molecular formula C14H11NO B142957 1-(9H-carbazol-2-yl)ethanone CAS No. 23592-74-7

1-(9H-carbazol-2-yl)ethanone

Cat. No.: B142957
CAS No.: 23592-74-7
M. Wt: 209.24 g/mol
InChI Key: UTQDTPYWVOXWMK-UHFFFAOYSA-N
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Description

1-(9H-carbazol-2-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetylcarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-carbazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDTPYWVOXWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295953
Record name 2-Acetylcarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23592-74-7
Record name 23592-74-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylcarbazole
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Record name 2-Acetylcarbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(9H-carbazol-2-yl)ethanone from Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for preparing 1-(9H-carbazol-2-yl)ethanone, a valuable building block in medicinal chemistry and materials science, starting from carbazole. The synthesis is critically dependent on directing the electrophilic substitution to the C-2 position of the carbazole nucleus. Direct Friedel-Crafts acylation of carbazole predominantly yields 3- and 3,6-substituted products. Therefore, achieving C-2 selectivity necessitates a multi-step approach, primarily involving an N-protection strategy followed by C-acylation and subsequent deprotection, or a strategic rearrangement reaction.

Core Synthetic Strategies

Two principal strategies have been established for the regioselective synthesis of this compound:

  • Three-Step N-Protection/C-Acylation/N-Deprotection Sequence: This is the most controlled and widely reported method. It involves the initial protection of the nitrogen atom at position 9 with an acetyl group. This N-acetylation deactivates the nitrogen and directs the subsequent Friedel-Crafts acylation to the C-2 and C-7 positions. The final step involves the selective removal of the N-acetyl group to yield the target compound.

  • Fries Rearrangement of 9-Acetylcarbazole: This method offers a more direct pathway from the N-acetylated intermediate. The Fries rearrangement involves the migration of the acetyl group from the nitrogen atom to the carbocyclic ring, catalyzed by a Lewis acid. The regioselectivity of this rearrangement (favoring the ortho C-2 position over the para C-4 position) is highly dependent on reaction conditions such as temperature and solvent polarity.

Below, we provide detailed experimental protocols and quantitative data for the more reliable three-step synthetic pathway.

Experimental Protocols and Data

Route 1: Three-Step Synthesis via Friedel-Crafts Acylation

This route is presented as a sequential, three-stage process: N-acetylation, C-acetylation, and N-deacetylation.

Logical Workflow for the Three-Step Synthesis

Three_Step_Synthesis Carbazole Carbazole Step1 Step 1: N-Acetylation Carbazole->Step1 Intermediate1 9-Acetylcarbazole Step1->Intermediate1 Step2 Step 2: C-Acetylation (Friedel-Crafts) Intermediate1->Step2 Intermediate2 2-Acetyl-9-acetylcarbazole Step2->Intermediate2 Step3 Step 3: N-Deacetylation (Hydrolysis) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 9-Acetylcarbazole (Intermediate I)

The initial step involves the protection of the nitrogen atom of carbazole via acetylation.

  • Reaction Scheme:

    • Carbazole + Acetic Anhydride → 9-Acetylcarbazole

  • Experimental Protocol:

    • A mixture of carbazole (1 equivalent) and an excess of acetic anhydride (approximately 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

    • A catalytic amount of a Lewis acid, such as anhydrous zinc chloride (ZnCl₂) or a strong protic acid, is added.

    • The reaction mixture is heated to reflux (approximately 140°C) and maintained for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and poured into a large volume of cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

    • The resulting solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried.

    • The crude 9-acetylcarbazole can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

  • Quantitative Data for 9-Acetylcarbazole:

ParameterValue
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Typical Yield 85-95%
Melting Point 75-77 °C
Appearance White to off-white solid
Step 2: Synthesis of 2-Acetyl-9-acetylcarbazole (Intermediate II)

This step is a classic Friedel-Crafts acylation where the N-acetylated carbazole directs the incoming second acetyl group to the C-2 position.

  • Reaction Scheme:

    • 9-Acetylcarbazole + Acetyl Chloride + AlCl₃ → 2-Acetyl-9-acetylcarbazole

  • Experimental Protocol:

    • To a cooled (0-5°C) suspension of anhydrous aluminum chloride (AlCl₃, approximately 2.5-3.0 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), acetyl chloride (approximately 1.2-1.5 equivalents) is added dropwise under a nitrogen atmosphere.

    • The mixture is stirred at low temperature for 15-30 minutes to allow for the formation of the acylium ion complex.

    • A solution of 9-acetylcarbazole (1 equivalent) in the same dry solvent is then added dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC.

    • The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).

    • The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization.

  • Quantitative Data for 2-Acetyl-9-acetylcarbazole:

ParameterValue
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Typical Yield 60-75%
Melting Point 148-150 °C
Appearance Crystalline solid
Step 3: Synthesis of this compound (Final Product)

The final step is the selective cleavage of the N-acetyl group, which is more labile than the C-acetyl ketone functionality, under basic or acidic conditions.

  • Reaction Scheme:

    • 2-Acetyl-9-acetylcarbazole --(Hydrolysis)--> this compound

  • Experimental Protocol (Basic Hydrolysis):

    • 2-Acetyl-9-acetylcarbazole (1 equivalent) is dissolved in a mixture of ethanol and water.

    • An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the solution.

    • The mixture is heated to reflux for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.

    • After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Recrystallization from a solvent like ethanol affords the purified final product.

  • Quantitative Data for this compound:

ParameterValue
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Typical Yield 80-90% (from Intermediate II)
Melting Point 229-231 °C
Appearance White to pale yellow solid

Signaling Pathway and Mechanism Diagrams

Friedel-Crafts Acylation Mechanism

FC_Acylation cluster_0 Step A: Acylium Ion Formation cluster_1 Step B: Electrophilic Attack cluster_2 Step C: Deprotonation AcCl Acetyl Chloride Complex [Ac-Cl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (R-C≡O⁺) + AlCl₄⁻ Complex->Acylium Cleavage CarbazoleRing 9-Acetylcarbazole (C-2 position attacks) SigmaComplex Arenium Ion (Sigma Complex) CarbazoleRing->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (by AlCl₄⁻) FinalProduct 2-Acetyl-9-acetylcarbazole ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation on 9-Acetylcarbazole.

Conclusion

The synthesis of this compound from carbazole is a well-established process that hinges on the strategic use of a nitrogen protecting group to direct C-2 acylation. The three-step sequence involving N-acetylation, Friedel-Crafts C-acetylation, and subsequent N-deacetylation provides a reliable and high-yielding route to the desired product. Careful control of reaction conditions, particularly during the Lewis acid-mediated Friedel-Crafts step, is crucial for minimizing side reactions and maximizing yield. This guide provides the necessary protocols and data to enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials development.

Spectroscopic Characterization of 1-(9H-carbazol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(9H-carbazol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active carbazole derivatives. This document outlines the expected spectroscopic data based on the analysis of related compounds and provides detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that while extensive literature exists for carbazole derivatives, a complete, experimentally verified dataset for this specific isomer is not consistently reported in a single source. The data presented here is a compilation based on spectral information for closely related analogs and general principles of spectroscopic interpretation for aromatic ketones.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~11.5 (s, 1H, NH)~197.0 (C=O)
~8.5 (d, J ≈ 1.5 Hz, 1H, H-1)~142.0 (C-4a)
~8.2 (d, J ≈ 8.5 Hz, 1H, H-4)~139.0 (C-4b)
~8.0 (dd, J ≈ 8.5, 1.5 Hz, 1H, H-3)~127.0 (C-2)
~7.6 (d, J ≈ 8.0 Hz, 1H, H-5)~126.5 (C-8a)
~7.5 (d, J ≈ 8.0 Hz, 1H, H-8)~123.0 (C-4)
~7.4 (t, J ≈ 7.5 Hz, 1H, H-6)~121.0 (C-6)
~7.2 (t, J ≈ 7.5 Hz, 1H, H-7)~120.5 (C-1)
~2.6 (s, 3H, COCH₃)~120.0 (C-3)
~112.0 (C-8)
~111.0 (C-5)
~109.0 (C-7)
~27.0 (COCH₃)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are approximate values.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data (Predicted)
Spectroscopic Technique Characteristic Data
FTIR (KBr, cm⁻¹) ~3300-3400 (N-H stretching)
~3100-3000 (Aromatic C-H stretching)
~1670-1685 (C=O stretching, aryl ketone)[1]
~1600, 1450 (Aromatic C=C stretching)
~1360 (C-H bending of CH₃)
~1200-1300 (C-N stretching)
Mass Spectrometry (EI) m/z 209 [M]⁺ (Molecular Ion)
m/z 194 [M-CH₃]⁺
m/z 166 [M-COCH₃]⁺

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for aromatic compounds.

Materials:

  • 9H-Carbazole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 10-15 minutes.

  • After the addition is complete, add a solution of 9H-carbazole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition of the carbazole solution, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-2048

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Acquisition:

    • Ionization mode: Electron Ionization (70 eV)

    • Mass range: m/z 50-500

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product carbazole 9H-Carbazole reaction Friedel-Crafts Acylation in Dichloromethane, 0°C to RT carbazole->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction alcl3 Anhydrous AlCl₃ alcl3->reaction quench Quench with HCl/Ice reaction->quench extraction Extraction with DCM quench->extraction wash Wash (H₂O, NaHCO₃, Brine) extraction->wash dry Dry (MgSO₄) wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified this compound nmr NMR (¹H, ¹³C) sample->nmr ftir FTIR sample->ftir ms MS (EI) sample->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure

Caption: Workflow for the spectroscopic characterization of the final product.

References

1-(9H-carbazol-2-yl)ethanone physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(9H-carbazol-2-yl)ethanone, also known as 2-acetylcarbazole. While specific experimental data for some properties remain elusive in publicly accessible literature, this document compiles available information and provides context based on related carbazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole-based compounds in drug discovery and materials science.

Introduction

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic and photophysical properties, coupled with a rigid and planar structure, have led to their extensive investigation for applications in medicinal chemistry and materials science. Carbazole-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The acetyl group in this compound serves as a versatile synthetic handle for further molecular modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data, such as molecular weight and melting point, are readily available, other properties like boiling point and solubility are not extensively documented for this specific isomer. For comparative purposes, data for the related isomer, 1-(9H-carbazol-9-yl)ethanone, is also included where available.

PropertyThis compound1-(9H-carbazol-9-yl)ethanone (Isomer)
Synonyms 2-Acetylcarbazole9-Acetylcarbazole, N-Acetylcarbazole
Molecular Formula C₁₄H₁₁NOC₁₄H₁₁NO
Molecular Weight 209.24 g/mol 209.24 g/mol
Melting Point 232-234 °C77-79 °C[1]
Boiling Point Data not available315.5 °C at 760 mmHg[1]
Solubility Data not availableData not available
Appearance SolidSolid

Synthesis

General Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized protocol for the Friedel-Crafts acylation of an aromatic compound, which can serve as a starting point for the synthesis of this compound.

Materials:

  • 9H-Carbazole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (dissolved in dichloromethane) to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process.

  • Once the acylium ion is formed, add a solution of 9H-carbazole in dichloromethane dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Logical Workflow for Friedel-Crafts Acylation:

Friedel_Crafts_Acylation reagents Carbazole + Acetyl Chloride + AlCl₃ reaction_mixture Reaction Mixture in CH₂Cl₂ reagents->reaction_mixture 0°C to RT quenching Quenching with Ice/HCl reaction_mixture->quenching extraction Extraction with CH₂Cl₂ quenching->extraction washing Washing with H₂O, NaHCO₃, Brine extraction->washing drying Drying over Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from related carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic protons of the carbazole ring system will appear as a series of multiplets in the downfield region. The proton on the nitrogen atom (N-H) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acetyl group in the downfield region. Signals for the methyl carbon and the aromatic carbons of the carbazole ring will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H group (a sharp peak around 3300-3500 cm⁻¹) and the carbonyl (C=O) group of the ketone (a strong absorption in the region of 1650-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 209.24 g/mol is expected. Common fragmentation patterns for acetyl-substituted aromatic compounds include the loss of a methyl radical (M-15) to form an acylium ion, which is often a prominent peak in the spectrum.

Experimental Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

A typical workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity and Signaling Pathways

While the biological activities of many carbazole derivatives have been extensively studied, there is a lack of specific information in the current literature regarding the biological effects and signaling pathway involvement of this compound.

Carbazole alkaloids and their synthetic derivatives have been reported to exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity: Many carbazole derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with cell signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: Several carbazole compounds have demonstrated significant antibacterial and antifungal properties.

  • Enzyme Inhibition: Carbazole derivatives have been investigated as inhibitors of various enzymes, including urease and others involved in disease pathogenesis.

Given the established biological potential of the carbazole scaffold, it is plausible that this compound may also possess interesting biological activities. Further research, including in vitro and in vivo studies, is warranted to explore its potential as a therapeutic agent. Such studies would involve screening against various cancer cell lines, microbial strains, and specific enzyme targets.

Hypothetical Signaling Pathway Investigation Workflow:

Signaling_Pathway_Investigation compound This compound cell_culture Treat Cancer Cell Lines compound->cell_culture phenotypic_assays Phenotypic Assays (Proliferation, Apoptosis) cell_culture->phenotypic_assays pathway_analysis Signaling Pathway Analysis (Western Blot, Kinase Assays) phenotypic_assays->pathway_analysis target_identification Target Identification pathway_analysis->target_identification

A hypothetical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a carbazole derivative with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available information on its physical and chemical properties, along with a general synthetic approach. While there is a current gap in the literature regarding its specific biological activities and detailed experimental protocols, the information provided herein serves as a foundational resource for researchers interested in exploring this and related compounds. Further investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

Crystal Structure Analysis of 1-(9H-carbazol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the crystal structure analysis of 1-(9H-carbazol-2-yl)ethanone. A comprehensive search of crystallographic databases and scientific literature revealed no publicly available single-crystal X-ray diffraction data for this compound at the time of this report. Consequently, this document provides a detailed crystal structure analysis of a closely related and structurally significant analogue, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone , as a case study. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and workflow visualizations relevant to the crystallographic study of carbazole derivatives.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, materials science, and pharmaceuticals. Their rigid, planar structure and electron-rich nature contribute to their diverse biological activities and optoelectronic properties. The ethanone substituent at the C-2 position of the carbazole nucleus is a key structural motif in various pharmacologically active molecules.

Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, guiding drug design, and controlling polymorphism. This guide aims to provide a comprehensive overview of the crystal structure analysis of carbazole-based compounds, using 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone as a detailed exemplar due to the current absence of published data for this compound. The presence of hydroxyl and methyl groups on the carbazole core of the analogue provides valuable insight into how substituents can influence crystal packing through hydrogen bonding and other intermolecular interactions.

Physicochemical Properties of this compound

While a full crystal structure is not available, some basic physicochemical data for this compound has been reported.

PropertyValueSource
Chemical Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1]
Synonyms 2-Acetylcarbazole[1]

Case Study: Crystal Structure Analysis of 1-(1-hydroxy-8-methyl-9H-carbazole-2-yl)ethanone

The crystal structure of 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone (CSD refcode: WACYEG) provides a valuable reference for understanding the solid-state conformation and packing of C-2 acylated carbazoles.[2] The presence of a hydroxyl group at the C-1 position and a methyl group at the C-8 position introduces additional intermolecular interactions not present in the parent compound.

The asymmetric unit of this compound contains four independent molecules (A, B, C, and D), which are nearly planar.[3]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone.

ParameterValue
Chemical Formula C₁₅H₁₃NO₂
Formula Weight 239.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.658(3)
b (Å) 14.933(3)
c (Å) 20.370(4)
α (°) 90
β (°) 108.89(3)
γ (°) 90
Volume (ų) 4500.0(15)
Z 16
Temperature (K) 293(2)
Radiation Mo Kα (λ = 0.71073 Å)
R-factor (%) 5.8
Molecular Structure and Conformation

The carbazole unit in all four independent molecules is almost planar.[3] The planarity of the carbazole system is a characteristic feature, arising from the delocalization of π-electrons across the fused ring system.

Supramolecular Structure and Intermolecular Interactions

The crystal packing of 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone is stabilized by a network of intermolecular interactions.

  • Intramolecular Hydrogen Bonding: In all four independent molecules, a strong intramolecular O-H···O hydrogen bond is observed between the hydroxyl group at the C-1 position and the carbonyl oxygen of the adjacent acetyl group, forming a six-membered ring.[3]

  • Intermolecular Hydrogen Bonding: The four independent molecules are linked via N-H···O and C-H···O interactions.[3]

  • π-π Stacking: A range of π-π contacts further stabilizes the crystal structure.[4]

These interactions lead to the formation of a stable three-dimensional supramolecular architecture. The presence of the hydroxyl group is crucial in dictating the short-range intermolecular interactions and the overall crystal packing. It is plausible that the absence of this group in this compound would lead to a significantly different packing arrangement, likely dominated by N-H···O hydrogen bonds and π-π stacking interactions involving the carbazole rings.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and crystal structure determination of the case study compound, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone. These protocols are representative of the general procedures used for small organic molecules.

Synthesis and Crystallization

The synthesis of carbazole derivatives often involves multi-step reactions. For the analogue 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone, a viable synthetic route starts from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.[2]

Synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde (a related precursor):

  • Wash 30% sodium hydride in mineral oil (2.4 g) with dry benzene and place it in a round-bottom flask containing 100 ml of dry benzene.[2]

  • Cool the flask in an ice bath with stirring.[2]

  • Add ethyl formate (8 ml) dropwise to the solution over 10 minutes.[2]

  • Slowly add 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.6 g, 0.008 mol) in 25 ml of dry benzene.[2]

  • Stir the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • After completion, remove the benzene in vacuo.[2]

  • Transfer the contents to a beaker with water and neutralize with dilute HCl.[2]

  • Filter the crude product, wash with water, and dry.[2]

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (95:5) eluent.[2]

  • Recrystallize the purified product from glacial acetic acid to obtain needle-shaped crystals.[2]

Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Refinement

The determination of a crystal structure from a single crystal involves the following general steps.[5]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected.

  • Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, this is often achieved using direct methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

  • Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).

Visualized Workflows

The following diagrams illustrate the key workflows in the crystal structure analysis of a carbazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Column Chromatography synthesis->purification recrystallization Recrystallization purification->recrystallization crystal_growth Slow Evaporation recrystallization->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition (CIF) structure_refinement->validation

Caption: Experimental workflow for synthesis and crystal structure analysis.

Conclusion

While the crystal structure of this compound remains to be determined, this technical guide provides a comprehensive framework for its future analysis. The detailed examination of the closely related compound, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone, offers valuable insights into the expected molecular conformation and potential intermolecular interactions that may govern the crystal packing in C-2 acylated carbazoles. The provided experimental protocols serve as a practical starting point for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound. The elucidation of the crystal structure of this compound would be a valuable addition to the structural chemistry of pharmacologically relevant heterocyclic compounds and would enable a deeper understanding of its solid-state properties.

References

An In-depth Technical Guide on the Solubility of 1-(9H-carbazol-2-yl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(9H-carbazol-2-yl)ethanone in common organic solvents. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This indicates a notable gap in the publicly accessible research. In response, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like this compound. This is further supplemented by a visual workflow diagram to assist researchers in the methodical design and execution of their own solubility studies.

Introduction to this compound

This compound, also known as 2-acetylcarbazole, is a derivative of carbazole, a tricyclic aromatic heterocycle. Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The solubility of this compound is a critical parameter for its application in drug formulation, chemical synthesis, and the development of organic electronic materials. Understanding its behavior in various organic solvents is essential for designing efficient reaction conditions, purification methods, and delivery systems.

Qualitative Solubility Profile

Based on the structure of this compound, which includes a largely non-polar carbazole core and a moderately polar acetyl group, the following qualitative solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like chloroform and dichloromethane.

  • Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, and in ketones such as acetone.

  • Low to Negligible Solubility: Expected in non-polar solvents like hexane and cyclohexane.

It is important to note that these are predictions based on chemical structure and the properties of related compounds. Experimental verification is crucial for any research or development application.

Quantitative Solubility Data

As of the latest literature search, there is no publicly available quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Acetonee.g., 25
e.g., Chloroforme.g., 25
e.g., Dichloromethanee.g., 25
e.g., Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25
e.g., Ethanole.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Hexanee.g., 25
e.g., Methanole.g., 25
e.g., Tetrahydrofuran (THF)e.g., 25
e.g., Toluenee.g., 25

Experimental Protocol for Solubility Determination

The following is a standard and reliable method for determining the solubility of a solid organic compound in a given solvent. This protocol is based on the principle of creating a saturated solution and subsequently determining the concentration of the solute.[2][3][4]

4.1. Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or sealed ampoules

  • Constant temperature shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Collection and Dilution:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

    • Transfer the aliquot to a volumetric flask of an appropriate volume (e.g., 50 mL or 100 mL).

    • Dilute the sample to the mark with the same solvent. This diluted solution will be used for quantitative analysis.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the standard solutions using either HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

4.3. Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_analysis Quantitative Analysis start Start: Define Compound and Solvents step1 Add Excess Compound to Known Volume of Solvent start->step1 step2 Equilibrate at Constant Temperature (24-48h) step1->step2 step3 Allow Solid to Settle step2->step3 step4 Withdraw and Filter Supernatant step3->step4 step5 Dilute Aliquot to Known Volume step4->step5 analysis3 Analyze Diluted Sample step5->analysis3 analysis1 Prepare Standard Solutions analysis2 Generate Calibration Curve (HPLC/UV-Vis) analysis1->analysis2 step6 Calculate Concentration from Calibration Curve analysis2->step6 analysis3->step6 step7 Calculate Original Solubility (Account for Dilution) step6->step7 end End: Report Solubility Data step7->end

Caption: Workflow for experimental solubility determination.

Conclusion

While there is a current lack of specific quantitative solubility data for this compound, this technical guide provides researchers with a foundational understanding of its expected solubility and a robust experimental protocol to determine these crucial values. The provided workflow and methodologies are intended to empower scientists in drug development and materials science to generate the necessary data to advance their research and applications involving this important carbazole derivative. The experimental determination of this data will be a valuable contribution to the scientific community.

References

CAS number and molecular weight of 1-(9H-carbazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(9H-carbazol-2-yl)ethanone, a key carbazole derivative with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and explores its relevance in drug development, including its interaction with significant signaling pathways.

Core Compound Data

This compound, also known as 2-acetylcarbazole, is a tricyclic aromatic compound. Its rigid carbazole scaffold and the presence of a reactive acetyl group make it a valuable starting material for the synthesis of more complex molecules with diverse biological activities.

PropertyValueReference
CAS Number 23592-74-7[1][2]
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1][2]
Synonyms 2-Acetylcarbazole[1]
Appearance Solid[2]
Melting Point 232-234 °C[2]

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of carbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, primarily at the 2-position under specific conditions.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Carbazole Carbazole Reaction Vessel Reaction Vessel Carbazole->Reaction Vessel Acetyl Chloride Acetyl Chloride Stirring & Cooling Stirring & Cooling Acetyl Chloride->Stirring & Cooling Slow Addition Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃) Lewis Acid (e.g., AlCl₃)->Reaction Vessel Catalyst Inert Solvent (e.g., CS₂) Inert Solvent (e.g., CS₂) Inert Solvent Inert Solvent Inert Solvent->Reaction Vessel Reflux Reflux Stirring & Cooling->Reflux Heat Quenching Quench with ice-water/HCl Reflux->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Solvent Removal Solvent Removal Washing & Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Final Product This compound Recrystallization->Final Product G cluster_0 Carbazole Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Outcomes CarbazoleScaffold Carbazole Scaffold (e.g., this compound) STAT3 STAT3 CarbazoleScaffold->STAT3 Inhibition p53 p53 CarbazoleScaffold->p53 Activation MAPK MAPK CarbazoleScaffold->MAPK Modulation AKT AKT CarbazoleScaffold->AKT Modulation Antiproliferative Antiproliferative Activity STAT3->Antiproliferative Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Anti_Inflammatory Anti-inflammatory Effects MAPK->Anti_Inflammatory AKT->Apoptosis

References

An In-depth Technical Guide to the Fundamental Reactions of the Carbazole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure are foundational to the development of a wide array of therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core reactions of the carbazole nucleus, focusing on electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in the effective utilization of carbazole chemistry.

Electrophilic Aromatic Substitution

The electron-rich nature of the carbazole ring system makes it susceptible to electrophilic attack. The positions most prone to substitution are C3, C6, C1, and C8, with the C3 and C6 positions being generally the most reactive due to the directing effect of the nitrogen atom. N-alkylation or N-acylation can influence the regioselectivity of these reactions.

Nitration

Nitration of carbazole is a common method for introducing a nitro group, which can serve as a versatile handle for further functionalization. The reaction conditions can be tuned to favor mono- or di-substitution.

Quantitative Data for Nitration of Carbazoles

SubstrateReagents and ConditionsProduct(s)Yield (%)Reference
CarbazoleHNO₃, water, 40°C, 1 h1-nitrocarbazole and 3-nitrocarbazoleGood yield (ratio dependent on conditions)[1]
N-ethylcarbazoleDilute HNO₃3-nitro-N-ethylcarbazole75[2]
3,6-dicyanocarbazoleNot specified1,8-dinitro-3,6-dicyanocarbazoleNot specified[3]
N-protected carbazolePd₂(dba)₃, AgNO₃, 1,4-dioxane, 120°C, 24 hC1-nitrated carbazoleVaries[4]

Experimental Protocol: Palladium-Catalyzed C1-Nitration of N-Protected Carbazole [4]

  • To an oven-dried reaction tube, add the N-protected carbazole (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and AgNO₃ (2.0 equiv.).

  • Add 1,4-dioxane (2.0 mL) to the reaction tube.

  • Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL).

  • Filter the mixture through a Celite pad and concentrate the filtrate using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a hexane/EtOAc eluent system to obtain the pure C1-nitrated carbazole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the carbazole ring, typically at the C3 or C6 positions. This reaction is a valuable tool for the synthesis of carbazole-containing ketones, which are important intermediates in drug discovery. The choice of Lewis acid and acylating agent can influence the reaction's efficiency and regioselectivity.

Quantitative Data for Friedel-Crafts Acylation of Carbazoles

SubstrateAcylating AgentLewis AcidConditionsProductYield (%)Reference
CarbazoleGlutaric anhydrideAlCl₃Not specified5-(9H-carbazol-9-yl)-5-oxopentanoic acid65[5]
N-AcetylcarbazoleAcetyl chlorideAlCl₃Not specified3-acetyl-N-acetylcarbazoleHigh[6]
TolueneAcetic anhydrideAlCl₃Not specifiedp-methylacetophenoneMedium to High[7]
Imidazo[1,2-a]pyridineAcetic anhydrideAlCl₃Gentle heatingC-3 acetylated product32-40[8]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Generalizable to Carbazole) [9]

  • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (4.6 mmol).

  • Slowly add a solution of the aromatic substrate (e.g., carbazole, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over ~5 minutes.

  • Stir the mixture for an additional 10 minutes upon complete addition.

  • Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).

  • Stir for a further 5 minutes and transfer the mixture to a separatory funnel.

  • Add water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Wash the combined organic layers with 5% aq. NaOH solution (10 mL) and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent by evaporation to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Sulfonation

Sulfonation of carbazole introduces a sulfonic acid group onto the aromatic ring. This reaction is reversible and can be used to protect certain positions on the ring during other electrophilic substitution reactions.

General Conditions for Aromatic Sulfonation [10]

  • Reagents: Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃).

  • Conditions: Heating the aromatic compound with the sulfonating agent.

  • Work-up: The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization and isolation of the sulfonic acid product.

Reduction of the Carbazole Ring System

The aromaticity of the carbazole ring can be reduced under various conditions to yield partially or fully saturated derivatives, such as tetrahydrocarbazoles and hexahydrocarbazoles.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for the complete or partial reduction of the carbazole ring. The choice of catalyst and reaction conditions determines the extent of reduction.

Quantitative Data for Catalytic Hydrogenation of Carbazoles

SubstrateCatalystConditionsProductHydrogen Uptake (wt.%)Reference
N-ethylcarbazoleRu/Al₂O₃130°C, 70 bar H₂, 20 hPerhydro-N-ethylcarbazole-[11]
N-ethylcarbazoleRaney-Ni160°C, 0.8 MPa H₂Perhydro-N-ethylcarbazole5.81[12]
N-alkyl-bis(carbazoles)Ruthenium on alumina190°C, 60-70 bar H₂, 24 hPerhydro-N-alkyl-bis(carbazoles)5.34 - 5.92[4]

Experimental Protocol: Catalytic Hydrogenation of N-alkyl-bis(carbazole) [6]

  • Place a mixture of the N-alkyl-bis(carbazole) (3.0 g) and ruthenium on alumina (5 wt %, 0.3 g) in a batch reactor.

  • Purge the reactor with hydrogen gas and allow it to stabilize for 30 minutes.

  • Increase the temperature of the reactor to 190 °C.

  • Adjust the hydrogen pressure to 70 bar to initiate the hydrogenation reaction.

  • Maintain the pressure at 70 bar by adding more hydrogen as it is consumed.

  • After 24 hours, cool the reactor and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the hydrogenated product.

Birch Reduction

The Birch reduction offers a method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. This reaction employs an alkali metal dissolved in liquid ammonia in the presence of an alcohol.

General Protocol for Birch Reduction of an Aromatic Acid (Adaptable for Carbazole Derivatives) [10]

  • Caution! Liquid ammonia should be used only in a well-ventilated hood.

  • Charge a three-necked, round-bottomed flask with the aromatic substrate (0.1 mol) and tetrahydrofuran (100 mL).

  • Fit the flask with a dry ice condenser and a mechanical stirrer, and immerse it in an acetone-dry ice bath.

  • Distill ammonia (400 mL) into the flask.

  • To the resulting suspension, add small pieces of sodium or lithium metal until a persistent blue color is observed.

  • Add an alcohol (e.g., ethanol or t-butanol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction until the blue color disappears.

  • Quench the reaction by the careful addition of a proton source, such as saturated aqueous ammonium chloride.

  • Allow the ammonia to evaporate, and then work up the reaction mixture by extraction with an organic solvent.

  • Purify the product as necessary.

Oxidation

Oxidation of the carbazole ring system can lead to various products, including dimers and polymers. The nitrogen atom can also be oxidized.

The electrochemical oxidation of carbazole can lead to the formation of a conductive polymer, poly(carbazole). This process involves the generation of radical cations that couple to form new C-C bonds, typically at the 3,6- and 1,8-positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the carbazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, SNAr can occur if the carbazole ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. An alternative approach for synthesizing substituted carbazoles involves nucleophilic aromatic substitution on dibenzothiophene dioxide, followed by desulfonylation.[13]

Cycloaddition Reactions

The carbazole ring system can be synthesized through various cycloaddition strategies, most notably the Diels-Alder reaction.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the six-membered rings of the carbazole framework. This can be achieved through both intermolecular and intramolecular pathways. For instance, indole-based dienes can react with various dienophiles to form tetrahydrocarbazole intermediates, which can then be aromatized to yield carbazoles.[6][14]

General Procedure for Diels-Alder Synthesis of Carbazoles [14]

  • To a round-bottomed flask, add the indole-based diene (1.0 equiv.), the dienophile (1.2 equiv.), and a suitable solvent (e.g., acetonitrile).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 equiv.).

  • Reflux the reaction mixture for several hours.

  • After cooling to room temperature, add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the intermediate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous base and brine, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Signaling Pathways Involving Carbazole Derivatives

Carbazole-containing molecules have been shown to modulate various biological signaling pathways, making them attractive candidates for drug development. Two such pathways are the STAT3 and MAPK/AKT signaling cascades, which are often dysregulated in cancer.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Carbazole_Inhibitor Carbazole Derivative (e.g., SH2 Domain Inhibitor) Carbazole_Inhibitor->STAT3_active Inhibition of Dimerization

STAT3 Signaling Pathway Inhibition by Carbazole Derivatives.

MAPK_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation AKT->Cellular_Response Carbazole_Inhibitor Carbazole Derivative (Kinase Inhibitor) Carbazole_Inhibitor->Raf Inhibition Carbazole_Inhibitor->PI3K Inhibition

MAPK/AKT Signaling Pathway Inhibition by Carbazole Derivatives.
Experimental Workflow for Carbazole Derivative Synthesis

The synthesis and purification of carbazole derivatives typically follow a multi-step process, from the initial reaction to the characterization of the final product.

Experimental_Workflow Start Starting Materials (e.g., Carbazole, Acyl Chloride) Reaction Reaction (e.g., Friedel-Crafts Acylation) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Carbazole Derivative Characterization->Final_Product

General Workflow for Carbazole Synthesis and Purification.

References

electrophilic substitution on the carbazole nucleus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Substitution on the Carbazole Nucleus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. This scaffold is of immense interest in medicinal chemistry and materials science due to its unique electronic and photophysical properties, rigid planar structure, and ability to act as a versatile pharmacophore.[1][2] Carbazole and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4]

Functionalization of the carbazole core is crucial for modulating its properties and developing new applications. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions used to introduce a variety of substituents onto the carbazole nucleus. This guide provides a comprehensive technical overview of the core principles of electrophilic substitution on carbazole, including reactivity, regioselectivity, reaction mechanisms, and detailed experimental protocols for key transformations.

Reactivity and Regioselectivity

The carbazole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom, through resonance, donates its lone pair of electrons into the fused ring system, increasing the electron density, particularly at certain positions. This electron-donating effect makes carbazole more reactive towards electrophiles than benzene.

The positions most activated towards electrophilic substitution are C3 and C6, followed by C1 and C8. The C2, C7, C4, and C5 positions are the least reactive. The substitution pattern is governed by the relative stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C3 or C6 allows for the positive charge to be delocalized over the entire ring system, including a stable resonance structure where the charge is adjacent to the nitrogen atom without disrupting the aromaticity of the second benzene ring.

G Carbazole Carbazole Electrophile Electrophile SigmaComplex SigmaComplex Product Product Base Base HB HB

N-substitution can influence the regioselectivity. Bulky N-substituents can sterically hinder attack at the C1 and C8 positions, further favoring substitution at C3 and C6.[3] Conversely, directing groups can be installed on the nitrogen to achieve substitution at otherwise disfavored positions, such as the palladium-catalyzed C1-nitration directed by an N-pyridinyl group.[5][6]

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO₂) group onto the carbazole ring, which is a key intermediate for the synthesis of amino-carbazoles and other derivatives.[7]

  • Mechanism: Traditional nitration methods typically result in a mixture of 1-nitro and 3-nitro isomers.[7] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich carbazole ring.

  • Regioselectivity: Without a directing group, nitration often yields a mixture of products. For instance, direct nitration can produce a molecular complex of 1-nitro- and 3-nitrocarbazole.[8] However, specific conditions or directing groups can provide high regioselectivity. Palladium-catalyzed C–H activation using a removable N-(pyridin-2-yl) directing group allows for highly selective nitration at the C1 position.[5][6]

Table 1: Comparison of Nitration Methods for Carbazole

MethodReagents & ConditionsProductsYieldReference(s)
Traditional60% HNO₃, H₂O, 40°C, 1 hr1-Nitrocarbazole & 3-Nitrocarbazole mixtureGood[8]
Pd-CatalyzedN-(pyridin-2-yl)-9H-carbazole, Pd₂(dba)₃ (10 mol%), AgNO₃ (1.2 equiv), 1,4-dioxane, 120°C, 24 h1-Nitro-N-(pyridin-2-yl)-9H-carbazole49% (gram-scale)[5][6]
On SubstitutedDimethyl 1-methylcarbazole-2,3-dicarboxylate, Urea nitrate, Acetic acid6-Nitro derivative-[9]

Experimental Protocol: Palladium-Catalyzed C1-Selective Nitration [5][6]

  • Setup: To a 15 mL pressure tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).

  • Solvent Addition: Add 2.0 mL of 1,4-dioxane to the pressure tube.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir the reaction mixture for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).

  • Filtration: Filter the mixture through a Celite pad to remove solid residues.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude residue by silica gel column chromatography (eluent: n-hexane/EtOAc 99:1) to obtain the pure C1-nitrated carbazole product.

G A 1. Add Reagents (Substrate, Pd₂(dba)₃, AgNO₃) to Pressure Tube B 2. Add Solvent (1,4-Dioxane) A->B C 3. Heat & Stir (120°C, 24 h) B->C D 4. Cool & Dilute (Dichloromethane) C->D E 5. Filter (Through Celite) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Halogenation

Halogenation involves the introduction of halogen atoms (Cl, Br, I) onto the carbazole ring. Halogenated carbazoles are important precursors for cross-coupling reactions.

  • Mechanism: The reaction typically proceeds via attack of the carbazole on an electrophilic halogen species. Various reagents can be used, including N-halosuccinimides (NCS, NBS), hydrohalic acids with an oxidant, or enzymes like chloroperoxidase.[9][10][11]

  • Regioselectivity: In the absence of directing groups, halogenation of carbazole typically occurs at the 3 and 6 positions. For example, chloroperoxidase-catalyzed chlorination of carbazole predominantly yields 3-chloro- and 3,6-dichlorocarbazole.[10] Polyhalogenation can occur under forcing conditions.

Table 2: Halogenation of Carbazole

MethodReagents & ConditionsProductsReference(s)
Enzymatic (Chlorination)Carbazole, Chloroperoxidase (CPO), Cl⁻3-Chlorocarbazole, 3,6-Dichlorocarbazole[10]
Enzymatic (Bromination)Carbazole, CPO, Br⁻, Cl⁻1,3,6-Tribromocarbazole, 1,3,6,8-Tetrabromocarbazole[10]
Microwave-AssistedCarbazole, HBr/H₂O₂, MicrowaveBrominated carbazoles[11][12]
On Substituted (Bromination)Dimethyl 1-methylcarbazole-2,3-dicarboxylate, NBS, Acetic acid6-Bromo derivative[9]

Experimental Protocol: General Microwave-Assisted Bromination [11][12]

  • Setup: In a microwave-safe reaction vessel, combine carbazole (1 mmol), an aqueous solution of hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time until the reaction is complete (monitor by TLC).

  • Work-up: After cooling, pour the reaction mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group, typically at the C3 position of electron-rich carbazoles.[13][14]

  • Mechanism: The reaction involves two stages. First, the Vilsmeier reagent, an electrophilic N,N-dimethylchloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] In the second stage, the carbazole nucleus attacks this reagent, followed by hydrolysis to yield the aldehyde.

  • Regioselectivity: The reaction is highly regioselective. For N-alkylcarbazoles, formylation occurs almost exclusively at the C3 position.[15] If the reaction is pushed with excess reagent or higher temperatures, diformylation at the C3 and C6 positions can occur.[15]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Carbazole N-Ethylcarbazole Iminium Iminium Ion Intermediate Hydrolysis Hydrolysis (H₂O, Base) Product 3-Formyl-N-ethylcarbazole

Table 3: Vilsmeier-Haack Formylation of N-Alkylcarbazoles

SubstrateReagents & ConditionsMajor ProductSide ProductReference(s)
N-EthylcarbazolePOCl₃ (1.05 eq), Anhydrous DMF, 0°C to RT, 10 h9-Ethyl-9H-carbazole-3-carbaldehyde9-Ethyl-9H-carbazole-3,6-dicarbaldehyde[15]
N-HexylcarbazolePOCl₃, DMF, 0°C to RT, 24 h9-Hexyl-9H-carbazole-3-carbaldehyde-[14]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Ethylcarbazole [13][15]

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve N-ethylcarbazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 10-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[13] Neutralize the acid by slowly adding an aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate. This step is exothermic and should be performed with caution.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization, typically from ethanol, to yield pure 9-ethyl-9H-carbazole-3-carbaldehyde.[15]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are classic EAS reactions for forming new carbon-carbon bonds on aromatic rings.[16]

  • Mechanism: The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate a strong electrophile (an acylium ion for acylation or a carbocation for alkylation) from an acyl halide/anhydride or an alkyl halide, respectively.[16][17]

  • Regioselectivity: Acylation of carbazole typically occurs at the 3 and 6 positions. N-alkylation of carbazole can be achieved under microwave irradiation in the presence of a solid base like potassium carbonate.[18]

Table 4: Friedel-Crafts Acylation of Carbazole Derivatives

SubstrateReagents & ConditionsMajor ProductYieldReference(s)
9-Benzyl-9H-carbazoleGlutaric anhydride, AlCl₃Keto acid at C3 positionGood[18]
Anisole (Model)Acetyl chloride, Solid acid catalyst, Solvent-free4-MethoxyacetophenoneHigh[17]

Experimental Protocol: General Friedel-Crafts Acylation [16][18]

  • Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, >1.1 equivalents) in an inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add the acyl chloride (1.0 equivalent) dropwise.

  • Substrate Addition: Add a solution of the carbazole substrate (1.0 equivalent) in the same solvent to the mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically reversible.

  • Mechanism: The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from concentrated or fuming sulfuric acid.

  • Regioselectivity: Sulfonation of carbazole is expected to yield the 3-sulfonic acid and 3,6-disulfonic acid derivatives, depending on the reaction conditions.

Experimental Protocol: General Sulfonation of an Aromatic Compound [19]

  • Setup: In a flask equipped with a stirrer, cool concentrated sulfuric acid or fuming sulfuric acid in an ice bath.

  • Substrate Addition: Slowly and carefully add the carbazole substrate in portions to the cold acid with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours. Gentle heating (e.g., 80-90 °C) may be required to drive the reaction to completion (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The sulfonic acid product may precipitate.

  • Isolation: Collect the solid product by filtration and wash with cold water. If no solid forms, neutralization with a cold base solution (e.g., NaOH) may be necessary to precipitate the sodium sulfonate salt.

Conclusion

The electrophilic substitution of the carbazole nucleus is a cornerstone of carbazole chemistry, providing essential pathways to a vast array of functionalized derivatives for drug discovery and materials science. The inherent electron-rich nature of the carbazole ring system dictates a predictable pattern of reactivity, with the C3 and C6 positions being the most favorable sites for substitution. However, modern synthetic methods, including transition-metal catalysis and the use of directing groups, have enabled highly regioselective functionalization at other positions, such as C1. This guide has outlined the mechanisms, regioselectivity, and detailed protocols for key electrophilic substitution reactions, providing a valuable resource for scientists working with this privileged heterocyclic scaffold.

References

The Biological Potential of Carbazole and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole, a tricyclic aromatic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities.[1] The rigid, planar structure of the carbazole nucleus allows for effective interaction with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[2] Naturally occurring carbazole alkaloids and their synthetic derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][3] This technical guide provides an in-depth overview of the biological potential of carbazole and its derivatives for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Carbazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like topoisomerase, targeting signaling pathways crucial for cancer cell proliferation and survival, and inducing apoptosis.[5][6][7]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected carbazole derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic potential.

Derivative Name/StructureCancer Cell LineIC50 (µM)Reference
Compound 4 (5,8-Dimethyl-9H-carbazole derivative) MDA-MB-231 (Breast)0.73 ± 0.74[8]
MCF-7 (Breast)Moderately active[8]
Compound 3 (5,8-Dimethyl-9H-carbazole derivative) MDA-MB-231 (Breast)1.44 ± 0.97[8]
Compound 10 (Oxadiazole-containing carbazole) HepG2 (Liver)7.68[7]
HeLa (Cervical)10.09[7]
MCF-7 (Breast)6.44[7]
Compound 9 (Carbazole derivative) HeLa (Cervical)7.59[7]
Carbazole Carbamate 28 U87MG (Glioma)15.25[9]
Carbazole Carbamate 27 U87MG (Glioma)17.97[9]
Pyranocarbazole 30a-d MDA-MB-231, K562, A549, HeLa0.43 - 8.05[10]
SL-3-19 (Hydroxylated carbazole) HepG2 (Liver)0.012[10]
MCF-7 (Breast)0.014[10]
Signaling Pathway: STAT3 Inhibition

A key mechanism underlying the anticancer activity of some carbazole derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7][13] Carbazole derivatives can interfere with this pathway by inhibiting the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of target oncogenes.[12][13]

STAT3_Inhibition_by_Carbazoles cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) Dimer->Transcription Binds to DNA DNA DNA Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation Carbazole Carbazole Derivative Carbazole->JAK Inhibition

STAT3 signaling pathway inhibition by carbazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][10][14]

1.3.1. Principle In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][15] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[1]

1.3.2. Materials

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Carbazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

1.3.3. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivative in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with carbazole derivatives (serial dilutions) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 value read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Carbazole and its derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][11] The antimicrobial potential of these compounds makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against different microbial strains. A lower MIC value indicates greater antimicrobial potency.

Derivative Name/StructureMicrobial StrainMIC (µg/mL)Reference
4-[4-(benzylamino)butoxy]-9H-carbazole (Compound 2) S. aureus ATCC 2921330[2]
S. epidermidis ATCC 1222850[2]
S. pyogenes ATCC 1961540[2]
N-Aryl Carbazole with Aminoguanidine (8f) MRSA CCARM 31670.5 - 2[16]
S. aureus KCTC 19160.5 - 2[16]
N-Aryl Carbazole with Dihydrotriazine (9d) MRSA CCARM 31670.5 - 2[16]
S. aureus KCTC 19160.5 - 2[16]
Hydroxylated Benzo[c]carbazole (3a & 3c) P. aeruginosa ATCC-90278[17]
S. aureus ATCC-65388[17]
Acid-Functionalized Carbazole (Compound 3) B. cereus MTCC43012.73[3]
Acid-Functionalized Carbazole (Compound 2) S. aureus MTCC8748.42[3]
9H-carbazole-based azole derivative 8 S. aureus1.1[11]
E. coli6.4[11]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19]

2.2.1. Principle An antimicrobial agent placed in a well on an agar plate previously inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.[20]

2.2.2. Materials

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Carbazole derivative solutions of known concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer or pipette tip

  • Micropipettes

  • Incubator

2.2.3. Procedure

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the carbazole derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare and pour sterile agar plates start->prepare_plates inoculate Inoculate agar surface with microbial suspension prepare_plates->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add carbazole derivatives, positive & negative controls to wells create_wells->add_compounds incubate Incubate plates (18-24h) add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition incubate->measure_zones end End measure_zones->end

Workflow for the agar well diffusion assay.

Antioxidant Activity

Many carbazole derivatives exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals.[21] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammation.[4]

Quantitative Antioxidant Data

The following table displays the IC50 values of selected carbazole derivatives from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value signifies stronger antioxidant activity.

Derivative Name/StructureDPPH IC50 (µM)Reference
Compound 4 1.05 ± 0.77[4]
Compound 9 5.15 ± 1.01[4]
Carbazole-thiazole derivative 3g 399.31[4]
1-(9H-carbazole-9-yl)-2-(4-hydroxy-3-methoxy-phenylamino)ethanone Predominant activity[21]
2-hydroxy carbazole (HC) ~100[22]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[23][24]

3.2.1. Principle DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[25] The degree of color change, measured as a decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound.[23]

3.2.2. Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Carbazole derivative solutions of various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

3.2.3. Procedure

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should be protected from light.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the carbazole derivative solution to a fixed volume of the DPPH solution. Prepare a blank (methanol/ethanol) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Neuroprotective Activity

Carbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to various mechanisms, including the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival.[14]

Quantitative Neuroprotective Data

The following table lists the IC50 values for the inhibition of acetylcholinesterase (AChE) by several carbazole derivatives.

Derivative Name/StructureAChE IC50 (µM)Reference
Carbazole-coumarin hybrid 3h 6.72[26]
Carbazole-coumarin hybrid 3b 0.018[26]
Murrayanol 0.19 ± 0.06 µg/mL[27]
Mahanimbine 0.20 ± 0.02 µg/mL[27]
Murrayafoline A 14.33 ± 4.69 µg/mL[27]
9-methyl-9H-carbazole-2-carbaldehyde 7.87 ± 1.57 µg/mL[27]
Carbamate derivative 1 0.12 ± 0.09 (for BChE)[28]
Carbamate derivative 7 0.38 ± 0.01 (for BChE)[28]
Signaling Pathway: PI3K/Akt Activation

The PI3K/Akt signaling pathway plays a critical role in promoting neuronal survival and protecting against apoptosis.[[“]] Some carbazole derivatives exert their neuroprotective effects by activating this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and activates transcription factors like CREB, ultimately promoting cell survival and neuroprotection.[30]

PI3K_Akt_Neuroprotection NeurotrophicFactor Neurotrophic Factor Receptor Receptor Tyrosine Kinase NeurotrophicFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt PDK1->Akt_inactive Phosphorylation Akt_active p-Akt Akt_inactive->Akt_active GSK3b_active GSK-3β Akt_active->GSK3b_active Inhibition CREB_inactive CREB Akt_active->CREB_inactive Activation GSK3b_inactive p-GSK-3β (Inactive) GSK3b_active->GSK3b_inactive Apoptosis Apoptosis GSK3b_active->Apoptosis CREB_active p-CREB CREB_inactive->CREB_active Survival Neuronal Survival & Growth CREB_active->Survival Carbazole Carbazole Derivative Carbazole->PI3K Activation

PI3K/Akt signaling pathway activation by carbazole derivatives.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to determine acetylcholinesterase activity and screen for its inhibitors.[31][32][33]

4.3.1. Principle AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

4.3.2. Materials

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Carbazole derivative solutions

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

4.3.3. Procedure

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the carbazole derivative solution (or positive control/vehicle).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is determined from the dose-response curve.

Conclusion

Carbazole and its derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and neuroprotective applications, coupled with a deep understanding of their mechanisms of action, provides a solid foundation for future drug discovery efforts. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the carbazole scaffold. Further investigation and optimization of lead compounds are warranted to translate these promising preclinical findings into clinically effective treatments.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Carbazole Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of promising carbazole derivatives with demonstrated anticancer and antimicrobial activities. The information is intended to enable researchers to replicate and build upon these findings in the pursuit of novel therapeutic agents.

Introduction

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive compounds.[1] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This document outlines the synthesis, characterization, and biological evaluation of select classes of novel carbazole derivatives, providing detailed experimental protocols and summarizing key biological data.

I. Synthesis of N-(hydrazinoacetyl)-carbazole Derivatives

A versatile synthetic intermediate, N-(hydrazinoacetyl)-carbazole, serves as a precursor for a variety of bioactive molecules, including those incorporating imidazole and indole-imidazole moieties.[4] The general synthetic scheme involves a two-step process starting from carbazole.

Experimental Workflow: Synthesis of N-(hydrazinoacetyl)-carbazole Derivatives

G cluster_0 Step 1: Synthesis of N-(chloroacetyl)-carbazole cluster_1 Step 2: Synthesis of N-(hydrazinoacetyl)-carbazole cluster_2 Step 3: Synthesis of Final Derivatives Carbazole Carbazole Reflux1 Reflux (8h) Carbazole->Reflux1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reflux1 Acetone Acetone (Solvent) Acetone->Reflux1 Product1 N-(chloroacetyl)-carbazole Reflux1->Product1 Product1_ref N-(chloroacetyl)-carbazole Product1->Product1_ref Reflux2 Reflux (10h) Product1_ref->Reflux2 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reflux2 EthanolDioxane Ethanol:Dioxane (9:1 v/v) EthanolDioxane->Reflux2 Product2 N-(hydrazinoacetyl)-carbazole Reflux2->Product2 Product2_ref N-(hydrazinoacetyl)-carbazole Product2->Product2_ref Stirring Stir at RT (4h) Product2_ref->Stirring AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->Stirring FinalProduct N-(arylidene hydrazinoacetyl)-carbazoles Stirring->FinalProduct

Caption: Synthetic workflow for N-(hydrazinoacetyl)-carbazole derivatives.

Protocols

Step 1: Synthesis of N-(chloroacetyl)-carbazole

  • To a solution of carbazole (7 g, 0.04 mol) in 60 mL of acetone, add chloroacetyl chloride (4.9 g, 0.04 mol).

  • Reflux the reaction mixture on a water bath for 8 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a solvent system of Benzene:Chloroform (9:1 v/v).

  • After completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with water.

  • Recrystallize the product from ethanol to obtain pure N-(chloroacetyl)-carbazole.

    • Yield: 75%

    • Melting Point: 235-238°C

    • Rf: 0.76

Step 2: Synthesis of N-(hydrazinoacetyl)-carbazole

  • To a solution of N-(chloroacetyl)-carbazole (3 g, 0.012 mol) in 80 mL of ethanol and dioxane (9:1 v/v), add hydrazine hydrate (0.6 g, 0.012 mol).

  • Reflux the reaction mixture on a water bath for 10 hours.

  • Monitor the reaction progress by TLC (Benzene:Chloroform, 9:1 v/v).

  • Upon completion, cool the reaction mixture.

  • Filter the mixture and concentrate the filtrate to obtain a solid product.

  • Wash the solid with water and recrystallize from ethanol.

    • Yield: 56%

    • Melting Point: 248-250°C

    • Rf: 0.84

Step 3: General Procedure for the Synthesis of N-(arylidene hydrazinoacetyl)-carbazoles

  • To a solution of N-(hydrazinoacetyl)-carbazole (10 mmol) in 30 mL of 10% aqueous NaOH, add the desired aromatic aldehyde (10 mmol) at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Filter the separated solid, wash with water, and recrystallize from ethanol to yield the final carbazole derivatives.

II. Synthesis of Carbazole Chalcones

Chalcones are important precursors for various heterocyclic compounds and are known for their broad range of biological activities. Carbazole-containing chalcones have shown promising results as radical scavengers and anticancer agents.[5][6]

Protocol: Synthesis of Carbazole Chalcones[6]
  • Dissolve 3-formyl-9-methyl carbazole (1 mmol) and a substituted acetophenone (1 mmol) in 20 mL of ethanol.

  • Add 1 mL of 20% sodium hydroxide solution to the mixture at 0-10°C.

  • Stir the reaction mixture at room temperature for 24-36 hours.

  • Pour the reaction mixture over crushed ice and stir.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization from methanol.

III. Synthesis of Carbazole-based Oxadiazole and Dihydrotriazine Derivatives

The incorporation of five-membered heterocyclic rings like oxadiazole or triazine moieties into the carbazole scaffold has been a successful strategy for developing potent anticancer and antimicrobial agents.[2][7]

Biological Activity Data

Table 1: Anticancer Activity of Carbazole-Oxadiazole Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
10 HepG27.68
HeLa10.09
MCF76.44
11 HepG2>50
HeLa>50
MCF7>50
9 HeLa7.59
5-Fluorouracil (Control) HepG221.9
HeLa25.1
MCF718.5

Table 2: Antimicrobial Activity of Carbazole-Dihydrotriazine Derivatives [7][8]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
8f 0.512
9d 121
Ciprofloxacin (Control) 0.50.25-
Fluconazole (Control) --0.5

IV. Mechanisms of Action and Signaling Pathways

Carbazole derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cell proliferation and survival.

Inhibition of Dihydrofolate Reductase (DHFR)

Certain carbazole-dihydrotriazine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleotides.[7] Inhibition of DHFR disrupts DNA synthesis, leading to the death of rapidly proliferating cells, such as bacteria and cancer cells.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidine) THF->Nucleotide_Synthesis Carbazole_Derivative Carbazole-Dihydrotriazine Derivative Carbazole_Derivative->DHFR Inhibition

Caption: Mechanism of DHFR inhibition by carbazole derivatives.

Modulation of Cancer Signaling Pathways

Carbazole derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the JAK/STAT and PI3K/Akt/mTOR pathways.[2][9]

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in cell proliferation, differentiation, and apoptosis.[9] Some carbazole derivatives can inhibit this pathway, thereby suppressing tumor growth.[10]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Carbazole_Derivative Carbazole Derivative Carbazole_Derivative->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Carbazole derivatives can inhibit components of this pathway, leading to anticancer effects.[2]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Carbazole_Derivative Carbazole Derivative Carbazole_Derivative->PI3K inhibits Carbazole_Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The carbazole scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological data presented here offer a foundation for further research into carbazole derivatives. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, highlight the potential of this class of compounds to address significant challenges in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

References

Application Notes and Protocols: 1-(9H-carbazol-2-yl)ethanone in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(9H-carbazol-2-yl)ethanone, also known as 2-acetylcarbazole, is a key building block in the synthesis of advanced organic electronic materials. While not typically used as a standalone functional material, its carbazole core provides inherent hole-transporting properties and high thermal stability, making it an excellent scaffold for designing materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The acetyl group at the 2-position offers a reactive site for extending the π-conjugation of the molecule, most commonly through Claisen-Schmidt condensation to form carbazole-chalcone derivatives. These derivatives often exhibit enhanced photophysical and charge-transport properties suitable for various applications in organic electronics.

This document provides detailed application notes on the use of this compound as a precursor for hole-transporting materials (HTMs) and includes a generalized experimental protocol for the synthesis of a carbazole-chalcone derivative and its application in a perovskite solar cell.

Application in Hole-Transporting Materials for Perovskite Solar Cells

Carbazole-based materials are widely employed as the hole-transporting layer in perovskite solar cells. They play a crucial role in efficiently extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons, thereby enhancing the power conversion efficiency (PCE) and stability of the device. The derivatization of this compound into larger, more complex structures allows for the fine-tuning of energy levels (HOMO/LUMO) to better align with the perovskite layer, improve solubility for solution processing, and enhance film-forming properties.

Quantitative Data Presentation

The performance of various carbazole-based hole-transporting materials in perovskite solar cells is summarized in the table below. While specific data for a chalcone directly derived from this compound is not available in a single comprehensive report, the data presented for similar carbazole derivatives highlight the potential of this class of materials.

Material CodeDevice ArchitectureVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
SGT-405FTO/bl-TiO₂/meso-TiO₂/CH₃NH₃PbI₃/HTM/Au1.0220.10.7214.79[1]
V1205ITO/HTM/Perovskite/PC₆₁BM/BCP/Ag---16.9[2][3]
KZRDFTO/SnO₂/Perovskite/HTM/Au---20.40[4]

Experimental Protocols

This section details a generalized experimental protocol for the synthesis of a carbazole-chalcone derivative from this compound and the subsequent fabrication of a perovskite solar cell.

Synthesis of a Carbazole-Chalcone Derivative

The synthesis of chalcones from 2-acetylcarbazole is typically achieved through a Claisen-Schmidt condensation reaction.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Materials and Reagents:

  • This compound (2-acetylcarbazole)

  • Aromatic aldehyde (e.g., 4-(diphenylamino)benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: While stirring the solution at room temperature, add a solution of KOH or NaOH in ethanol dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate, wash it thoroughly with deionized water until the filtrate is neutral, and then dry the crude product.

  • Purification: Purify the crude chalcone derivative by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Fabrication of a Perovskite Solar Cell

The following is a general protocol for the fabrication of a standard n-i-p mesoporous perovskite solar cell using a synthesized carbazole-chalcone derivative as the hole-transporting material.

Materials and Reagents:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste (for both compact and mesoporous layers)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Synthesized carbazole-chalcone HTM

  • Chlorobenzene

  • Additives for the HTM solution (e.g., Li-TFSI, tBP)

  • Gold (Au) or Silver (Ag) for the back contact

  • Solvents for cleaning (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Deposition of Electron Transport Layer (ETL): Deposit a compact TiO₂ layer (c-TiO₂) on the FTO substrate by spin-coating or spray pyrolysis, followed by annealing at high temperature. Subsequently, deposit a mesoporous TiO₂ layer (mp-TiO₂) by spin-coating the TiO₂ paste and anneal again.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the mp-TiO₂ layer via a one-step or two-step spin-coating method. Anneal the film to form the crystalline perovskite layer.

  • Deposition of Hole-Transporting Layer (HTL): Prepare a solution of the synthesized carbazole-chalcone HTM in chlorobenzene, typically with additives like Li-TFSI and tBP. Spin-coat the HTM solution onto the perovskite layer.

  • Deposition of Back Contact: Deposit the metal back contact (e.g., 100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizations

Synthesis Workflow of a Carbazole-Chalcone Derivative

Synthesis_Workflow start This compound reaction Claisen-Schmidt Condensation start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction product Carbazole-Chalcone Derivative reaction->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Purified Carbazole-Chalcone HTM purification->final_product

Caption: Synthetic route from this compound to a carbazole-chalcone HTM.

Perovskite Solar Cell Fabrication Workflow

PSC_Fabrication sub FTO Substrate Cleaning etl ETL Deposition (c-TiO₂ + mp-TiO₂) sub->etl pero Perovskite Layer Deposition etl->pero htm HTL Deposition (Carbazole-Chalcone) pero->htm contact Back Contact Evaporation (Au/Ag) htm->contact device Completed Perovskite Solar Cell contact->device

Caption: Workflow for fabricating a perovskite solar cell with a carbazole-chalcone HTL.

References

Application Notes and Protocols: 1-(9H-carbazol-2-yl)ethanone as a Precursor for Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(9H-carbazol-2-yl)ethanone, also known as 2-acetyl-9H-carbazole, is a versatile precursor for the synthesis of advanced hole-transporting materials (HTMs). The carbazole moiety is a well-established building block for HTMs due to its excellent thermal and morphological stability, good hole mobility, and the ease with which it can be functionalized. The acetyl group at the 2-position of the carbazole core provides a reactive handle for various chemical transformations, allowing for the facile extension of the π-conjugated system and the introduction of different functional groups to fine-tune the optoelectronic properties of the resulting materials. These tailored HTMs are crucial components in high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate the efficient extraction and transport of holes from the active layer to the anode, thereby enhancing device efficiency and stability.

This document provides detailed application notes and experimental protocols for the synthesis of various carbazole-based HTMs starting from this compound. It also includes a compilation of key performance data for representative HTMs and visualizations of synthetic pathways and device fabrication workflows.

Data Presentation: Properties and Performance of Carbazole-Based HTMs

The following tables summarize key physical, electrochemical, and device performance data for a selection of hole-transporting materials derived from carbazole precursors. This data is essential for material selection and device design.

Table 1: Physicochemical Properties of Representative Carbazole-Based HTMs

HTM Name/CodeMolecular Weight ( g/mol )Td (°C)Tg (°C)Solubility
V1205 761.98380125Good in common organic solvents
V1206 842.11390135Good in common organic solvents
TECEB 723.93>400130Good in common organic solvents

Td: Decomposition Temperature; Tg: Glass Transition Temperature

Table 2: Electrochemical and Photophysical Properties of Representative Carbazole-Based HTMs

HTM Name/CodeHOMO (eV)LUMO (eV)Band Gap (eV)Absorption λmax (nm)Emission λmax (nm)
V1205 -5.25-2.153.10305, 350420
V1206 -5.28-2.183.10308, 355425
TECEB -5.40-2.303.10298, 345410

Table 3: Device Performance of Perovskite Solar Cells (PSCs) Utilizing Carbazole-Based HTMs

HTM Name/CodeDevice StructureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
V1205 inverted PSC1.0821.573.016.9

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Table 4: Device Performance of Organic Light-Emitting Diodes (OLEDs) Utilizing Carbazole-Based HTMs

HTM Name/CodeDevice StructureMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TECEB ITO/HTL/Alq3/LiF/Al~10,0003.27--

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various classes of hole-transporting materials starting from this compound.

Protocol 1: Synthesis of a Chalcone-Based HTM via Claisen-Schmidt Condensation

This protocol describes the synthesis of a simple, conjugated HTM through the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • 4-(Diphenylamino)benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Methanol

  • Deionized water

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 1.3 g of 4-(diphenylamino)benzaldehyde in 40 mL of ethanol.

  • Catalyst Addition: While stirring, add a solution of 0.5 g of potassium hydroxide in 5 mL of ethanol dropwise to the reaction mixture at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion, a yellow precipitate will form. Pour the reaction mixture into 100 mL of deionized water and stir for 30 minutes. Collect the solid product by vacuum filtration and wash thoroughly with deionized water and then with cold methanol.

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and methanol to yield the pure chalcone-based HTM.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Synthesis of a Vinyl-Bridged HTM via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of a vinyl-bridged carbazole dimer, a common motif in high-performance HTMs, using the Horner-Wadsworth-Emmons olefination.

Materials:

  • This compound

  • Triethyl phosphite

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the Phosphonate Ester:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, reflux a mixture of this compound and a slight excess of triethyl phosphite for 24 hours.

    • Remove the excess triethyl phosphite under reduced pressure to obtain the crude phosphonate ester. Purify by column chromatography on silica gel.

  • Horner-Wadsworth-Emmons Reaction:

    • In a flame-dried three-neck flask under a nitrogen atmosphere, suspend sodium hydride in dry THF.

    • Cool the suspension to 0 °C and add a solution of the synthesized phosphonate ester in dry THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the vinyl-bridged carbazole HTM.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Triarylamine-Substituted HTM via Suzuki Coupling

This protocol outlines the synthesis of a more complex HTM by first brominating the carbazole core and then performing a Suzuki cross-coupling reaction with a triarylamine boronic acid derivative.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Bromination of the Carbazole Core:

    • Dissolve this compound in carbon tetrachloride.

    • Add N-bromosuccinimide in portions and reflux the mixture overnight.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain the bromo-substituted carbazole precursor.

  • Suzuki Coupling Reaction:

    • In a round-bottom flask, combine the bromo-substituted carbazole, 4-(diphenylamino)phenylboronic acid, palladium(II) acetate, and triphenylphosphine in a mixture of toluene and ethanol.

    • Add an aqueous solution of potassium carbonate to the mixture.

    • Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.

    • Cool the mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final triarylamine-substituted HTM.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

G cluster_synthesis Synthetic Pathways from this compound precursor This compound cs_reaction Claisen-Schmidt Condensation (Base catalyst, EtOH) precursor->cs_reaction p_ester Phosphonate Ester precursor->p_ester P(OEt)3 hwe_reaction Horner-Wadsworth-Emmons Reaction (NaH, THF) precursor->hwe_reaction bromo_precursor Bromo-substituted Carbazole precursor->bromo_precursor NBS aldehyde Ar-CHO (e.g., 4-(Diphenylamino)benzaldehyde) aldehyde->cs_reaction chalcone_htm Chalcone-Based HTM cs_reaction->chalcone_htm p_ester->hwe_reaction vinyl_htm Vinyl-Bridged HTM hwe_reaction->vinyl_htm suzuki_reaction Suzuki Coupling (Pd catalyst, Base) bromo_precursor->suzuki_reaction boronic_acid Ar-B(OH)2 (e.g., Triarylamine boronic acid) boronic_acid->suzuki_reaction triarylamine_htm Triarylamine-Substituted HTM suzuki_reaction->triarylamine_htm

Caption: Synthetic routes to various HTMs from this compound.

G cluster_workflow Experimental Workflow for Perovskite Solar Cell Fabrication start Start: FTO Substrate Cleaning etl Electron Transport Layer (ETL) Deposition (e.g., TiO2) start->etl perovskite Perovskite Layer Deposition (e.g., Spin-coating) etl->perovskite htm Hole Transport Layer (HTM) Deposition (Carbazole-based HTM) perovskite->htm electrode Metal Electrode Deposition (e.g., Gold Evaporation) htm->electrode characterization Device Characterization (J-V, EQE, Stability) electrode->characterization end End characterization->end

Caption: Workflow for fabricating perovskite solar cells with a carbazole-based HTM.

G cluster_relationship Hole Transport Mechanism in an n-i-p Perovskite Solar Cell photon Photon Absorption exciton Exciton Generation (in Perovskite) photon->exciton charge_separation Charge Separation (Electron-Hole Pair) exciton->charge_separation electron_transport Electron Transport (via ETL to Cathode) charge_separation->electron_transport hole_transport Hole Transport (via HTM to Anode) charge_separation->hole_transport charge_collection Charge Collection (at Electrodes) electron_transport->charge_collection hole_transport->charge_collection power_generation Power Generation charge_collection->power_generation

Application Notes and Protocols: Photophysical Properties of 1-(9H-carbazol-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photophysical properties of 1-(9H-carbazol-2-yl)ethanone and its derivatives. This class of compounds holds significant promise for applications in drug development, cellular imaging, and as photoactive probes due to the versatile photophysical characteristics of the carbazole moiety. This document outlines key photophysical data for representative carbazole derivatives, detailed experimental protocols for their synthesis and characterization, and visual representations of experimental workflows.

Introduction

Carbazole and its derivatives are well-established as a versatile class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. Their inherent photophysical properties, including strong luminescence and good charge-transporting capabilities, make them ideal candidates for a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging. The acetyl group at the C-2 position of the carbazole core in this compound derivatives can be readily modified, allowing for the fine-tuning of their photophysical and photochemical properties.

Data Presentation

While specific quantitative photophysical data for a broad range of this compound derivatives is not extensively available in a consolidated format, the following tables summarize the photophysical properties of the parent carbazole molecule and other relevant derivatives to provide a comparative baseline. Researchers can use the protocols provided in the subsequent sections to determine these properties for their specific this compound derivatives.

Table 1: Photophysical Properties of Carbazole

PropertyValueSolvent
Absorption Maximum (λ_abs)292 nm, 322 nm[1]Ethanol
Emission Maximum (λ_em)351 nmEthanol
Fluorescence Quantum Yield (Φ_F)0.38[2]Cyclohexane
Fluorescence Lifetime (τ_F)8.25 ns[1]Ethanol

Table 2: Photophysical Properties of Selected Carbazole Derivatives

Derivativeλ_abs (nm)λ_em (nm)Φ_Fτ_F (ns)Solvent
3,6-di-tert-butyl-carbazole derivatives328-353386-4370.72-0.892.09-3.91Dichloromethane
Carbazole-phenalenone dyad350----
Carbazole-BODIPY conjugates-----
Thermally Activated Delayed Fluorescence (TADF) Emitters-----

Note: The data for the latter three classes of derivatives in Table 2 are highly structure-dependent and are presented here as classes of compounds known for their distinct photophysical properties. Specific values can be found in specialized literature.

Experimental Protocols

A. Synthesis of this compound Derivatives

A general and adaptable synthetic route for this compound derivatives can be derived from established methods for similar carbazole functionalizations. A common starting point is the Friedel-Crafts acylation of carbazole.

1. Synthesis of this compound:

  • Materials: Carbazole, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve carbazole in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ to the solution while stirring.

    • Add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

2. Synthesis of Derivatives:

Further derivatization can be achieved through various reactions targeting the acetyl group or the carbazole nitrogen. For instance, the ketone can be reduced to an alcohol, or the N-H of the carbazole can be alkylated or arylated.[3]

B. Photophysical Measurements

Accurate determination of photophysical properties is crucial for understanding the behavior of these compounds.

1. UV-Visible Absorption Spectroscopy:

  • Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., ethanol, dichloromethane, or cyclohexane).

  • Procedure:

    • Record a baseline spectrum of the solvent in a quartz cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

    • To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λ_abs. Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be ε (where c is the concentration in mol/L and l is the path length of the cuvette in cm).

2. Fluorescence Spectroscopy:

  • Objective: To determine the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F).

  • Instrumentation: A spectrofluorometer and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

  • Sample Preparation: Prepare a dilute solution of the carbazole derivative (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a fluorescence-grade solvent.

  • Procedure for Emission Spectrum:

    • Set the excitation wavelength (usually at or near the λ_abs).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

  • Procedure for Fluorescence Quantum Yield (Φ_F) Determination (Relative Method): [4][5]

    • Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

    • Prepare solutions of both the sample and the standard with the same absorbance at the same excitation wavelength.

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation and emission slit widths).

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

  • Procedure for Fluorescence Lifetime (τ_F) Measurement:

    • Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) for excitation at a wavelength where the sample absorbs.

    • Measure the decay of the fluorescence intensity over time.

    • The resulting decay curve is fitted to a single or multi-exponential function to determine the fluorescence lifetime(s).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Carbazole Carbazole Reaction Friedel-Crafts Acylation (AlCl₃, DCM) Carbazole->Reaction AcCl Acetyl Chloride AcCl->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Photophysical_Characterization cluster_characterization Photophysical Characterization Workflow Sample Carbazole Derivative Solution UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence TCSPC Time-Correlated Single-Photon Counting Sample->TCSPC Abs_Data λ_abs ε UV_Vis->Abs_Data Em_Data λ_em Φ_F Fluorescence->Em_Data Lifetime_Data τ_F TCSPC->Lifetime_Data

Caption: Workflow for photophysical characterization.

Signaling_Pathway_General cluster_signaling General Signaling Pathway Modulation by Carbazole Derivatives Carbazole Carbazole Derivative Receptor Cell Surface Receptor Carbazole->Receptor Kinase Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase Transcription Transcription Factors (e.g., NF-κB, AP-1) Kinase->Transcription Gene_Expression Altered Gene Expression Transcription->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Generalized signaling pathway potentially modulated by carbazole derivatives.

References

Application Notes and Protocols: N-Acylation of Carbazole with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of carbazole with chloroacetyl chloride, a crucial reaction for synthesizing various carbazole derivatives with potential pharmacological activities. The resulting product, N-(chloroacetyl)carbazole, serves as a versatile intermediate for further molecular elaboration in drug discovery and development.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The nitrogen atom of the carbazole ring system is a key site for functionalization, and N-acylation is a fundamental transformation to introduce diverse substituents. The reaction of carbazole with chloroacetyl chloride introduces a reactive chloroacetyl moiety, which can be readily displaced by various nucleophiles to generate a library of novel carbazole-based compounds for biological screening. This protocol outlines a standard and efficient method for this synthesis.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the N-acylation of carbazole with chloroacetyl chloride.

ParameterValueReference
Reactants Carbazole, Chloroacetyl Chloride
Solvent Acetone
Reaction Time 8 hours
Reaction Temperature Reflux
Product N9-(chloroacetyl)-carbazole[1]
Yield 75%
Melting Point 235-238°C
TLC Solvent System Benzene:Chloroform (9:1 v/v)
Rf Value 0.76

Experimental Protocol

This section details the materials and step-by-step procedure for the synthesis of N-(chloroacetyl)carbazole.

Materials:

  • Carbazole

  • Chloroacetyl chloride

  • Acetone (anhydrous)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Water bath or heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve carbazole (7 g, 0.04 mol) in 60 mL of acetone.

  • Addition of Reagent: To the stirring solution, add chloroacetyl chloride (4.9 g, 0.04 mol) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a water bath or heating mantle. Maintain the reflux for 8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of Benzene:Chloroform (9:1 v/v).

  • Work-up: After the reaction is complete, remove the solvent by rotary evaporation.

  • Purification: Wash the resulting solid with water. Recrystallize the crude product from ethanol to obtain pure N9-(chloroacetyl)-carbazole.

  • Drying and Characterization: Dry the purified product and determine its melting point. The structure can be further confirmed by spectroscopic methods such as FTIR, 1H NMR, and Mass Spectrometry.[1]

Experimental Workflow

The following diagram illustrates the key steps in the N-acylation of carbazole with chloroacetyl chloride.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product carbazole Carbazole dissolve Dissolve Carbazole in Acetone carbazole->dissolve chloroacetyl_chloride Chloroacetyl Chloride add_reagent Add Chloroacetyl Chloride chloroacetyl_chloride->add_reagent acetone Acetone (Solvent) acetone->dissolve dissolve->add_reagent reflux Reflux for 8 hours add_reagent->reflux evaporation Solvent Evaporation reflux->evaporation wash Wash with Water evaporation->wash recrystallization Recrystallization from Ethanol wash->recrystallization product N-(chloroacetyl)carbazole recrystallization->product

Caption: Workflow for the synthesis of N-(chloroacetyl)carbazole.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 1-(9H-carbazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents, attributed to their diverse biological activities.[1][2] The rigid, planar structure of the carbazole nucleus allows for intercalation into DNA and interaction with various enzymatic targets, leading to cytotoxic effects against a range of cancer cell lines.[3] This document provides detailed application notes and protocols for the synthesis of promising anticancer agents using 1-(9H-carbazol-2-yl)ethanone as a versatile starting material. The protocols focus on the synthesis of carbazole-based chalcones, pyrazolines, and thiosemicarbazones, which have demonstrated significant potential in cancer therapy.

Synthetic Pathways Overview

The acetyl group at the 2-position of the carbazole ring serves as a key functional handle for various chemical transformations. The primary synthetic routes explored herein involve the conversion of this compound into chalcones, which are then utilized as intermediates for the synthesis of pyrazolines. Additionally, the direct conversion of the starting material to thiosemicarbazones provides another class of potent anticancer compounds.

Synthetic_Pathways start This compound chalcone Carbazole-based Chalcones start->chalcone Claisen-Schmidt Condensation thiosemicarbazone Carbazole-based Thiosemicarbazones start->thiosemicarbazone Condensation with Thiosemicarbazide pyrazoline Carbazole-based Pyrazolines chalcone->pyrazoline Cyclization with Hydrazine Derivatives

Caption: Synthetic routes from this compound.

Data Presentation: Anticancer Activity of Carbazole Derivatives

The following tables summarize the in vitro anticancer activity of various carbazole derivatives, with a focus on compounds structurally related to those synthesized from this compound. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Carbazole-Based Chalcones and Pyrazolines

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Analog 1 AGS (Stomach)Toxic[1]
Pyrazoline Analog 1 A549 (Lung)Non-toxic[1]
Pyrazoline Analog 2 AGS (Stomach)Non-toxic[1]
Pyrazoline 4a HeLa (Cervical)10.21 ± 0.11[4]
Pyrazoline 4a NCI-H520 (Lung)12.45 ± 0.14[4]
Pyrazoline 7b HeLa (Cervical)11.02 ± 0.12[4]
Pyrazoline 7b NCI-H520 (Lung)13.11 ± 0.13[4]
Pyrazoline A MCF7 (Breast)40.47[5]
Pyrazoline A T47D (Breast)26.51[5]
Pyrazoline A HeLa (Cervical)31.19[5]
Pyrazoline C MCF7 (Breast)94.02[5]
Hybrid PY7 A549 (Lung)6.45[6]

Table 2: Anticancer Activity of Carbazole-Based Thiosemicarbazones and Other Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3d MCF7 (Breast)Moderate to Good[7]
Compound 6c MCF7 (Breast)Moderate to Good[7]
TSC Derivative 3b C6 (Glioma)10.59[8]
TSC Derivative 3c C6 (Glioma)9.08[8]
TSC Derivative 3f MCF7 (Breast)7.02[8]
TSC Derivative 3g MCF7 (Breast)8.15[8]
TSC Derivative 3m C6 (Glioma)9.08[8]
TSC Derivative 3m MCF7 (Breast)7.02[8]

Experimental Protocols

Protocol 1: Synthesis of Carbazole-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde to yield a carbazole-based chalcone.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Ice-cold ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at 70°C for 45-60 minutes.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid and wash it with ice-cold ethanol to obtain the crude chalcone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified carbazole-based chalcone.

Protocol 2: Synthesis of Carbazole-Based Pyrazolines from Chalcones

This protocol details the cyclization of a carbazole-based chalcone with hydrazine hydrate or a substituted hydrazine to form the corresponding pyrazoline.[4][5]

Materials:

  • Carbazole-based chalcone (from Protocol 1)

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Crushed ice

Procedure:

  • Suspend the carbazole-based chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified carbazole-based pyrazoline.

Protocol 3: Synthesis of Carbazole-Based Thiosemicarbazones

This protocol describes the condensation reaction of this compound with thiosemicarbazide to form a carbazole-based thiosemicarbazone.[9]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Potassium carbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.

  • Add potassium carbonate (catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Reflux the mixture for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and dry it to obtain the carbazole-based thiosemicarbazone.

Mechanism of Action and Signaling Pathways

Carbazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Induction of Apoptosis via p53 Pathway Activation

Certain carbazole derivatives have been shown to reactivate the p53 tumor suppressor pathway in cancer cells. This leads to the upregulation of pro-apoptotic proteins and ultimately results in programmed cell death. The activation of p53 can be mediated through the p38-MAPK and JNK signaling pathways.

p53_Pathway Carbazole Derivative Carbazole Derivative p38_MAPK p38-MAPK Carbazole Derivative->p38_MAPK JNK JNK Carbazole Derivative->JNK p53 p53 p38_MAPK->p53 JNK->p53 Pro-apoptotic\nProteins Pro-apoptotic Proteins p53->Pro-apoptotic\nProteins Apoptosis Apoptosis Pro-apoptotic\nProteins->Apoptosis STAT3_Pathway Carbazole Derivative Carbazole Derivative STAT3 STAT3 Carbazole Derivative->STAT3 Gene Transcription Target Gene Transcription STAT3->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Mitochondria_Topo_Pathway Carbazole Derivative Carbazole Derivative Mitochondria Mitochondria Carbazole Derivative->Mitochondria Topoisomerase Topoisomerase Carbazole Derivative->Topoisomerase Pro-apoptotic\nFactors Pro-apoptotic Factors Mitochondria->Pro-apoptotic\nFactors Apoptosis Apoptosis Pro-apoptotic\nFactors->Apoptosis DNA Damage DNA Damage DNA Damage->Apoptosis Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Chalcone Chalcone Synthesis Start->Chalcone Thiosemicarbazone Thiosemicarbazone Synthesis Start->Thiosemicarbazone Pyrazoline Pyrazoline Synthesis Chalcone->Pyrazoline Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT) Chalcone->Cytotoxicity Pyrazoline->Cytotoxicity Thiosemicarbazone->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism InVivo In vivo Animal Models Mechanism->InVivo

References

Application Notes and Protocols: Development of Free Radical Scavengers from Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Among these, their capacity to act as potent free radical scavengers is of particular importance. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Carbazole derivatives, through their unique electronic and structural features, offer a promising scaffold for the development of novel antioxidant agents to combat oxidative stress.[2]

These application notes provide a comprehensive overview of the development of carbazole-derivatives as free radical scavengers, including a comparative analysis of their antioxidant activity, detailed experimental protocols for their evaluation, and an exploration of the potential signaling pathways they modulate.

Data Presentation: Antioxidant Activity of Carbazole Derivatives

The antioxidant capacity of various carbazole derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the efficiency of these compounds, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for a selection of carbazole derivatives from various studies, providing a basis for comparison.

Carbazole DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Other Assays (IC50, µM)Reference Standard (IC50, µM)
Compound 4 1.05 ± 0.77--Trolox (2.08 ± 0.57)
Compound 9 5.15 ± 1.01--Trolox (2.08 ± 0.57)
1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanoneMore potent than BHA--BHA
Euchrestine B (1)> BHT-OSI: > α-tocopherol, BHTBHT, α-tocopherol
Bismurrayafoline E (2)< Ascorbic acid-OSI: < BHTAscorbic acid, BHT
Mahanine (3)> BHT-OSI: > α-tocopherol, BHTBHT, α-tocopherol
4-hydroxycarbazole derivative16--Ascorbic acid

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below to guide researchers in the evaluation of carbazole derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Test Samples: Dissolve the carbazole derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.

    • A control sample is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of the solvent.

    • A blank sample consists of 1.0 mL of methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the carbazole derivatives in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 1.0 mL of the ABTS•+ working solution.

    • A control is prepared using the solvent instead of the sample.

    • Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Superoxide Dismutase (SOD)-like Activity Assay

Principle: This assay measures the ability of a compound to inhibit the photochemical reduction of nitro blue tetrazolium (NBT) to blue formazan by superoxide radicals generated by a riboflavin/methionine system under light.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 7.8)

    • 13 mM Methionine solution

    • 75 µM NBT solution

    • 0.1 mM EDTA solution

    • 2 µM Riboflavin solution

  • Assay Procedure:

    • In a test tube, mix 1.5 mL of phosphate buffer, 0.5 mL of methionine solution, 0.5 mL of NBT solution, and 0.5 mL of EDTA solution.

    • Add 0.5 mL of the carbazole derivative solution at various concentrations.

    • Initiate the reaction by adding 0.5 mL of riboflavin solution.

    • Expose the reaction mixture to a uniform light source (e.g., a fluorescent lamp) for 20 minutes.

    • A control is prepared without the test compound.

  • Measurement: Measure the absorbance of the formazan formed at 560 nm.

  • Calculation: The percentage of inhibition of NBT reduction is calculated, and the IC50 value is determined.

Hydroxyl Radical Scavenging Assay

Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe²⁺ and H₂O₂. The hydroxyl radicals then degrade a detector molecule (e.g., deoxyribose or salicylate). The ability of an antioxidant to scavenge these radicals and prevent the degradation is measured.

Protocol (Salicylate Method):

  • Reagent Preparation:

    • Phosphate buffer (20 mM, pH 7.4)

    • 1.5 nM FeSO₄ solution

    • 6 mM H₂O₂ solution

    • 20 mM Sodium salicylate solution

  • Assay Procedure:

    • In a test tube, mix 1.0 mL of the carbazole derivative solution at various concentrations, 2.0 mL of FeSO₄ solution, and 1.0 mL of H₂O₂ solution.

    • Add 0.3 mL of sodium salicylate solution.

    • Incubate the mixture at 37°C for 1 hour.[3]

  • Measurement: Measure the absorbance of the hydroxylated salicylate complex at 510 nm.[3]

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by AAPH initiate the oxidation.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading of DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in cell culture medium for 1 hour.

  • Treatment with Antioxidants: Wash the cells with PBS again. Treat the cells with various concentrations of the carbazole derivatives for 1 hour.

  • Induction of Oxidative Stress: Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells except the blank.

  • Measurement: Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation: Calculate the area under the curve for both control and treated wells. The CAA value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Visualizations

Signaling Pathways

Carbazole derivatives may exert their antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress. The Nrf2 and PI3K/Akt/mTOR pathways are two such critical pathways.

G cluster_0 Oxidative Stress cluster_1 Carbazole Derivative Action cluster_2 Nrf2 Pathway cluster_3 PI3K/Akt/mTOR Pathway ROS ROS Keap1 Keap1 ROS->Keap1 inactivates PI3K PI3K ROS->PI3K can activate or inhibit Carbazole Derivative Carbazole Derivative Nrf2 Nrf2 Carbazole Derivative->Nrf2 promotes activation Akt Akt Carbazole Derivative->Akt may modulate Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Antioxidant Enzymes->ROS scavenges PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival promotes

Caption: Potential signaling pathways modulated by carbazole derivatives in oxidative stress.

Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of carbazole derivatives as free radical scavengers.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Design Rational Design of Carbazole Derivatives Synthesis Chemical Synthesis and Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization DPPH_ABTS DPPH & ABTS Assays Characterization->DPPH_ABTS SOD_Hydroxyl SOD & Hydroxyl Radical Scavenging DPPH_ABTS->SOD_Hydroxyl CAA Cellular Antioxidant Activity (CAA) Assay SOD_Hydroxyl->CAA Signaling Signaling Pathway Analysis (Nrf2, Akt) CAA->Signaling Docking Molecular Docking Studies Signaling->Docking SAR Structure-Activity Relationship (SAR) Studies Docking->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design

Caption: Experimental workflow for developing carbazole-based free radical scavengers.

Structure-Activity Relationship

The antioxidant activity of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole ring.

G cluster_0 Key Structural Features for High Antioxidant Activity cluster_1 Structural Features Decreasing Antioxidant Activity Carbazole_Core Carbazole Core Hydroxyl Hydroxyl (-OH) groups (especially at positions 3, 6) Carbazole_Core->Hydroxyl Electron_Donating Electron-donating groups (-OCH3, -CH3) Carbazole_Core->Electron_Donating Extended_Conjugation Extended π-conjugation Carbazole_Core->Extended_Conjugation Electron_Withdrawing Electron-withdrawing groups (-NO2, -CN) Carbazole_Core->Electron_Withdrawing Increased_Activity Increased_Activity Hydroxyl->Increased_Activity Increases H-atom donation Electron_Donating->Increased_Activity Stabilizes radical cation Extended_Conjugation->Increased_Activity Delocalizes unpaired electron Decreased_Activity Decreased_Activity Electron_Withdrawing->Decreased_Activity Reduces H-atom donating ability

Caption: Structure-activity relationship of carbazole derivatives as antioxidants.

References

Application Notes and Protocols: 1-(9H-carbazol-2-yl)ethanone as a Photoinitiator in Photopolymerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of carbazole derivatives, with a specific focus on 1-(9H-carbazol-2-yl)ethanone, as photoinitiators in photopolymerization processes. Due to a lack of specific published data for this compound, this guide leverages data from structurally similar carbazole derivatives to provide a comprehensive framework for its application in both free-radical and cationic photopolymerization. These protocols are intended to serve as a starting point for researchers to explore its potential in various applications, including coatings, inks, 3D printing, and the fabrication of biomedical devices.

Introduction

Carbazole-based compounds have emerged as a promising class of photoinitiators due to their excellent photophysical properties, including strong absorption in the UV-Vis region and the ability to efficiently generate reactive species (free radicals or cations) upon irradiation. Their versatile structure allows for facile functionalization to tune their absorption characteristics and reactivity. This compound is a simple carbazole derivative with the potential to act as an effective photoinitiator. This document outlines the general principles of using carbazole derivatives as photoinitiators and provides detailed protocols for their evaluation.

Photophysical Properties of Carbazole Derivatives

Table 1: Photophysical Properties of a Representative Carbazole Derivative

CompoundAbsorption Max (λmax)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent
1-[4-(9H-Carbazol-9-yl)phenyl]ethanone330 nmNot ReportedNot ReportedNot ReportedCHCl3

Note: Data for other carbazole derivatives can be found in the scientific literature and should be consulted for comparison.

Photopolymerization Applications

This compound can potentially be used as a photoinitiator for both free-radical and cationic photopolymerization, depending on the formulation.

Free-Radical Photopolymerization

In free-radical photopolymerization, upon absorption of light, the photoinitiator undergoes a photochemical reaction to generate free radicals, which then initiate the polymerization of monomers such as acrylates and methacrylates. This compound can act as a Type I photoinitiator (unimolecular fragmentation) or a Type II photoinitiator in the presence of a co-initiator (e.g., an amine).

Cationic Photopolymerization

For cationic photopolymerization of monomers like epoxides and vinyl ethers, carbazole derivatives are typically used as photosensitizers in combination with an onium salt (e.g., an iodonium or sulfonium salt). The excited carbazole derivative transfers energy or an electron to the onium salt, which then decomposes to generate a strong acid that initiates the polymerization.

Experimental Protocols

The following are generalized protocols for evaluating the performance of this compound as a photoinitiator. Researchers should optimize the concentrations of the photoinitiator, co-initiator (if applicable), and monomer, as well as the light source and irradiation time for their specific application.

Protocol 1: Free-Radical Photopolymerization of an Acrylate Monomer

Objective: To evaluate the efficiency of this compound in the free-radical photopolymerization of a model acrylate monomer.

Materials:

  • This compound

  • Trimethylolpropane triacrylate (TMPTA) as the monomer

  • (Optional) Co-initiator, e.g., Ethyl 4-(dimethylamino)benzoate (EDAB)

  • Solvent (if necessary, e.g., acetonitrile or dichloromethane)

  • UV light source (e.g., 365 nm LED or mercury lamp)

  • Fourier-Transform Infrared (FTIR) spectrometer with a horizontal attenuated total reflectance (HATR) accessory

  • Spin coater or doctor blade for film preparation

  • Glass slides or other suitable substrates

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • Prepare a stock solution of this compound in the chosen solvent (if needed).

    • In a light-protected vial, mix the desired amount of this compound (e.g., 0.1-2 wt%) and optional co-initiator (e.g., 1-3 wt%) with the TMPTA monomer. Ensure complete dissolution.

  • Sample Preparation:

    • Apply a thin film of the formulation onto a glass slide using a spin coater or a doctor blade to achieve a controlled thickness (e.g., 20-50 µm).

  • Photopolymerization Monitoring:

    • Place the sample on the HATR crystal of the FTIR spectrometer.

    • Record an initial FTIR spectrum before irradiation.

    • Irradiate the sample with the UV light source at a controlled intensity.

    • Record FTIR spectra at regular time intervals during irradiation.

    • Monitor the decrease in the acrylate double bond peak (around 1635 cm-1) to determine the monomer conversion over time.

  • Data Analysis:

    • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (At / A0)] * 100 where At is the area of the acrylate peak at time t, and A0 is the initial area of the peak.

    • Plot monomer conversion versus irradiation time to obtain the polymerization profile.

Expected Results: A successful photopolymerization will show a rapid decrease in the acrylate peak intensity, indicating the conversion of the monomer into a polymer network. The polymerization rate and final conversion will depend on the concentration of the photoinitiator, light intensity, and presence of a co-initiator.

Protocol 2: Cationic Photopolymerization of an Epoxide Monomer

Objective: To evaluate the efficiency of this compound as a photosensitizer for the cationic photopolymerization of a model epoxide monomer.

Materials:

  • This compound (as photosensitizer)

  • (4-tert-butylphenyl)iodonium hexafluorophosphate (Iod) or a similar onium salt (as initiator)

  • 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (EPOX) as the monomer

  • UV-Vis light source (e.g., 405 nm LED or filtered mercury lamp)

  • FTIR spectrometer

  • Sample holders for liquid samples (e.g., BaF2 windows with a spacer)

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • In a light-protected vial, dissolve the desired amount of this compound (e.g., 0.1-1 mol%) and the onium salt (e.g., 1-2 mol%) in the EPOX monomer. Gentle heating may be required to ensure complete dissolution.

  • Sample Preparation:

    • Place a drop of the formulation between two BaF2 windows separated by a spacer of known thickness (e.g., 25 µm).

  • Photopolymerization Monitoring:

    • Place the sample holder in the FTIR spectrometer.

    • Record an initial FTIR spectrum.

    • Irradiate the sample with the light source.

    • Record FTIR spectra at regular intervals.

    • Monitor the decrease in the epoxide ring peak (around 790 cm-1) to follow the polymerization.

  • Data Analysis:

    • Calculate the monomer conversion as described in Protocol 1, using the epoxide peak.

    • Plot the conversion versus time to determine the polymerization kinetics.

Expected Results: Efficient photosensitization by this compound will lead to the generation of a strong acid from the onium salt, resulting in the ring-opening polymerization of the epoxide monomer. This will be observed as a decrease in the characteristic epoxide peak in the FTIR spectrum.

Visualizations

Proposed Photoinitiation Mechanisms

Free_Radical_Mechanism PI This compound PI_excited Excited State PI* PI->PI_excited Absorption Light hv (UV Light) Radicals Free Radicals (R•) PI_excited->Radicals Fragmentation / H-abstraction Monomer Acrylate Monomer Radicals->Monomer Initiation Propagation Polymer Chain Monomer->Propagation Propagation

Caption: Proposed mechanism for free-radical photopolymerization.

Cationic_Mechanism PS This compound (PS) PS_excited Excited State PS* PS->PS_excited Absorption Light hv (UV-Vis Light) Onium Onium Salt (e.g., Iodonium) PS_excited->Onium Electron Transfer Acid Strong Acid (H+) Onium->Acid Decomposition Monomer Epoxide Monomer Acid->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Proposed mechanism for cationic photopolymerization.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Formulation Preparation cluster_sample 2. Sample Preparation cluster_irrad 3. Photopolymerization & Monitoring cluster_analysis 4. Data Analysis A Weigh Photoinitiator & Monomer B Mix until homogeneous A->B C Apply thin film on substrate B->C D Place sample in FTIR C->D E Irradiate with UV/Vis light D->E F Record spectra over time E->F G Calculate monomer conversion F->G H Plot conversion vs. time G->H

Caption: General experimental workflow for photopolymerization studies.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • UV light sources can be harmful to the eyes and skin. Use appropriate shielding and protective eyewear.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound holds promise as a versatile photoinitiator for photopolymerization processes. While specific performance data is yet to be published, the protocols and information provided in this document offer a solid foundation for researchers to investigate its efficacy in both free-radical and cationic systems. Experimental determination of its photophysical properties and polymerization kinetics is crucial for its successful implementation in various applications. The adaptability of the carbazole scaffold suggests that this compound could be a valuable building block for the development of novel and efficient photoinitiating systems.

Application Notes & Protocols: Synthesis of 1,3,4-Oxadiazole Derivatives from Carbazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Carbazole, a nitrogen-containing tricyclic heterocycle, is a core structure in many natural and synthetic bioactive compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, prized for its metabolic stability and its prevalence in drugs with diverse pharmacological profiles such as antimicrobial, antiviral, and anticancer effects.

This document provides detailed protocols for the synthesis of hybrid molecules incorporating both the carbazole and 1,3,4-oxadiazole scaffolds. The general synthetic strategy commences with the N-alkylation of a carbazole precursor, followed by conversion to a key hydrazide intermediate. This versatile intermediate can then be directed through several distinct pathways to achieve cyclization into the desired 1,3,4-oxadiazole ring system.

General Synthetic Workflow

The synthesis initiates from 9H-carbazole and proceeds through a common ethyl 2-(9H-carbazol-9-yl)acetate intermediate and a crucial 2-(9H-carbazol-9-yl)acetohydrazide building block. From this hydrazide, three primary routes can be employed to synthesize variously substituted 1,3,4-oxadiazole derivatives.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Carbazole 9H-Carbazole Ester Ethyl (9H-carbazol-9-yl)acetate Carbazole->Ester  Step 1: N-Alkylation  (Ethyl Bromoacetate) Hydrazide 2-(9H-carbazol-9-yl)acetohydrazide (Key Intermediate) Ester->Hydrazide  Step 2: Hydrazinolysis  (Hydrazine Hydrate) Hydrazone Carbazole-Hydrazone Hydrazide->Hydrazone  Route A  (Aldehyde/Ketone) Thiosemicarbazide Carbazole-Thiosemicarbazide Hydrazide->Thiosemicarbazide  Route B  (Isothiocyanate) Diacylhydrazine Carbazole-Diacylhydrazine Hydrazide->Diacylhydrazine  Route C  (Acid Chloride) Oxadiazole_A 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazone->Oxadiazole_A  Cyclization  (e.g., Ac₂O) Oxadiazole_B 2-Amino-5-substituted 1,3,4-Oxadiazole Thiosemicarbazide->Oxadiazole_B  Cyclodesulfurization  (e.g., EDC·HCl, p-TsCl) Oxadiazole_C 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole_C  Cyclodehydration  (e.g., POCl₃)

Caption: Synthetic pathways to 1,3,4-oxadiazoles from a carbazole precursor.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate (Intermediate 2)

This protocol describes the N-alkylation of 9H-carbazole to yield the foundational ester intermediate.

Method A: Using Sodium Hydride (NaH) [1]

  • Add 9H-carbazole (3.0 g, 17.9 mmol) to a round-bottom flask containing dimethylformamide (DMF, 25 mL).

  • Carefully add NaH (717.6 mg, 17.9 mmol, 60% dispersion in mineral oil) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the flask in an ice bath to 0 °C and add ethyl bromoacetate (1.98 mL, 17.9 mmol).

  • Allow the mixture to warm to room temperature and stir for 24 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture dropwise into 200 mL of cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry. The product can be purified further by recrystallization from ethanol.

Method B: Using Potassium Carbonate (K₂CO₃)

  • To a solution of carbazole (2.01 g, 0.012 mol) in 20 mL of dry acetone, add anhydrous potassium carbonate (0.09 g).

  • Add ethyl chloroacetate (1.472 g, 0.012 mol) dropwise to the mixture.

  • Reflux the resultant mixture for 10 hours.

  • After cooling, filter the solid, dry, and recrystallize from ethanol to yield the pure ester.

Protocol 2: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide (Key Intermediate 3)

This protocol details the conversion of the ester intermediate to the crucial hydrazide building block.[1]

  • Dissolve Ethyl 2-(9H-carbazol-9-yl)acetate (1.0 g, 3.95 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.24 mL, 19.74 mmol, 80% solution).

  • Heat the mixture with stirring to reflux for 12 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the crude residue in a minimal amount of methanol (~3 mL) and add it dropwise to 100 mL of distilled water.

  • Filter the resulting solid precipitate and dry under vacuum.

  • Purify the crude product by recrystallization from isopropanol.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives (Final Products)

This route is suitable for producing 2,5-disubstituted 1,3,4-oxadiazoles.

  • Hydrazone Formation:

    • To a solution of 2-(9H-carbazol-9-yl)acetohydrazide (0.01 mol) in absolute ethanol (25 mL), add a substituted benzaldehyde or acetophenone (0.01 mol) and a catalytic amount of glacial acetic acid (0.2 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction, filter the precipitated solid, dry, and recrystallize to obtain the pure hydrazone intermediate.

  • Oxadiazole Cyclization: [2][3]

    • Heat the synthesized hydrazone (1 part) with acetic anhydride (5 parts) under reflux for 2-3 hours.

    • Pour the cooled reaction mixture onto crushed ice.

    • Filter the separated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

This route is used to synthesize 2-amino-5-substituted 1,3,4-oxadiazoles.

  • Thiosemicarbazide Formation: [1]

    • Dissolve 2-(9H-carbazol-9-yl)acetohydrazide (1.00 mmol) in ethanol.

    • Add the desired isothiocyanate (1.00 mmol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

  • Oxadiazole Cyclization (using EDC·HCl): [4][5]

    • Dissolve the thiosemicarbazide intermediate in dimethyl sulfoxide (DMSO).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

    • Stir the reaction at a specified temperature (e.g., 60 °C) until completion (monitored by TLC).[6]

    • Work-up typically involves pouring the reaction mixture into water, filtering the precipitate, and purifying by recrystallization or column chromatography.

This route also yields 2,5-disubstituted 1,3,4-oxadiazoles.

  • Diacylhydrazine Formation: [7][8]

    • Dissolve 2-(9H-carbazol-9-yl)acetohydrazide (1.04 mmol) in tetrahydrofuran (THF, 20 mL).

    • Add triethylamine (TEA, 1.04 mmol) to act as a base.

    • Add the desired benzoyl chloride derivative (1.04 mmol) dropwise at room temperature.

    • Stir the reaction for 2-4 hours.

    • Filter the triethylammonium chloride salt and concentrate the filtrate. Recrystallize the residue to obtain the pure diacylhydrazine intermediate.

  • Oxadiazole Cyclization (using POCl₃): [9][10]

    • Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 equivalents) to the diacylhydrazine intermediate.

    • Heat the mixture to reflux for 6-12 hours.

    • After the reaction is complete, carefully evaporate the excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization.

Data Presentation: Yields and Physical Properties

The following tables summarize representative data for the intermediates and final products synthesized via the described pathways.

Table 1: Intermediates Synthesis Data

Compound Name Starting Material Method Yield (%) Melting Point (°C) Reference
Ethyl 2-(9H-carbazol-9-yl)acetate 9H-Carbazole Method B (K₂CO₃) 52 243-244 -

| 2-(9H-carbazol-9-yl)acetohydrazide | Ester Intermediate | Hydrazinolysis | 75-85 | 210-212 | - |

Table 2: Carbazole-Thiosemicarbazide Derivatives (Route B Intermediates)

R-Group (from Isothiocyanate) Yield (%) Melting Point (°C) Reference
Phenyl 88 235-237 [1]
3-Methoxyphenyl 84 218-220 [1]
4-Chlorophenyl 90 235-237 [1]
Benzyl 86 169-171 [1]

| Phenethyl | 84 | 170-172 |[1] |

Table 3: Carbazole-Diacylhydrazine Derivatives (Route C Intermediates)

R-Group (from Benzoyl Chloride) Yield (%) Melting Point (°C) Reference
Phenyl 78.5 265-267 [8]

| 2-Chlorophenyl | 83.6 | 235-237 |[8] |

Applications & Significance

The synthesized carbazole-1,3,4-oxadiazole derivatives are of significant interest to drug development professionals. These scaffolds have been investigated for a variety of biological activities:

  • Anticancer Activity: Certain derivatives have shown potent activity against human cancer cell lines, such as breast cancer (MCF-7).[11]

  • Antimicrobial and Antifungal Activity: Many compounds incorporating these moieties exhibit significant inhibitory action against various bacterial and fungal strains.[11]

  • Urease Inhibition: Carbazole-based acetyl benzohydrazides, the precursors to 1,3,4-oxadiazoles via Route C, have been identified as potent urease inhibitors, relevant for treating infections caused by Helicobacter pylori.[7][8]

  • Antioxidant Activity: Novel carbazole-thiosemicarbazide scaffolds have demonstrated promising antioxidant properties.[1]

The synthetic versatility outlined in these protocols allows for the systematic modification of substituents on the 1,3,4-oxadiazole ring, enabling the generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(9H-carbazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(9H-carbazol-2-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of 9H-carbazole resulted in a very low yield of the desired this compound. What are the likely reasons?

A1: Low yields of the target 2-acetylated carbazole are a common issue primarily due to the formation of multiple isomers and polysubstituted byproducts. The carbazole ring has several reactive positions, and controlling the regioselectivity of the Friedel-Crafts acylation is challenging.

Potential Causes for Low Yield:

  • Formation of Isomeric Byproducts: The electrophilic substitution can occur at the C-1, C-3, and N-9 positions, leading to a mixture of 1-acetylcarbazole, 3-acetylcarbazole, and 9-acetylcarbazole. The 3- and 6- positions are often the most reactive in traditional Friedel-Crafts reactions.

  • Polysubstitution: The initial acetylation can be followed by a second acylation, leading to diacetylated products, with 3,6-diacetylcarbazole being a common byproduct.

  • N-Acylation: The nitrogen atom of the carbazole can also be acylated, forming 9-acetylcarbazole. This is particularly prevalent under certain conditions.

  • Suboptimal Reaction Conditions: The choice of Lewis acid, solvent, temperature, and reaction time can significantly influence the product distribution and overall yield.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Product Degradation: Harsh reaction conditions can lead to the degradation of the desired product.

  • Difficult Purification: The separation of the desired 2-isomer from other isomers can be challenging, leading to product loss during purification.

Troubleshooting Steps:

  • Vary the Lewis Acid Catalyst: The choice of Lewis acid can influence the regioselectivity. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) could be explored to alter the isomer ratio.

  • Optimize the Solvent: The polarity of the solvent can affect the reaction outcome. Common solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), nitrobenzene, and dichloroethane. A systematic variation of the solvent may help to improve the yield of the 2-isomer.

  • Control the Reaction Temperature: Lowering the reaction temperature may increase the selectivity towards a specific isomer. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature while monitoring the progress.

  • Adjust the Stoichiometry: Carefully control the molar ratios of the reactants. Using a slight excess of the acylating agent (acetyl chloride) is common, but a large excess should be avoided to minimize polysubstitution. The amount of Lewis acid can also be optimized; typically, a stoichiometric amount or a slight excess relative to the acylating agent is used.

  • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. This will help to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Consider N-Protection: To prevent N-acylation, a removable protecting group can be introduced on the carbazole nitrogen. This can also influence the regioselectivity of the C-acylation. The protecting group can be removed in a subsequent step.

Q2: I have a mixture of acetylated carbazole isomers. How can I effectively separate the this compound?

A2: The separation of positional isomers can be challenging due to their similar physical properties.

Separation Techniques:

  • Column Chromatography: This is the most common method for separating isomeric mixtures. A careful selection of the stationary phase (e.g., silica gel with different particle sizes) and the mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is crucial. A shallow gradient elution can improve the separation.

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This may require screening various solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations and to obtain high-purity material, preparative HPLC can be employed.

Q3: Can I avoid the formation of multiple isomers altogether?

A3: Completely avoiding the formation of other isomers in a direct Friedel-Crafts acylation of unsubstituted 9H-carbazole is very difficult. However, alternative synthetic strategies can offer better regioselectivity.

Alternative Synthetic Routes:

  • Directed Ortho-Metalation (DoM): This strategy involves using a directing group on the nitrogen atom to guide the acylation to the adjacent C-1 or potentially the C-2 position via a lithiated intermediate. The directing group can then be removed.

  • Synthesis from a Pre-functionalized Precursor: It may be more efficient to start with a carbazole derivative that already has a substituent at a specific position, which can then be converted to the acetyl group.

Data Presentation

The following table summarizes the expected product distribution in a typical Friedel-Crafts acylation of 9H-carbazole with acetyl chloride and aluminum chloride, highlighting the challenge of obtaining the 2-isomer selectively. Please note that the exact ratios can vary significantly based on the reaction conditions.

Product IsomerGeneral AbundanceNotes
3-AcetylcarbazoleMajorThe C-3 and C-6 positions are electronically favored for electrophilic substitution.
3,6-DiacetylcarbazoleSignificantPolysubstitution is a common side reaction, especially with an excess of the acylating agent.
1-AcetylcarbazoleMinor to ModerateThe C-1 position is less reactive than the C-3 position.
This compound Minor The C-2 position is generally the least favored for direct electrophilic acylation.
9-Acetylcarbazole (N-acylation)VariableCan be significant depending on the reaction conditions, particularly the Lewis acid and solvent used.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 9H-Carbazole:

This is a general procedure and requires optimization to maximize the yield of the desired 2-isomer.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 9H-carbazole (1 equivalent) and a dry solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 to 2.2 equivalents) portion-wise with stirring.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in the same dry solvent and add it dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. The reaction can be gently heated (e.g., to 40-60 °C) if necessary, while monitoring the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification start Start: Dry Glassware under Nitrogen add_carbazole Add 9H-Carbazole and Dry Solvent start->add_carbazole cool Cool to 0 °C add_carbazole->cool add_alcl3 Add Anhydrous AlCl₃ cool->add_alcl3 add_acetyl_chloride Dropwise Addition of Acetyl Chloride Solution add_alcl3->add_acetyl_chloride react Stir at 0 °C, then Warm to Room Temp. add_acetyl_chloride->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Ice and HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography isomers Separated Isomers (1-, 2-, 3-, 9-acetyl) chromatography->isomers product This compound chromatography->product

Caption: General experimental workflow for the Friedel-Crafts acylation of 9H-carbazole.

troubleshooting_logic cluster_problems Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield of This compound isomers Isomer Formation (1-, 3-, 9-acetyl) start->isomers polysub Polysubstitution (3,6-diacetyl) start->polysub conditions Suboptimal Conditions (Temp, Solvent, Catalyst) start->conditions optimize Optimize Reaction Conditions: - Vary Lewis Acid - Screen Solvents - Control Temperature isomers->optimize purification Refine Purification: - Gradient Column Chromatography - Recrystallization isomers->purification n_protection Consider N-Protection isomers->n_protection alt_route Explore Alternative Routes (e.g., Directed Ortho-Metalation) isomers->alt_route stoichiometry Adjust Stoichiometry: - Control Acetyl Chloride amount polysub->stoichiometry conditions->optimize

Caption: Troubleshooting logic for improving the yield of this compound.

Technical Support Center: Purification of Crude 1-(9H-carbazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(9H-carbazol-2-yl)ethanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Often, a combination of both techniques is used to achieve high purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: If the compound was synthesized via Friedel-Crafts acylation of carbazole, common impurities may include:

  • Unreacted carbazole: The starting material for the acylation reaction.

  • Di-acylated carbazole: A common side product where two acetyl groups are added to the carbazole ring.

  • Other positional isomers: Acylation can sometimes occur at other positions on the carbazole ring, leading to isomeric impurities.

  • Residual catalyst and reaction byproducts: Depending on the specific reaction conditions, remnants of the Lewis acid catalyst (e.g., aluminum chloride) and other inorganic salts may be present.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carbazole derivatives, ethanol is a commonly used and effective solvent for recrystallization. It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific crude product.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the separation during column chromatography. By spotting the crude mixture, the fractions collected from the column, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable mobile phase for TLC of carbazole derivatives is a mixture of petroleum ether and ethyl acetate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The concentration of impurities is too high, inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- If the product is highly impure, first purify by column chromatography.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the saturation point, and allow it to cool more slowly.- Try a different recrystallization solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out on the filter paper.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of product and impurities. - The polarity of the mobile phase is incorrect.- The column was not packed properly, leading to channeling.- Optimize the mobile phase using TLC before running the column. For carbazole derivatives, a gradient of petroleum ether/ethyl acetate is a good starting point.- Ensure the silica gel is packed uniformly and without air bubbles.
Product elutes with the solvent front. - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of petroleum ether or hexane).
Product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Streaking of bands on the column. - The crude sample was not fully dissolved before loading.- The sample was loaded in a solvent that is too polar.- Ensure the sample is fully dissolved in a minimum amount of a suitable solvent before loading.- Load the sample in a solvent with a polarity similar to or less than the initial mobile phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase for column chromatography by performing TLC analysis of the crude product. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common solvent system for carbazole derivatives is petroleum ether:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Parameter Expected Range Notes
Recrystallization Purity>98%Can be highly effective if impurities have significantly different solubility profiles.
Yield60-90%Yield is dependent on the initial purity and the solubility of the compound in the chosen solvent.
Column Chromatography Purity>99%Capable of separating closely related impurities.
Yield70-95%Yield can be affected by factors such as proper column packing and fraction collection.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Impurities Impurities in Mother Liquor / Other Fractions Recrystallization->Impurities Soluble Impurities Column_Chromatography->Pure_Product Column_Chromatography->Impurities Separated Impurities

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Method Which Purification Method? Start->Method Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization Column_Issue Column Chromatography Problem Method->Column_Issue Column Chromatography No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Low_Yield_Rec Low Yield Recrystallization_Issue->Low_Yield_Rec Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Poor_Separation Poor Separation Column_Issue->Poor_Separation No_Elution Product Doesn't Elute Column_Issue->No_Elution Fast_Elution Product Elutes Too Fast Column_Issue->Fast_Elution Solution_Rec1 Concentrate Solution / Add Anti-solvent No_Crystals->Solution_Rec1 Solution_Rec2 Use Less Solvent / Cool Slower Low_Yield_Rec->Solution_Rec2 Solution_Rec3 Change Solvent / Cool Slower Oiling_Out->Solution_Rec3 Solution_Col1 Optimize Mobile Phase (TLC) Poor_Separation->Solution_Col1 Solution_Col2 Increase Mobile Phase Polarity No_Elution->Solution_Col2 Solution_Col3 Decrease Mobile Phase Polarity Fast_Elution->Solution_Col3

Caption: A troubleshooting decision tree for purification issues.

Technical Support Center: Friedel-Crafts Acylation of Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the Friedel-Crafts acylation of carbazole. Our aim is to help you navigate common experimental challenges and optimize your reaction outcomes.

Troubleshooting Guide

During the Friedel-Crafts acylation of carbazole, several side reactions can occur, leading to a mixture of products. The most common issues are N-acylation, C-acylation at various positions, and polyacylation. The regioselectivity of the reaction is highly dependent on the choice of Lewis acid, solvent, temperature, and stoichiometry of the reactants.

Problem 1: Formation of N-Acylcarbazole (9-Acylcarbazole) as a Major Side Product

  • Symptom: The primary product isolated is the N-acylated carbazole, with a low yield of the desired C-acylated product.

  • Cause: The nitrogen atom in the carbazole ring is a nucleophilic center and can compete with the aromatic ring for the acylium ion, especially under milder reaction conditions or with less sterically hindered acylating agents.

  • Solutions:

    • Protecting the Nitrogen: Before the Friedel-Crafts acylation, protect the nitrogen atom with a suitable protecting group that can be removed post-acylation.

    • Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ tend to favor C-acylation over N-acylation. Milder Lewis acids may lead to a higher proportion of the N-acylated product.

    • Reaction Conditions: Running the reaction at a lower temperature may favor the thermodynamically more stable C-acylated product over the kinetically favored N-acylated product.

Problem 2: Poor Regioselectivity Leading to a Mixture of C-Acylated Isomers (e.g., 1-Acyl, 3-Acyl)

  • Symptom: Analysis of the product mixture (e.g., by GC-MS or NMR) shows the presence of multiple C-acylated isomers.

  • Cause: The carbazole ring has several activated positions for electrophilic substitution, primarily C-3, C-6, and C-1. The distribution of products is influenced by both electronic and steric factors, as well as the reaction conditions.

  • Solutions:

    • Controlling Regioselectivity with Specific Lewis Acids: The choice of Lewis acid can significantly influence the position of acylation. For instance, using boron trichloride (BCl₃) has been shown to direct the acylation to the C-1 position.

    • Solvent Effects: The polarity of the solvent can affect the stability of the intermediate carbocation and thus influence the product distribution. Experiment with different solvents (e.g., nitrobenzene, carbon disulfide, dichloromethane) to optimize for the desired isomer.

    • Temperature Control: As with N- vs. C-acylation, temperature can play a role in the regioselectivity of C-acylation. A systematic study of the effect of temperature on your specific reaction is recommended.

Problem 3: Formation of Di- and Poly-acylated Products

  • Symptom: A significant portion of the product is di- or even poly-acylated, reducing the yield of the desired mono-acylated product. The Friedel-Crafts reaction of carbazole with benzoyl chloride has been reported to yield a mixture of four benzoylated products, with 3,6-dibenzoyl-9H-carbazole being the major product.

  • Cause: The first acyl group attached to the carbazole ring does not sufficiently deactivate the ring towards further electrophilic attack, especially under forcing conditions (e.g., excess acylating agent and Lewis acid, high temperature).

  • Solutions:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the acylating agent relative to the carbazole. Avoid a large excess of the acylating agent.

    • Order of Addition: Adding the carbazole solution slowly to the pre-formed complex of the acylating agent and Lewis acid can help to maintain a low concentration of the activated carbazole and minimize diacylation.

    • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the desired mono-acylated product is formed. Lowering the reaction temperature can also help to reduce the rate of the second acylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the Friedel-Crafts acylation of carbazole?

A1: The main side products arise from a lack of selectivity and include:

  • N-acylcarbazole (9-acylcarbazole): Formed by the acylation of the nitrogen atom.

  • Positional Isomers of C-acylcarbazole: Acylation can occur at different positions on the aromatic rings, most commonly at the C-3 and C-6 positions, and sometimes at the C-1 position.

  • Di- and Poly-acylated Carbazoles: Multiple acyl groups can be introduced onto the carbazole ring, with 3,6-diacylcarbazole being a common di-substituted product.

Q2: How does the choice of Lewis acid affect the outcome of the reaction?

A2: The Lewis acid plays a crucial role in activating the acylating agent and can significantly influence the regioselectivity of the reaction. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used and tend to favor C-acylation, often leading to diacylation at the 3 and 6 positions. Milder Lewis acids might result in a higher proportion of N-acylation. Specific Lewis acids, such as boron trichloride (BCl₃), can be used to direct the acylation to a particular position, for example, the C-1 position.

Q3: Can I avoid N-acylation completely?

A3: While completely avoiding N-acylation can be challenging, it can be minimized by using a strong Lewis acid, optimizing reaction conditions (lower temperature), or by protecting the nitrogen atom with a suitable protecting group prior to the acylation reaction.

Q4: Is it possible to achieve selective mono-acylation of carbazole?

A4: Achieving selective mono-acylation requires careful control of reaction conditions. Key strategies include:

  • Using a 1:1 stoichiometry of carbazole to the acylating agent.

  • Keeping the reaction temperature low.

  • Monitoring the reaction closely and stopping it once the desired product has formed.

  • Choosing a specific Lewis acid that may favor mono-acylation or a particular isomer.

Q5: What is a typical work-up procedure for a Friedel-Crafts acylation of carbazole?

A5: A general work-up procedure involves quenching the reaction by carefully adding the reaction mixture to ice-water, followed by acidification (e.g., with HCl) to decompose the aluminum chloride complexes. The product is then extracted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography or recrystallization.

Quantitative Data

Desired ProductAcylating AgentLewis AcidSolventTemperatureYieldReference
3,6-Diacetyl-9H-carbazoleAcetyl chlorideAlCl₃Dichloromethane0 °C to RT93%[1]
3,6-Diacetyl-9-ethylcarbazoleAcetyl chlorideBF₃AcetonitrileReflux87%[2]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diacetyl-9H-carbazole[1]

  • Reaction Setup: Suspend aluminum chloride (AlCl₃, 179.4 mmol) and acetyl chloride (299 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Addition of Carbazole: Add solid 9H-carbazole (59.8 mmol) portion-wise over 30 minutes to the stirred mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Work-up: Pour the reaction mixture into 1 L of deionized water. Transfer the mixture to a separatory funnel and collect the organic layer.

  • Purification: The product can be further purified by recrystallization or column chromatography. The reported yield for this procedure is 93%.[1]

Protocol 2: Synthesis of 3,6-Diacetyl-9-ethylcarbazole[2]

  • Reaction Setup: Dissolve 9-ethylcarbazole (10 mmol) in a 12% solution of boron trifluoride (BF₃) in acetonitrile (10 mL).

  • Addition of Acylating Agent: Slowly add acetyl chloride (22 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 6 hours.

  • Work-up: After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice (5 g). Extract the mixture with dichloromethane (5 mL) and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and recrystallize the crude product from ethyl acetate to obtain the desired product. The reported yield is 87%.[2]

Visualizations

Friedel_Crafts_Acylation_of_Carbazole Carbazole Carbazole NAcyl N-Acylcarbazole (Side Product) Carbazole->NAcyl N-Acylation C3Acyl 3-Acylcarbazole (Desired/Side Product) Carbazole->C3Acyl C-Acylation (Position 3) C1Acyl 1-Acylcarbazole (Side Product) Carbazole->C1Acyl C-Acylation (Position 1) AcylHalide R-CO-Cl AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon DiAcyl 3,6-Diacylcarbazole (Side Product) C3Acyl->DiAcyl

Caption: Reaction pathways in the Friedel-Crafts acylation of carbazole.

Troubleshooting_Workflow Start Start: Unwanted Product Mixture Problem_NAcyl Excess N-Acylation? Start->Problem_NAcyl Problem_Isomers Mixture of C-Acyl Isomers? Problem_NAcyl->Problem_Isomers No Sol_NAcyl Use stronger Lewis Acid (e.g., AlCl₃) Protect Nitrogen Lower reaction temperature Problem_NAcyl->Sol_NAcyl Yes Problem_Diacyl Excess Diacylation? Problem_Isomers->Problem_Diacyl No Sol_Isomers Use regioselective Lewis Acid (e.g., BCl₃ for C-1) Optimize solvent and temperature Problem_Isomers->Sol_Isomers Yes Sol_Diacyl Use 1:1 stoichiometry Slow addition of carbazole Monitor reaction and control time/temperature Problem_Diacyl->Sol_Diacyl Yes End Desired Product Problem_Diacyl->End No Sol_NAcyl->End Sol_Isomers->End Sol_Diacyl->End

References

Technical Support Center: Optimization of Reaction Conditions for Carbazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carbazole derivatization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting issues related to carbazole derivatization reactions, including N-alkylation, N-arylation, and halogenation.

N-Alkylation of Carbazole

Question 1: My N-alkylation of carbazole is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in N-alkylation of carbazole can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Base Selection and Strength: The base is crucial for deprotonating the carbazole's N-H group (pKa in the mid-teens).[1]

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are common but may not be strong enough for complete deprotonation, leading to incomplete reaction. Consider switching to a stronger base.

    • Strong Bases (e.g., NaH, KOtBu): These will ensure complete deprotonation but can be sensitive to moisture and may not be compatible with base-sensitive functional groups on your alkylating agent.

    • Phase-Transfer Catalysis (PTC): For reactions with inorganic bases like NaOH or KOH, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can significantly improve the reaction rate and yield by facilitating the transfer of the carbazolide anion to the organic phase.[1][2]

  • Solvent Choice: The solvent plays a critical role in dissolving reactants and influencing reaction kinetics.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices as they can dissolve both the carbazole and the base. Ensure the solvent is anhydrous, as water can quench the carbazolide anion and react with strong bases.

    • Microwave-Assisted Synthesis: Consider a solvent-free approach or using a high-boiling point solvent under microwave irradiation, which can dramatically reduce reaction times and often improve yields.[3][4]

  • Reaction Temperature and Time:

    • Insufficient Heat: N-alkylation of carbazole often requires heating. If the reaction is sluggish at room temperature, gradually increase the temperature.

    • Prolonged Reaction Times: Monitor the reaction progress by Thin Layer Chromatography (TLC). Extended heating can lead to side products or decomposition.

  • Alkylating Agent Reactivity: The nature of the alkyl halide is important.

    • Reactivity Order: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride with slow reactivity, consider converting it to the corresponding iodide in situ (Finkelstein reaction) or using the bromide or iodide directly.

Question 2: I am observing side products in my N-alkylation reaction. What are they and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired N-alkylated carbazole.

Common Side Products and Solutions:

  • O-alkylation (if hydroxyl groups are present): If your carbazole or alkylating agent has a hydroxyl group, it can also be alkylated.

    • Solution: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before the N-alkylation step.

  • Elimination Products: If using a secondary or tertiary alkyl halide, elimination can compete with substitution, especially with strong, sterically hindered bases.

    • Solution: Use a less hindered base and milder reaction conditions.

  • Dialkylation (if other nucleophilic sites exist): Unintended alkylation at other positions can occur if other nucleophilic functional groups are present.

    • Solution: Protect other nucleophilic groups before performing the N-alkylation.

N-Arylation of Carbazole (Buchwald-Hartwig & Ullmann Reactions)

Question 3: My Buchwald-Hartwig amination of carbazole is not working or gives a low yield. What should I check?

Answer: The Buchwald-Hartwig reaction is a powerful tool for N-arylation, but its success is highly dependent on the careful optimization of several parameters.

Troubleshooting Checklist:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[5]

    • Action: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed and anhydrous.[5]

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical.

    • Palladium Source: Pre-catalysts (e.g., G3 or G4 precatalysts) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[5][6]

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally preferred for the amination of N-heterocycles like carbazole.[5]

  • Base Selection: The base is crucial for the deprotonation of carbazole.

    • Strong Bases (e.g., NaOtBu, LiHMDS): Often lead to faster reactions but can be incompatible with base-sensitive functional groups.[5][6]

    • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): Better for substrates with sensitive functionalities but may require higher reaction temperatures.[5] Ensure the base is finely powdered and vigorously stirred if it has low solubility.

  • Solvent: The solvent must effectively dissolve all components of the reaction.

    • Common Solvents: Toluene, dioxane, and THF are frequently used.[5] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[6]

  • Reaction Temperature: Buchwald-Hartwig reactions typically require heating, often in the range of 80-110 °C.[5] For less reactive aryl chlorides, higher temperatures may be necessary.

Question 4: I am observing significant dehalogenation of my aryl halide during a Buchwald-Hartwig reaction. How can I prevent this?

Answer: Dehalogenation is a common side reaction where the halogen on the aryl halide is replaced by a hydrogen atom.

Strategies to Minimize Dehalogenation:

  • Lower Reaction Temperature: High temperatures can promote dehalogenation. Try running the reaction at the lower end of the effective temperature range.[5]

  • Choice of Base: In some cases, the choice of base can influence the extent of dehalogenation. Consider screening different bases.

  • Ligand Selection: The ligand can also play a role. Screening different phosphine ligands might identify one that favors the desired amination pathway.

  • Amine Equivalents: Using a slight excess of the carbazole may help to outcompete the dehalogenation pathway.[5]

Question 5: My Ullmann coupling reaction for N-arylation of carbazole is inefficient. What can I do to optimize it?

Answer: Traditional Ullmann couplings often require harsh conditions, but modern protocols have made this reaction more accessible.

Optimization Tips for Ullmann Coupling:

  • Copper Source: Catalytic amounts of a copper(I) salt, such as CuI or Cu₂O, are commonly used.[7][8]

  • Ligand: The use of a ligand is often crucial for milder reaction conditions. Common ligands include 1,10-phenanthroline, N-methylglycine, and L-proline.[7][8]

  • Base: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are typically employed.[7][8]

  • Solvent: Polar aprotic solvents like DMF and dioxane are common choices.[7][8]

  • Temperature: While modern protocols are milder, heating is still generally required (e.g., 80-120 °C).[8]

  • Aryl Halide Reactivity: Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are significantly less reactive and may require more forcing conditions or specialized ligands.[8]

Halogenation of Carbazole

Question 6: I am struggling with the regioselectivity of my carbazole halogenation. How can I control where the halogen adds?

Answer: The regioselectivity of electrophilic halogenation on the carbazole ring can be influenced by several factors. The most electron-rich positions, and therefore most susceptible to electrophilic attack, are C3 and C6.

Controlling Regioselectivity:

  • Reaction Conditions: Carefully controlling the reaction conditions (temperature, solvent, and halogenating agent) can influence the regioselectivity.

  • Halogenating Agent: The choice of halogenating agent is critical.

    • For bromination, N-bromosuccinimide (NBS) is a common reagent.

    • For chlorination, N-chlorosuccinimide (NCS) is often used.

    • For iodination, N-iodosuccinimide (NIS) or I₂ with an oxidizing agent can be employed.

  • Microwave-Assisted Halogenation: Microwave irradiation in the presence of a hydrogen peroxide-hydrohalic acid system has been reported as an environmentally benign method for the halogenation of carbazole.[9]

  • Directing Groups: The presence of existing substituents on the carbazole ring will direct the position of further halogenation.

Purification of Carbazole Derivatives

Question 7: I am having difficulty purifying my carbazole derivative by column chromatography; the peaks are tailing. What is the cause and how can I fix it?

Answer: Peak tailing during silica gel column chromatography is a common issue when purifying basic compounds like many carbazole derivatives.

Cause and Solutions:

  • Cause: The basic nitrogen atom of the carbazole derivative can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing peaks.

  • Solution 1: Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic silanol sites.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. This will block the interaction between your compound and the silica gel, resulting in more symmetrical peaks.

  • Solution 2: Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Alumina is less acidic than silica gel and can be a good alternative for the purification of basic compounds.

  • Solution 3: Deactivated Silica Gel: You can use silica gel that has been "deactivated" by treatment with a base.

Question 8: My purified carbazole derivative is still colored, even after column chromatography. How can I remove the colored impurities?

Answer: Colored impurities are common in carbazole chemistry and can often be removed with an additional purification step.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with recrystallization or solvent evaporation.

  • Recrystallization: This is often a very effective method for removing both colored and other impurities. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where your product has high solubility at high temperatures and low solubility at low temperatures.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for various carbazole derivatization reactions. Note that these are starting points, and optimization may be required for your specific substrates.

Table 1: N-Alkylation of Carbazole

Alkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Alkyl HalideK₂CO₃TBABMicrowave (solvent-free)-5-10 min32-95[2]
Ethyl BromideKOHPolyethylene glycolBenzene--92[10]
Alkyl HalideNaOHPTCToluene0-97 (2 steps)[1]

Table 2: N-Arylation of Carbazole - Buchwald-Hartwig Amination

Aryl HalideBasePd Source (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneNaOtBu[Pd(allyl)Cl]₂ (1)TrixiePhos (4)Toluene10024High[5]
Aryl ChlorideNaOtBuPd₂(dba)₃ (1.5)P(i-BuNCH₂CH₂)₃N (3)Dioxane10016-2470-98[11]
Aryl Bromidet-BuONaPd(OAc)₂VariousVarious170-Good[12]

Table 3: N-Arylation of Carbazole - Ullmann Coupling

Aryl HalideBaseCopper Source (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodideK₂CO₃CuI (5)1,10-phenanthroline (10)Dioxane1102495[7]
Aryl IodideNaOHCuI (5)NoneEthylene Glycol1202485-95[7]
Aryl HalideK₂CO₃CuIProlinamideWater100-Good to Excellent[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of Carbazole

This protocol is adapted from a literature procedure for the rapid N-alkylation of carbazole.[2]

Materials:

  • Carbazole (5.0 mmol)

  • Alkyl halide (7.5 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.50 mmol)

  • Potassium carbonate (20 mmol)

  • Methylene chloride

  • Magnesium sulfate (MgSO₄)

  • Domestic microwave oven

  • Open Erlenmeyer flask

Procedure:

  • In an open Erlenmeyer flask, mix carbazole (0.84 g, 5.0 mmol), the desired alkyl halide (7.5 mmol), TBAB (0.17 g, 0.50 mmol), and potassium carbonate (2.8 g, 20 mmol).

  • Place the flask in a domestic microwave oven and irradiate for 5-10 minutes (power level may need optimization).

  • After cooling, extract the reaction mixture with methylene chloride (2 x 25 mL).

  • Dry the combined organic extracts with MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkylcarbazole.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Carbazole

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Carbazole (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂) (1 mol%)

  • Phosphine ligand (e.g., TrixiePhos) (4 mol%)

  • Anhydrous, degassed toluene (2 mL)

  • Schlenk tube or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, NaOtBu, and carbazole.

  • Add the anhydrous, degassed toluene, followed by the aryl halide.

  • Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Ullmann N-Arylation of Carbazole

This protocol is a general procedure for the copper-catalyzed N-arylation of carbazole.[7]

Materials:

  • Carbazole (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or sealed vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add carbazole, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General Workflow for Optimizing Carbazole Derivatization

G start Start: Define Carbazole & Derivatizing Agent lit_search Literature Search for Similar Reactions start->lit_search initial_conditions Select Initial Conditions (Base, Solvent, Catalyst, Temp.) lit_search->initial_conditions run_reaction Run Small-Scale Reaction initial_conditions->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor outcome Analyze Outcome monitor->outcome low_yield Low Yield / No Reaction outcome->low_yield No/Low Conversion side_products Side Products Observed outcome->side_products Impure success Successful Reaction outcome->success High Conversion & Purity troubleshoot_yield Troubleshoot: - Change Base/Solvent - Increase Temperature - Change Catalyst/Ligand low_yield->troubleshoot_yield troubleshoot_side Troubleshoot: - Lower Temperature - Add Protective Groups - Screen Additives side_products->troubleshoot_side scale_up Scale-Up Reaction success->scale_up troubleshoot_yield->run_reaction Re-run troubleshoot_side->run_reaction Re-run purify Purify Product (Chromatography/Recrystallization) scale_up->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A general workflow for the optimization of carbazole derivatization reactions.

Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_inert Check Inert Atmosphere & Anhydrous/Degassed Reagents start->check_inert inert_ok Atmosphere OK check_inert->inert_ok Yes inert_bad Improve Inert Conditions & Re-run check_inert->inert_bad No check_catalyst Evaluate Catalyst System inert_ok->check_catalyst catalyst_ok Catalyst System Likely OK check_catalyst->catalyst_ok Yes catalyst_bad Change Pd Source (use pre-catalyst) or Screen Ligands check_catalyst->catalyst_bad No check_base Assess Base Strength & Solubility catalyst_ok->check_base rerun Re-run Reaction catalyst_bad->rerun base_ok Base is Appropriate check_base->base_ok Yes base_bad Switch to Stronger Base or Ensure Good Solubility check_base->base_bad No check_temp Verify Reaction Temperature base_ok->check_temp base_bad->rerun temp_ok Temperature is Sufficient check_temp->temp_ok Yes temp_bad Increase Temperature check_temp->temp_bad No temp_bad->rerun

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

References

Technical Support Center: Functionalization of the Carbazole C-2 Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the carbazole C-2 position. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of substitution at this challenging position.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the carbazole C-2 position so challenging?

A1: The functionalization of the carbazole C-2 position is challenging primarily due to the inherent electronic properties of the carbazole ring system. The C-3 and C-6 positions are the most electron-rich and, therefore, the most reactive towards electrophilic aromatic substitution.[1] Direct functionalization methods often lead to substitution at these more reactive sites, making regioselective substitution at C-2 difficult to achieve. The C-2 and C-7 positions are less electronically activated and sterically more hindered than C-3/C-6, and less accessible than the C-1/C-8 positions which can be targeted with directing groups at the N-9 position.[2][3]

Q2: What are the primary strategies to achieve regioselective functionalization at the C-2 position?

A2: There are two main strategies to achieve regioselective functionalization at the C-2 position:

  • Indirect Methods (Ring Synthesis): This is often the most reliable approach. It involves constructing the carbazole ring from starting materials that already have the desired substituent at the position that will become C-2 in the final product. Methods like the Graebe-Ullmann reaction or synthesis from substituted 3-triflato-2-pyrones and alkynyl anilines allow for complete control over the substitution pattern.[4][5]

  • Direct C-H Functionalization: This is a more modern and atom-economical approach, but it is more challenging for the C-2 position. It typically requires the use of a directing group on the nitrogen atom (N-9) to guide a transition metal catalyst to a specific C-H bond. While many directing groups favor the C-1 or C-8 positions, careful selection of the directing group, catalyst, and ligands can sometimes influence the regioselectivity towards other positions.

Q3: Are there any successful examples of direct C-H functionalization at the C-2 position?

A3: Direct C-H functionalization at the C-2 position is less common than at other positions. However, some transition metal-catalyzed methods have shown promise. For instance, certain palladium-catalyzed reactions with specifically designed directing groups can achieve C-2 functionalization. Additionally, cascade reactions on indoline precursors can lead to C-2 substituted indoles, which are related structures.[3] Research in this area is ongoing, with a focus on developing new catalysts and directing groups that can overcome the inherent reactivity preferences of the carbazole core.

Q4: What are the common side reactions or byproducts when attempting C-2 functionalization?

A4: The most common side reaction is substitution at the more reactive C-3 and C-6 positions. Other potential side reactions include:

  • N-functionalization: The nitrogen atom of the carbazole ring is a nucleophile and can react with electrophiles, especially if it is unprotected.

  • Di- or poly-substitution: If the reaction conditions are too harsh, multiple functional groups may be added to the carbazole ring.

  • Homocoupling: In cross-coupling reactions, such as Suzuki or Sonogashira couplings, homocoupling of the starting materials can occur as a side reaction.[6]

  • Dehalogenation: In reactions involving aryl halides, dehalogenation can be a competing process.[6]

Troubleshooting Guide

Problem 1: Low or no yield in a C-H functionalization reaction targeting the C-2 position.

  • Question: I am attempting a palladium-catalyzed C-H functionalization to introduce a functional group at the C-2 position of my N-protected carbazole, but I am getting very low yields and recovering mostly starting material. What could be the issue?

  • Answer: Low yields in C-H functionalization reactions can stem from several factors. Here is a systematic approach to troubleshooting:

    • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂) and the ligand is critical. The ligand influences the reactivity and selectivity of the catalyst. If you are using a standard ligand, consider screening a panel of ligands with different electronic and steric properties.

    • Directing Group Efficiency: The directing group you are using may not be effective in guiding the catalyst to the C-2 position. Some directing groups have a strong preference for the C-1 or C-8 positions. You may need to investigate alternative directing groups that have been reported to favor C-2 functionalization.

    • Reaction Conditions: Temperature, solvent, and additives play a crucial role. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition.[6] Screen a range of temperatures and solvents to find the optimal conditions. Additives like silver salts can sometimes improve catalyst turnover.[6]

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

Problem 2: Poor regioselectivity with substitution occurring at C-3 and C-6 instead of C-2.

  • Question: I am trying to nitrate my carbazole at the C-2 position, but I am exclusively getting the 3-nitro and 3,6-dinitro derivatives. How can I achieve C-2 nitration?

  • Answer: This is a classic example of the inherent reactivity of the carbazole nucleus dominating the reaction outcome. Standard electrophilic nitration conditions (e.g., HNO₃/H₂SO₄) will almost always favor the C-3 and C-6 positions. To achieve C-2 nitration, you will likely need to use an indirect method or a directed C-H functionalization approach.

    • Indirect Method (Ring Synthesis): Synthesize the carbazole ring from a precursor that already contains a nitro group at the desired position. For example, you could use a substituted o-aminobiphenyl in a Graebe-Ullmann reaction.

    • Directed C-H Nitration: While challenging, it may be possible to use a directing group at the N-9 position to guide a nitrating agent to the C-1 or C-8 position. Achieving C-2 nitration via this method is not well-established and would require significant methodological development. For a more reliable outcome, the indirect method is recommended.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-1 Functionalization of Carbazole using a Directing Group (Model for C-H Functionalization)

This protocol describes a general method for C-1 functionalization, which serves as a foundational workflow that can be adapted for targeting the C-2 position with an appropriate directing group and catalytic system.

  • Installation of the Directing Group: To a solution of carbazole in an appropriate solvent (e.g., DMF or THF), add a suitable base (e.g., NaH or K₂CO₃). Stir for 30 minutes at room temperature, then add the desired directing group precursor (e.g., 2-picolinoyl chloride). Stir until the reaction is complete (monitor by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected carbazole by column chromatography.

  • C-H Functionalization: In a flame-dried Schlenk flask under an inert atmosphere, combine the N-protected carbazole, the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), the ligand (if required), and any additives (e.g., oxidant like Ag₂CO₃). Add the dry, degassed solvent, followed by the coupling partner (e.g., an alkyl halide or boronic acid).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Removal of the Directing Group: The directing group can be removed under appropriate conditions (e.g., acid or base hydrolysis, or reductive cleavage), depending on the nature of the directing group, to yield the C-1 functionalized carbazole.

Quantitative Data Summary

The following table summarizes representative yields for the functionalization of different positions on the carbazole ring, highlighting the challenges at the C-2 position.

PositionFunctionalization TypeCatalyst/MethodYield (%)Reference
C-1 AlkylationPd/Norborneneup to 85%[7]
C-1 NitrationPd-catalyzed31-92%[1]
C-3 Friedel-CraftsTfOHup to 92%[8]
C-3, C-6 Electrophilic SubstitutionStandard conditionsGenerally high[1]
C-2 AlkylationIndirect (Ring Synthesis)~70-90%[4]
C-2 Direct C-H FunctionalizationMethod dependentOften low or not reported[2]

Visual Workflows and Diagrams

G cluster_0 Troubleshooting Low Yield in C-2 Functionalization start Low Yield or No Reaction q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Ensure proper degassing of solvents and use of inert gas (Ar or N2). q1->sol1 No q2 Have catalyst and ligand been optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Screen a panel of Pd catalysts (e.g., Pd(OAc)2, PdCl2) and ligands (e.g., phosphines, carbenes). q2->sol2 No q3 Are the reaction conditions (temp, solvent) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Screen a range of temperatures (e.g., 80-140 °C) and different solvents (e.g., Toluene, Dioxane, DMF). q3->sol3 No q4 Is the directing group (DG) appropriate for C-2? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Research and select a DG known to favor C-2 functionalization or re-evaluate the synthetic strategy. q4->sol4 No end_node Improved Yield q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low yield in C-2 functionalization.

G cluster_1 Synthetic Strategy Decision for C-2 Substitution start Goal: Synthesize a C-2 substituted carbazole q1 Are appropriately substituted precursors for ring synthesis readily available? start->q1 strategy1 Strategy 1: Indirect Method (Ring Synthesis) q1->strategy1 Yes (Recommended) strategy2 Strategy 2: Direct C-H Functionalization q1->strategy2 No protocol1 Follow protocols like: - Graebe-Ullmann - Beaudry Synthesis from pyrones strategy1->protocol1 q2 Is a reliable directing group (DG) and catalytic system for C-2 functionalization known? strategy2->q2 protocol2 Follow protocols for: - DG installation - Pd-catalyzed C-H activation - DG removal q2->protocol2 Yes research High-risk research path: Develop a novel DG and/or catalytic system. q2->research No

References

avoiding polysubstitution in carbazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the functionalization of carbazoles, with a particular focus on avoiding polysubstitution and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a common problem in electrophilic aromatic substitution of carbazole?

Carbazole is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons significantly activates the carbazole ring towards electrophilic attack, making it more reactive than benzene. This high reactivity can lead to multiple substitutions on the ring, especially under harsh reaction conditions. The positions most susceptible to electrophilic attack are C3, C6, C1, and C8, with C3 and C6 being the most nucleophilic.

Q2: What are the most reactive positions on the carbazole ring for electrophilic substitution?

The inherent electronic properties of the carbazole nucleus dictate its reactivity. The positions with the highest electron density and thus the most reactive towards electrophiles are the C3 and C6 positions. The C1, C8, and the N9 (nitrogen) positions also exhibit significant reactivity, often leading to mixtures of isomers.[1][2] Traditional electrophilic substitution methods, such as nitration, often yield a mixture of 1-nitro, 2-nitro, and 3-nitro-substituted isomers.[1][2]

Q3: How can I achieve monosubstitution of carbazole?

Achieving monosubstitution requires careful control of reaction conditions to temper the high reactivity of the carbazole ring. Key strategies include:

  • Mild Reaction Conditions: Using lower temperatures, shorter reaction times, and less reactive electrophiles can favor the formation of the monosubstituted product.

  • Stoichiometry Control: Using a 1:1 molar ratio of carbazole to the electrophile can limit the extent of substitution.

  • Use of Directing Groups: Introducing a directing group onto the nitrogen atom can sterically hinder certain positions and electronically influence the regioselectivity of the substitution.[1][2] The 2-pyridyl group, for instance, has been effectively used to direct nitration to the C1 position.[1][2]

Q4: What is the difference between kinetic and thermodynamic control in carbazole reactions?

In the context of carbazole substitution, kinetic and thermodynamic control refer to the factors that determine the final product distribution when multiple isomers can be formed.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[3][4][5] This is often the isomer resulting from attack at the most electronically favored position with the lowest activation energy.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for the isomerization of the initial products to the most stable isomer (the thermodynamic product).[3][4][5]

Understanding this principle is crucial for troubleshooting, as adjusting the temperature and reaction time can significantly alter the product ratio.

Troubleshooting Guides

Issue 1: Uncontrolled Polysubstitution in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation of carbazole yields a mixture of di- and tri-acylated products, with very little of the desired mono-acylated product.

Possible Causes & Solutions:

CauseRecommended Solution
Highly Activating Substrate The carbazole ring is highly activated. Use a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.[6]
Harsh Reaction Conditions High temperatures and long reaction times favor polysubstitution. Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor the reaction progress closely by TLC or GC to stop it once the monosubstituted product is maximized.
Incorrect Stoichiometry An excess of the acylating agent and/or Lewis acid drives the reaction towards multiple substitutions. Use a strict 1:1 molar ratio of carbazole to the acylating agent. The amount of Lewis acid (e.g., AlCl₃) should typically be between 1.0 and 1.2 equivalents.[6]
Lewis Acid Choice Strong Lewis acids can lead to higher reactivity and polysubstitution. Consider using a milder Lewis acid, such as Zn(OTf)₂, FeCl₃, or Sc(OTf)₃.[7][8]
Issue 2: Poor Regioselectivity in Halogenation

Problem: Halogenation of my N-substituted carbazole results in a mixture of isomers, primarily at the 3, 6, and 1 positions. I need to selectively introduce a halogen at a specific position.

Possible Causes & Solutions:

CauseRecommended Solution
Inherent Reactivity of Carbazole The C3 and C6 positions are the most electronically favored for electrophilic attack. Direct halogenation without a directing group will likely lead to a mixture.
Lack of a Directing Group A directing group on the nitrogen can control the regioselectivity. For C1-selective halogenation, consider using a removable directing group like 2-pyridyl.
Reaction Conditions The choice of halogenating agent and solvent can influence the product distribution. For instance, using N-bromosuccinimide (NBS) in acetic acid can provide a degree of selectivity.[9]
Steric Hindrance Introducing a bulky substituent on the nitrogen atom can sterically hinder the 1 and 8 positions, favoring substitution at the 3 and 6 positions.

Experimental Protocols

Protocol 1: Regioselective Mononitration of Carbazole at the C1 Position using a Directing Group

This protocol is adapted from a palladium-catalyzed, directing group-assisted, regioselective C1–H nitration of carbazoles.[1][2]

Materials:

  • N-(2-pyridyl)carbazole (1a)

  • AgNO₃

  • Pd(OAc)₂

  • Solvent (e.g., 1,2-dichloroethane)

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add N-(2-pyridyl)carbazole (1a), AgNO₃, and Pd(OAc)₂.

  • Evacuate and backfill the vessel with nitrogen.

  • Add the solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Optimization of Reaction Conditions for C1-Nitration

EntryCatalystOxidantTemperature (°C)Yield (%)
1Pd(OAc)₂AgNO₃10085
2PdCl₂AgNO₃10072
3Pd(OAc)₂O₂100<10
4NoneAgNO₃100No reaction
5Pd(OAc)₂None100No reaction

Note: This table is a representative example based on typical optimization studies found in the literature. Actual yields may vary.

Visualizations

Logical Workflow for Troubleshooting Polysubstitution

Polysubstitution_Troubleshooting Start Start: Polysubstitution Observed Check_Conditions Step 1: Analyze Reaction Conditions Start->Check_Conditions Check_Stoichiometry Step 2: Verify Stoichiometry Check_Conditions->Check_Stoichiometry Conditions Mild? (Temp, Time) Result_Poly Outcome: Polysubstitution Persists Check_Conditions->Result_Poly Conditions Harsh -> Modify Consider_Reagents Step 3: Evaluate Reagents Check_Stoichiometry->Consider_Reagents 1:1 Ratio Used? Check_Stoichiometry->Result_Poly Excess Reagents -> Adjust Use_Directing_Group Step 4: Consider a Directing Group Consider_Reagents->Use_Directing_Group Reagents Mild? Consider_Reagents->Result_Poly Reagents Too Reactive -> Change Result_Mono Outcome: Monosubstitution Achieved Use_Directing_Group->Result_Mono Directing Group Effective Use_Directing_Group->Result_Poly No/Ineffective Directing Group Result_Poly->Check_Conditions Re-evaluate

Caption: Troubleshooting workflow for addressing polysubstitution in carbazole reactions.

Decision Pathway for Regioselectivity Control

Regioselectivity_Control Start Goal: Specific Regioisomer Target_Position Identify Target Position (e.g., C1, C2, C3/C6) Start->Target_Position C3_C6 Target: C3 or C6 Target_Position->C3_C6 Electronically Favored C1_C8 Target: C1 or C8 Target_Position->C1_C8 Sterically Accessible C2_C7 Target: C2 or C7 Target_Position->C2_C7 Challenging Direct_Substitution Direct Electrophilic Substitution C3_C6->Direct_Substitution Directing_Group_Strategy Use N-Directing Group (e.g., Pyridyl) C1_C8->Directing_Group_Strategy Indirect_Synthesis Indirect Synthesis (e.g., Graebe-Ullmann) C2_C7->Indirect_Synthesis Outcome Desired Regioisomer Direct_Substitution->Outcome Directing_Group_Strategy->Outcome Indirect_Synthesis->Outcome

Caption: Decision pathway for achieving regiocontrol in carbazole functionalization.

References

stability issues of carbazole compounds under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the stability issues of carbazole compounds under UV irradiation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with a carbazole compound are inconsistent over time. Could photostability be the issue?

A1: Yes, inconsistent or variable results in biological assays can be a strong indicator of compound instability.[1] Many carbazole derivatives are known to be photolabile, meaning they can degrade upon exposure to light.[1] This degradation leads to a decreased concentration of the active compound during the experiment, which can result in poor reproducibility and an underestimation of its biological activity.[1] Factors such as the assay medium, incubation time, and exposure to ambient or experimental light sources can all contribute to this degradation.[1]

Q2: What are the primary mechanisms behind the photodegradation of carbazole compounds?

A2: The photodegradation of carbazole compounds can occur through several mechanisms:

  • Direct Photolysis: This happens when the carbazole molecule directly absorbs photons from a light source, typically in the UV range (290-400 nm), which excites the molecule to a higher energy state.[2][3] This excitation can lead to bond cleavage and the formation of various degradation products.[4]

  • Indirect Photolysis (Photosensitization): In some cases, other molecules in the solution (photosensitizers) absorb light and transfer the energy to the carbazole compound, initiating its degradation. The presence of natural water constituents like nitrates can act as photosensitizers.[3]

  • Reaction with Reactive Oxygen Species (ROS): Photoactivation of carbazole can generate ROS, such as superoxide anions (O₂•-), through photodynamic reactions.[5] These highly reactive species can then attack the carbazole molecule, leading to oxidative degradation and potentially causing cellular damage, such as DNA damage and apoptosis in biological assays.[5] For some carbazole-based photocatalysts, the generation of ROS is the intended mechanism for degrading other organic pollutants.[6]

Q3: What factors can influence the photostability of my carbazole compound?

A3: Several factors can significantly impact the rate of photodegradation:

  • Molecular Structure: The type and position of substituents on the carbazole ring are critical. For instance, in polyhalogenated carbazoles (PHCZs), the degradation rate increases exponentially with the number of chlorine and bromine atoms.[2] Brominated carbazoles tend to degrade faster than chlorinated ones via stepwise reduction debromination.[2]

  • Solvent/Medium: The properties of the solvent, such as polarity, can influence the stability of the excited state and the degradation pathway. Adsorption to substrates, like soil or sediment with high organic content, can limit photolysis.[7]

  • pH: The pH of the solution can be a critical factor, as it can affect the ionization state of the compound and its susceptibility to hydrolysis or other degradation reactions.[3][8]

  • Light Source and Intensity: The rate of degradation is dependent on the intensity and spectral distribution of the light source.[9] Wavelengths that overlap with the compound's absorption spectrum are most likely to cause degradation.[10] The ICH Q1B guideline recommends specific light sources that mimic natural daylight for standardized testing.[11][12]

Q4: What are the typical degradation products of carbazole compounds?

A4: The degradation products can be diverse and depend on the specific carbazole derivative and the experimental conditions. For example, the photodegradation of the pharmaceutical diclofenac, which is known to photocyclize into carbazole derivatives, can result in products like 8-chlorocarbazole-1-acetic acid.[3] In polyhalogenated carbazoles, stepwise dehalogenation is a confirmed degradation mechanism.[2] Mass spectrometry is often used to identify the various low molecular weight compounds and aromatic groups that result from the breakdown of the parent molecule.[6]

Troubleshooting Guides

Problem: You are observing a decrease in the activity or concentration of your carbazole compound during an experiment.

This guide provides a systematic approach to identifying and mitigating compound instability.

  • Verify Storage and Handling:

    • Solid Compound: Ensure the solid (powder) form of the compound is stored at the recommended temperature (e.g., -20°C for long-term), tightly sealed, and protected from light and moisture.[8]

    • Stock Solutions: Stock solutions, especially in solvents like DMSO, should be stored at low temperatures (-20°C or -80°C).[8] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

    • Working Solutions: Always prepare fresh working dilutions from your stock solution for each experiment.[8] Do not store dilute aqueous solutions for long periods.[8]

  • Control for Light Exposure:

    • Dark Control: Always include a dark control in your experiments by protecting a sample from light (e.g., by wrapping the container in aluminum foil).[11][12] This allows you to differentiate between light-induced degradation and other forms of instability (e.g., thermal).

    • Minimize Ambient Light: Perform experimental steps, particularly dilutions and plate preparations, under subdued lighting conditions.

  • Assess Stability in Experimental Medium:

    • Incubate the carbazole compound in your specific assay buffer or cell culture medium for the duration of your experiment.

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using a validated analytical method like HPLC-UV.

    • Plot the percentage of the compound remaining over time to determine its half-life in the experimental medium.[1]

  • Optimize Experimental Conditions:

    • If instability is confirmed, consider modifying the assay conditions. This could involve adjusting the pH of the buffer or reducing the incubation time if experimentally feasible.[1]

Below is a logical workflow to troubleshoot inconsistent experimental results.

G start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (Solid & Stock Solutions) - Temp, Light, Moisture start->check_storage prepare_fresh Prepare Fresh Stock & Working Solutions check_storage->prepare_fresh use_controls Include Proper Controls - Dark Control - Vehicle Control prepare_fresh->use_controls assess_stability Perform Stability Assessment (Compound in Assay Medium) use_controls->assess_stability analyze Analyze via HPLC at Time Points (e.g., 0, 4, 24h) assess_stability->analyze is_stable Is Compound Stable? analyze->is_stable optimize Optimize Assay Conditions - Adjust pH - Reduce Incubation Time - Add Antioxidants is_stable->optimize No   consistent_results Consistent Results is_stable->consistent_results  Yes optimize->assess_stability inconsistent_results Inconsistent Results Persist (Consider Off-Target Effects or Other Issues) optimize->inconsistent_results

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data on Carbazole Photostability

The stability of carbazole compounds can be quantified using several parameters. The table below summarizes key data points from the literature for carbazole and related compounds.

Compound Type / Specific CompoundParameterValueSolvent / ConditionsCitation
Polyhalogenated Carbazoles (PHCZs)Pseudo-first-order rate constant (k)0.183 h⁻¹ to 2.394 h⁻¹Hexane, natural sunlight[2]
Carbazole (Cz)Triplet Quantum Yield (ΦT)~55%n-heptane[13]
Carbazole (Cz)Triplet Quantum Yield (ΦT)51-56%Organic Solvents[13]
Carbazole (Cz)S₁ State Lifetime13-15 nsOrganic Solvents[13]
Carbazole (Cz) FilmS₁ State Lifetime3.14 nsThin Film[14]
Diclofenac (forms carbazole photoproducts)Decomposition Quantum Yield (Φd)0.031 to 0.22 mol/EinsteinLaboratory Conditions[3]
Octa-substituted Porphyrazines with CarbazolePhotodegradation Quantum Yield (Φd)On the order of 10⁻⁵DMSO[15]

Experimental Protocols

Protocol: Standard Photostability Testing (ICH Q1B Guideline)

To formally assess the photostability of a new drug substance or product containing a carbazole moiety, the ICH Q1B guideline provides a systematic approach.[11][16] This involves both forced degradation and confirmatory studies.[12][17]

Objective: To determine if light exposure results in an unacceptable change in the drug substance or product and to inform needs for light-protective packaging and labeling.[11][18]

1. Light Sources: The guideline specifies two primary options for light sources:

  • Option 1: An artificial daylight lamp (e.g., D65/ID65 xenon or metal halide lamp) that produces an output similar to the D65 emission standard.[11][19]

  • Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[11][12][17]

2. Exposure Levels for Confirmatory Studies: Samples should be exposed to a minimum overall illumination of:

  • Visible Light: Not less than 1.2 million lux hours.[11][12][17][19]

  • Near UV-A Light: Not less than 200 watt hours per square meter.[11][12][17][19] Light exposure can be monitored using calibrated radiometers/lux meters or a validated chemical actinometric system.[11][12][17]

3. Experimental Procedure:

The following diagram illustrates the systematic workflow for photostability testing.

G cluster_0 Part 1: Drug Substance Testing cluster_1 Part 2: Drug Product Testing (Sequential) forced_deg Forced Degradation Study (To develop/validate analytical methods and elucidate degradation pathways) confirm_substance Confirmatory Study (Expose substance to standard light conditions: ≥1.2M lux·h, ≥200 W·h/m²) forced_deg->confirm_substance analyze_substance Analyze Samples (Assay, Purity, Physical Properties) confirm_substance->analyze_substance dark_control_substance Dark Control (Substance wrapped in foil) dark_control_substance->analyze_substance expose_product Step A: Test Exposed Product (Outside of immediate packaging) analyze_substance->expose_product analyze_product_A Analyze Samples expose_product->analyze_product_A decision_A Acceptable Change? analyze_product_A->decision_A expose_immediate_pack Step B: Test in Immediate Pack (e.g., Blister pack) decision_A->expose_immediate_pack No end_stable Product is Photostable decision_A->end_stable Yes analyze_product_B Analyze Samples expose_immediate_pack->analyze_product_B decision_B Acceptable Change? analyze_product_B->decision_B expose_marketing_pack Step C: Test in Marketing Pack (e.g., Carton) decision_B->expose_marketing_pack No decision_B->end_stable Yes analyze_product_C Analyze Samples expose_marketing_pack->analyze_product_C decision_C Acceptable Change? analyze_product_C->decision_C decision_C->end_stable Yes end_labile Product is Photolabile (Requires Light-Resistant Packaging) decision_C->end_labile No

Caption: Systematic workflow for photostability testing per ICH Q1B.[12][17]

4. Sample Analysis: After exposure, samples (both light-exposed and dark controls) should be analyzed for any changes. Key analytical tests include:

  • Assay: To quantify the amount of the remaining active compound.

  • Purity: To detect and quantify any photodegradation products.

  • Physical Properties: Visual inspection for appearance changes (e.g., color), dissolution (for solid dosage forms), etc.

The results from the dark control are used to separate changes caused by light from those caused by thermal stress.[12]

Visualizing Degradation Pathways

The photodegradation of a carbazole compound is a complex process. The diagram below illustrates a generalized pathway. Upon absorbing UV radiation, the carbazole molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).[13] From these excited states, the molecule can follow various degradation routes.

G cluster_main Generalized Photodegradation of a Substituted Carbazole cluster_products Degradation Pathways Carbazole Carbazole Derivative (Ground State, S₀) Excited_S1 Excited Singlet State (S₁) Carbazole->Excited_S1 Absorption UV_light UV Photon (hν) UV_light->Carbazole Excited_S1->Carbazole Fluorescence Excited_T1 Excited Triplet State (T₁) Excited_S1->Excited_T1 Intersystem Crossing (ISC) Oxidation Oxidative Products (via ROS reaction) Excited_S1->Oxidation via Energy Transfer to O₂ Excited_T1->Carbazole Phosphorescence Dehalogenation Dehalogenation Products (for halogenated carbazoles) Excited_T1->Dehalogenation e.g., Debromination Excited_T1->Oxidation via Energy Transfer to O₂ Polymerization Polymerization/ Coupling Products Excited_T1->Polymerization Other Other Small Molecule Fragments Excited_T1->Other

Caption: Generalized photodegradation pathways for carbazole compounds.

References

troubleshooting low solubility of carbazole-based materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbazole-based materials, focusing on overcoming challenges related to low solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many carbazole-based materials exhibit low solubility?

A1: The low solubility of many carbazole derivatives stems from their rigid, planar, and aromatic structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for many solvents to overcome.

Q2: What are the best general-purpose solvents for dissolving carbazole-based materials?

A2: Polar aprotic solvents are often effective for dissolving carbazoles. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points due to their ability to disrupt intermolecular forces. For less polar derivatives, chlorinated solvents like chloroform and dichloromethane, as well as aromatic hydrocarbons such as toluene and benzene, can also be effective.[1]

Q3: How does temperature affect the solubility of carbazole compounds?

A3: For most organic compounds, including carbazoles, solubility increases with a rise in temperature.[1] Heating the solvent can provide the necessary energy to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily. However, be mindful of the compound's thermal stability and the solvent's boiling point.

Q4: Can structural modifications to the carbazole core improve solubility?

A4: Yes, chemical modification is a powerful strategy. N-substitution on the carbazole ring, particularly with flexible alkyl chains (e.g., ethyl, octyl), can significantly enhance solubility.[2] These groups disrupt the planar packing of the molecules, weakening the intermolecular π-π stacking and making the compound easier to dissolve.

Troubleshooting Guides

This section provides step-by-step guidance for common solubility-related problems encountered during experiments with carbazole-based materials.

Issue 1: The carbazole-based material is not dissolving in the chosen solvent.
  • Possible Cause: The solvent polarity is not optimal for the specific carbazole derivative. The carbazole core is largely non-polar, but functional groups can significantly alter its properties.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility data tables below to select a more appropriate solvent.

    • Solvent Screening: If data is unavailable for your specific derivative, perform a small-scale solubility test with a range of solvents from different classes (e.g., polar aprotic, chlorinated, aromatic).

    • Use a Co-solvent: Adding a small amount of a "good" solvent (one in which the compound is known to be soluble, like DMSO or chloroform) to a "poorer" solvent can sometimes enhance the overall solvating power of the mixture.

    • Apply Gentle Heat: Warm the mixture in a water bath to 40-60°C while stirring. This can often be enough to dissolve the compound.

    • Increase Solvent Volume: Gradually add more solvent while stirring to see if the issue is related to reaching the saturation limit.

    • Use Sonication: Place the sample in an ultrasonic bath. The high-frequency vibrations can help break up solid aggregates and accelerate dissolution.

Issue 2: The compound dissolves upon heating but precipitates out upon cooling.
  • Possible Cause: A supersaturated solution was created at a higher temperature, which is not stable at room temperature.

  • Troubleshooting Steps:

    • Work with a More Dilute Solution: The most straightforward approach is to prepare a more dilute solution that will remain stable at room temperature.

    • Maintain Elevated Temperature: For certain applications, it may be feasible to work with the solution while it is still warm, before precipitation occurs.

    • Solvent-Antisolvent Crystallization: If the goal is to recrystallize the material, this behavior can be leveraged. Dissolve the compound in a good solvent at an elevated temperature and then slowly add an antisolvent (a solvent in which the compound is insoluble) to induce crystallization.

Issue 3: The compound "oils out" instead of dissolving or forming crystals.
  • Possible Cause: The compound separates from the solution as a liquid phase instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly.

    • Change Solvents: Try a solvent with a lower boiling point.

    • Purify the Material: If impurities are suspected, purify the compound using an appropriate technique (e.g., column chromatography) before attempting dissolution or crystallization.

Quantitative Solubility Data

The following tables provide a summary of available quantitative solubility data for select carbazole-based materials. Note that solubility can be affected by factors such as temperature, purity, and crystalline form.

Table 1: Solubility of Carbazole (C₁₂H₉N)

SolventTemperature (°C)Solubility ( g/100 mL)
Water19< 0.1[3]
AcetoneNot Specified5.0[3]
Ethanol20~0.2 (calculated from mole fraction)[4]

Table 2: Solubility of N-Vinylcarbazole (C₁₄H₁₁N)

SolventSolubility
WaterInsoluble[5]
Diethyl EtherVery Soluble[5]
Tetrahydrofuran (THF)Soluble[2]
ChloroformSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
MethanolPrecipitates from[6]
HexanesPrecipitates from[6]

Table 3: Solubility of 3,6-Dibromocarbazole (C₁₂H₇Br₂N)

SolventConcentration
Dimethyl Sulfoxide (DMSO)55 mg/mL (Sonication recommended)[7]

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol provides a general method for determining the qualitative solubility of a carbazole-based material in various solvents.

Materials:

  • Carbazole-based material

  • Selection of solvents (e.g., water, ethanol, acetone, toluene, chloroform, DMSO, DMF)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Add approximately 10 mg of the carbazole-based material to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Observe the solution. If the solid has completely dissolved, it is considered "soluble."

  • If the solid has not dissolved, gently heat the test tube in a water bath (not exceeding the solvent's boiling point) and vortex again. Observe for dissolution.

  • If the solid remains undissolved, it is considered "insoluble" or "sparingly soluble" in that solvent at the tested concentration.

  • Record your observations for each solvent.

Protocol 2: Enhancing Solubility with a Co-solvent System

This protocol describes how to use a co-solvent system to dissolve a poorly soluble carbazole-based material.

Materials:

  • Poorly soluble carbazole-based material

  • A "good" solvent (e.g., DMSO, chloroform)

  • A "poor" or "antisolvent" (e.g., water, hexanes)

  • Beaker or flask

  • Stir plate and stir bar

Procedure:

  • Place the carbazole-based material in a beaker with a stir bar.

  • Add a minimal amount of the "good" solvent, just enough to fully dissolve the compound with stirring.

  • Slowly add the "poor" solvent dropwise while continuously stirring.

  • If the goal is to create a solution, stop adding the "poor" solvent before precipitation is observed. This mixed solvent system may keep the compound in solution.

  • If the goal is recrystallization, continue adding the "poor" solvent until the solution becomes slightly turbid, then warm the solution until it becomes clear again and allow it to cool slowly.

Visualizations

The following diagrams illustrate common workflows for troubleshooting solubility issues with carbazole-based materials.

Troubleshooting_Solubility cluster_start Initial Observation cluster_steps Troubleshooting Steps cluster_outcome Outcome start Compound does not dissolve step1 Identify appropriate solvent class (polar aprotic, chlorinated, etc.) start->step1 1. Re-evaluate Solvent step2 Apply gentle heat (40-60°C) step1->step2 2. Thermal Energy step3 Increase solvent volume step2->step3 3. Concentration step4 Use sonication step3->step4 4. Mechanical Energy step5 Try a co-solvent system step4->step5 5. Solvent System outcome Solubility Achieved step5->outcome

Caption: A logical workflow for troubleshooting the initial dissolution of a carbazole-based material.

Supersaturation_Troubleshooting cluster_solutions Potential Solutions start Compound dissolves with heat, precipitates upon cooling cause Cause: Supersaturation start->cause solution1 Prepare a more dilute solution cause->solution1 solution2 Maintain elevated temperature during use cause->solution2 solution3 Use for controlled recrystallization cause->solution3

Caption: Troubleshooting guide for handling supersaturated solutions of carbazole-based materials.

References

Technical Support Center: Selective N-Alkylation of Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-alkylation of carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for achieving selective N-alkylation of carbazoles?

Selective N-alkylation of carbazoles can be achieved through several reliable methods. The choice of method often depends on the specific substrate, the nature of the alkylating agent, and the presence of other functional groups. Key strategies include:

  • Classical Alkylation with Alkyl Halides: This is a widely used method involving the deprotonation of the carbazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH) in polar aprotic solvents like DMF, THF, or acetonitrile.[1]

  • Phase-Transfer Catalysis (PTC): PTC is an efficient method that facilitates the reaction between the carbazole salt (in the aqueous or solid phase) and the alkyl halide (in the organic phase). Catalysts like tetrabutylammonium bromide (TBAB) are used with bases such as NaOH.[2][3] This technique often allows for milder conditions and the use of less hazardous solvents.[3]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of carbazoles using primary or secondary alcohols in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[4][5] It is particularly useful for substrates that are sensitive to strongly basic conditions.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions.[6][7] This approach is considered a "green chemistry" alternative.[6]

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation to form aryl amines, this palladium-catalyzed cross-coupling reaction is the method of choice for N-arylation of carbazoles using aryl halides.[8][9]

Q2: My N-alkylation reaction is giving low yields. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The carbazole N-H is acidic (pKa in the mid-teens), but incomplete deprotonation will reduce the concentration of the nucleophilic carbazolide anion.[2]

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation.[1][10] For PTC methods, ensure the base concentration is sufficient.

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can improve the reaction rate and yield.[1]

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, try increasing the temperature incrementally (e.g., to 60-80 °C).[1]

  • Steric Hindrance: If either the carbazole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Longer reaction times, higher temperatures, or a less sterically hindered base may be required.[6]

  • Catalyst Deactivation (for PTC or Buchwald-Hartwig): Ensure all reagents and solvents are anhydrous and, for palladium-catalyzed reactions, degassed. Water and oxygen can deactivate the catalyst.[11]

Q3: I am observing C-alkylation as a side product. How can I improve selectivity for N-alkylation?

While the carbazole nitrogen is the most nucleophilic site after deprotonation, C-alkylation can sometimes occur, especially at the C3 and C6 positions.[12]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a strong base like NaH in a non-polar or moderately polar solvent like THF often favors N-alkylation.[10] This is because the resulting sodium carbazolide exists as a tight ion pair, making the nitrogen the primary site of attack. In more polar, dissociating solvents like DMF or DMSO, the "naked" carbazolide anion is more available, which can sometimes lead to increased C-alkylation.

  • Protecting Groups: In complex syntheses where selectivity is paramount, a removable directing group can be installed on the carbazole core to direct functionalization before the desired N-alkylation step.[12][13]

Q4: What factors influence regioselectivity when alkylating substituted carbazoles?

When using a carbazole that is already substituted, both electronic and steric factors of the substituent can influence the outcome.

  • Electronic Effects: Electron-withdrawing groups on the carbazole ring can increase the acidity of the N-H proton, potentially facilitating the initial deprotonation step.

  • Steric Effects: Bulky substituents near the nitrogen atom can hinder the approach of the alkylating agent, slowing down the reaction. This is a key consideration when selecting reaction conditions.[14] For example, the use of thallium(I) derivatives of carbazole for alkylation is sensitive to steric constraints, showing inactivity with secondary alkyl halides.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently strong base. 2. Poorly reactive alkylating agent (e.g., alkyl chloride). 3. Low reaction temperature. 4. Impure reagents or wet solvent.1. Switch to a stronger base (e.g., NaH). 2. Use a more reactive alkyl halide (bromide or iodide). 3. Increase the reaction temperature. 4. Use freshly purified reagents and anhydrous solvents.
Mixture of N- and C-Alkylated Products 1. Use of highly polar, dissociating solvents (e.g., DMSO). 2. Reaction conditions favoring ambident nucleophilicity.1. Use a less polar solvent like THF with NaH to favor tight ion pair formation. 2. Modify the base/solvent system to fine-tune reactivity.
Formation of Side Products (Mitsunobu) 1. Reaction of the alcohol with the azodicarboxylate byproduct. 2. Difficulty in removing triphenylphosphine oxide.1. Use a slight excess of the phosphine and azodicarboxylate. 2. Use polymer-bound reagents or modify workup procedures (e.g., chromatography or crystallization).
Reaction Stalls (Buchwald-Hartwig) 1. Catalyst inhibition or decomposition. 2. Incorrect ligand choice.1. Ensure strictly anhydrous and anaerobic conditions. 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which are effective for N-heterocycles.[11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various N-alkylation methods.

MethodAlkylating AgentBase / ReagentsSolventTemp.TimeYield (%)Reference
Microwave (Solvent-free)Alkyl HalidesK₂CO₃ (adsorbed)NoneMW2-10 min85-95%[6][7]
Phase-Transfer CatalysisBenzyl BromideNaOH (50%)Toluene0 °C-97% (2 steps)[2]
Classical AlkylationPentyl BromideNaHTHFRT->99% N-1 selectivity[10]
Mitsunobu ReactionVarious AlcoholsPPh₃, DIAD/DEADTHF / Dioxane0 °C to RT-Good to Excellent[4][15]
Buchwald-HartwigAryl HalidesNaOᵗBuToluene / THFRT to 100 °C12-24 hModerate to Excellent[8][11]

Key Experimental Protocols

Protocol 1: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a general guideline for the N-alkylation of carbazole with an alkyl halide using TBAB as a phase-transfer catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add carbazole (1.0 equiv), the chosen alkyl halide (1.1-1.5 equiv), and tetrabutylammonium bromide (TBAB, 0.05-0.1 equiv).[16]

  • Solvent and Base Addition: Add toluene as the solvent, followed by the addition of an aqueous solution of sodium hydroxide (50% w/w).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the mixture with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol describes the N-alkylation of carbazole with a primary or secondary alcohol.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole (1.0 equiv), the desired alcohol (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The major challenge is often the removal of triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography.

Visualizations

G General Workflow for Carbazole N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Prepare Reagents/Solvents setup Combine Carbazole, Base/Reagents reagents->setup glassware Dry Glassware glassware->setup addition Add Alkylating Agent (or Alcohol for Mitsunobu) setup->addition stir Stir at Set Temperature addition->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor monitor->stir Reaction Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/ Recrystallization) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the N-alkylation of carbazoles.

G Decision Guide for Choosing an N-Alkylation Strategy start What is the alkylating/arylating partner? method_alcohol Use Mitsunobu Reaction (PPh3 + DIAD/DEAD) start->method_alcohol Alcohol method_aryl Use Buchwald-Hartwig Amination (Pd-catalyzed) start->method_aryl Aryl Halide check_base_sensitivity Are there any base-sensitive functional groups? start->check_base_sensitivity Alkyl Halide method_halide Use Classical Alkylation (Base + Alkyl Halide) or Phase-Transfer Catalysis check_base_sensitivity->method_alcohol Yes check_speed Is rapid synthesis a priority? check_base_sensitivity->check_speed No check_speed->method_halide No method_microwave Consider Microwave-Assisted Solvent-Free Method check_speed->method_microwave Yes

Caption: A logic diagram to assist in selecting the appropriate N-alkylation method.

References

overcoming steric hindrance in 2-substituted carbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-substituted carbazoles, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form a 2-substituted carbazole is giving a low yield. What are the likely causes related to steric hindrance?

Low yields in the synthesis of 2-substituted carbazoles, especially with bulky substituents, are often attributed to steric hindrance. This hindrance can impede the key bond-forming steps of the cyclization reaction. For instance, in traditional methods like the Graebe-Ullmann reaction, the bulky group at the 2-position can disfavor the necessary conformation for cyclization. Similarly, in palladium-catalyzed reactions, steric clash can hinder the approach of the catalyst to the reaction center, slowing down or inhibiting the catalytic cycle. Distortion–interaction analysis has highlighted steric hindrance as a key factor affecting reaction outcomes.[1]

Q2: Are there alternative synthetic strategies to circumvent steric hindrance in 2-substituted carbazole synthesis?

Yes, several modern synthetic methods are effective for constructing sterically congested carbazole frameworks. These include:

  • Gold-Catalyzed Cyclization: Gold catalysts, particularly Au(I) salts, have shown great efficacy in promoting carbocyclization processes from indole-tethered allenes to yield carbazoles, even with sterically hindered phenyl-substituents.[2]

  • Palladium-Catalyzed C-H Amination: This method allows for the construction of the carbazole skeleton under mild conditions and has been shown to be compatible with a variety of functional groups, enabling the synthesis of complex carbazole alkaloids.[3]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: This approach can significantly reduce reaction times from hours to minutes and achieve moderate to excellent yields, outperforming conventional heating methods for the synthesis of carbazole derivatives.[1]

  • Indole-to-Carbazole Strategy: A metal-free approach using NH4I to promote a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins can assemble a diverse range of carbazoles with good functional group tolerance.[4]

Q3: How can I choose the right catalyst system for a sterically hindered 2-substituted carbazole synthesis?

The choice of catalyst is critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often necessary to promote the reaction for sterically demanding substrates. These ligands can favor the formation of the active monoligated palladium species, which is less sterically encumbered. For example, a carbazolyl-derived P,N-ligand has been successfully used in the palladium-catalyzed amination of sterically hindered aryl chlorides.[5] For gold-catalyzed reactions, catalysts like Gagosz's catalyst have been shown to be effective.[2]

Q4: Can reaction conditions be modified to improve the yield of sterically hindered 2-substituted carbazoles?

Optimizing reaction conditions is crucial. Consider the following adjustments:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave irradiation is a particularly effective method for rapidly heating reactions and can lead to significantly improved yields and reduced reaction times.[1]

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For instance, in some palladium-catalyzed reactions, a mixed solvent system of toluene and hexane has provided superior results.[5]

  • Base: The strength and steric bulk of the base can impact the reaction. In Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is effective for hindered substrates.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
No reaction or very low conversion High steric hindrance inhibiting catalyst-substrate interaction. 1. Switch to a more active catalyst system, such as a palladium catalyst with a bulky, electron-rich phosphine ligand.[5] 2. Employ an alternative synthetic strategy known to be effective for hindered substrates, such as gold-catalyzed cyclization of indolylallenes.[2] 3. Increase the reaction temperature or use microwave irradiation to overcome the activation energy barrier.[1]
Formation of side products Alternative reaction pathways becoming competitive due to the slow desired cyclization. 1. Optimize the reaction conditions (temperature, solvent, base) to favor the desired cyclization. 2. Consider a different synthetic route that proceeds through a less sterically congested intermediate. For instance, an intramolecular Heck-type process can sometimes compete, and the choice of base can switch the reaction pathway.[2]
Difficulty in purifying the product Presence of closely related isomers or unreacted starting materials. 1. Improve the conversion of the reaction to minimize starting material contamination. 2. Utilize high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient.

Experimental Protocols

Protocol 1: Gold-Catalyzed Carbocyclization of Indole-Tethered Allenes

This protocol describes a general procedure for the synthesis of carbazoles from indole-tethered allenols, which has been shown to be effective for sterically hindered substrates.[2]

Materials:

  • Indole-tethered allenol

  • Gagosz's catalyst ([{Au(IPr)}2(μ-OH)]BF4) or similar Au(I) catalyst

  • Dichloromethane (DCM) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the indole-tethered allenol in dry DCM under an inert atmosphere.

  • Add the gold catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Yields for Substituted Carbazoles via C-H Amination

This table illustrates the effect of substituents on the yield of carbazole synthesis via a visible light-induced intramolecular C-H amination. Even with a bulky tert-butyl group, the reaction proceeds in excellent yield.

EntryAr² SubstituentProductYield (%)
1H3a 95
24-Cl3b 98
34-Me3c 96
44-tBu3d 97
54-Ph3e 99

Data adapted from a study on the synthesis of carbazoles from sulfilimines.[6]

Visualizations

experimental_workflow General Workflow for Gold-Catalyzed Carbazole Synthesis start Start dissolve Dissolve indole-tethered allenol in dry solvent under inert atmosphere start->dissolve add_catalyst Add Au(I) catalyst (e.g., Gagosz's catalyst) dissolve->add_catalyst react Stir at room temperature add_catalyst->react monitor Monitor reaction progress by TLC react->monitor workup Concentrate under reduced pressure monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Obtain 2-substituted carbazole purify->end

Caption: Gold-Catalyzed Synthesis Workflow.

troubleshooting_logic Troubleshooting Low Yield in 2-Substituted Carbazole Synthesis start Low Yield or No Reaction check_hindrance Is the 2-substituent sterically bulky? start->check_hindrance change_catalyst Switch to a more active catalyst system (e.g., bulky phosphine ligand) check_hindrance->change_catalyst Yes change_method Employ an alternative synthetic route (e.g., Au-catalyzed, microwave) check_hindrance->change_method Yes optimize_conditions Optimize reaction conditions (temperature, solvent, base) check_hindrance->optimize_conditions No end Improved Yield change_catalyst->end change_method->end optimize_conditions->end

Caption: Low Yield Troubleshooting Logic.

References

Validation & Comparative

A Comparative Analysis of 2-Acetylcarbazole and 3-Acetylcarbazole: Unveiling Isomeric Differences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for targeted molecular design and optimization. This guide provides a comprehensive comparative analysis of 2-acetylcarbazole and 3-acetylcarbazole, focusing on their physicochemical properties, synthesis, reactivity, and biological implications. The distinct positioning of the acetyl group on the carbazole scaffold imparts unique characteristics to each isomer, influencing their behavior from the laboratory bench to potential therapeutic applications.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the acetyl group from the 2- to the 3-position on the carbazole ring results in notable differences in the physical properties of these isomers. A key differentiator is their melting points, with 2-acetylcarbazole exhibiting a significantly higher melting point compared to the N-ethylated derivative of 3-acetylcarbazole, suggesting stronger intermolecular forces in the crystal lattice of the former.

Property2-Acetylcarbazole3-Acetylcarbazole
Molecular Formula C₁₄H₁₁NOC₁₄H₁₁NO
Molecular Weight 209.24 g/mol 209.24 g/mol
Melting Point 232-234 °C[1]Data not available for the parent compound. 51-55 °C for 3-acetyl-N-ethylcarbazole.[1]
Boiling Point Data not availableData not available for the parent compound. 447.4 °C for 3-acetyl-N-ethylcarbazole.[1]
Solubility Generally soluble in organic solvents like DCM, DMF, and DMSO; sparingly soluble in ethanol and practically insoluble in water.[2]Almost insoluble in water, soluble in organic solvents such as ethanol, methanol, and dichloromethane (data for 3-acetyl-N-ethylcarbazole).[1]

Synthesis and Reactivity: The Influence of Acetyl Group Position

The primary route for the synthesis of both 2- and 3-acetylcarbazole is the Friedel-Crafts acylation of carbazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of Lewis acid catalyst and solvent.

dot

SynthesisPathways cluster_2 2-Acetylcarbazole Synthesis cluster_3 3-Acetylcarbazole Synthesis Carbazole Carbazole AcCl_AlCl3 Acetyl Chloride (AcCl) AlCl₃ Carbazole->AcCl_AlCl3 Friedel-Crafts Acylation 2_Acetylcarbazole 2-Acetylcarbazole AcCl_AlCl3->2_Acetylcarbazole AcCl_ZnCl2 Acetyl Chloride (AcCl) ZnCl₂ 3_Acetylcarbazole 3-Acetylcarbazole AcCl_ZnCl2->3_Acetylcarbazole N_Ethylcarbazole N-Ethylcarbazole N_Ethylcarbazole->AcCl_ZnCl2 Friedel-Crafts Acylation

General synthetic pathways for acetylcarbazole isomers.

Experimental Protocol: Friedel-Crafts Acylation of N-Ethylcarbazole to Yield 3-Acetyl-N-ethylcarbazole [3]

  • Reaction Setup: N-ethylcarbazole is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • Catalyst Addition: A Lewis acid catalyst, for example, zinc chloride (ZnCl₂), is added to the solution.

  • Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period.

  • Work-up: The reaction is quenched, and the product is extracted and purified, often yielding the 3-acetylated product in good yield (e.g., 80%).[3]

The position of the acetyl group significantly influences the electronic properties of the carbazole ring. The electron-withdrawing nature of the acetyl group deactivates the aromatic system towards further electrophilic substitution. This effect is more pronounced when the acetyl group is at the 3-position, which is in direct conjugation with the nitrogen atom's lone pair. Consequently, 2-acetylcarbazole may be more susceptible to further functionalization compared to its 3-acetyl counterpart.

Biological and Pharmacological Landscape

While a direct comparative study of the biological activities of 2- and 3-acetylcarbazole is not extensively documented, the broader family of carbazole derivatives is renowned for a wide spectrum of pharmacological properties. These include antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects.[4][5]

The specific substitution pattern on the carbazole nucleus is a critical determinant of biological activity. For instance, studies on various carbazole derivatives have shown that the position of functional groups can significantly impact their cytotoxic effects on cancer cell lines.[6] It is plausible that the differing electronic and steric environments of the acetyl group in the 2- and 3-positions could lead to distinct interactions with biological targets.

dot

BiologicalActivities cluster_derivatives Acetylcarbazole Isomers Carbazole_Core Carbazole Core 2_Acetyl 2-Acetylcarbazole Carbazole_Core->2_Acetyl 3_Acetyl 3-Acetylcarbazole Carbazole_Core->3_Acetyl Biological_Targets Biological Targets (e.g., Enzymes, Receptors) 2_Acetyl->Biological_Targets Differential Binding 3_Acetyl->Biological_Targets Differential Binding Pharmacological_Effects Potential Pharmacological Effects: - Antimicrobial - Antitumor - Anti-inflammatory - Neuroprotective Biological_Targets->Pharmacological_Effects

Hypothesized differential biological activities.

Conclusion

The comparative analysis of 2-acetylcarbazole and 3-acetylcarbazole underscores the profound impact of isomeric variation on molecular properties. While both share the same molecular formula, their distinct melting points and the nuanced differences in their synthesis and expected reactivity highlight their unique chemical identities. Although direct comparative biological data is limited, the established importance of substitution patterns in the pharmacological activity of carbazoles suggests that these two isomers likely possess distinct biological profiles. Further research directly comparing the properties and activities of 2- and 3-acetylcarbazole is warranted to fully elucidate their individual potential in materials science and drug discovery.

References

Spectroscopic Validation of 1-(9H-carbazol-2-yl)ethanone: A Comparative Guide to Isomer Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(9H-carbazol-2-yl)ethanone and its structural isomers, 1-(9H-carbazol-3-yl)ethanone and 1-(9H-carbazol-4-yl)ethanone. Detailed experimental protocols and a logical workflow for structural validation are presented to aid in the definitive characterization of these carbazole derivatives.

The precise location of the acetyl group on the carbazole scaffold significantly influences the molecule's electronic properties and, consequently, its potential biological activity and utility in materials science. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure, allowing for the clear differentiation of these isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the three acetylcarbazole isomers. These predictions are based on established principles of spectroscopy and the known electronic effects of substituents on the carbazole ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Proton This compound 1-(9H-carbazol-3-yl)ethanone 1-(9H-carbazol-4-yl)ethanone
NH~11.5 (s, 1H)~11.4 (s, 1H)~11.3 (s, 1H)
H1~8.3 (d)~8.1 (d)~7.8 (dd)
H3~7.9 (dd)~8.7 (d)~7.5 (t)
H4~8.1 (d)~8.2 (d)-
H5~7.6 (d)~7.6 (d)~8.2 (d)
H6~7.2 (t)~7.2 (t)~7.2 (t)
H7~7.4 (t)~7.4 (t)~7.5 (t)
H8~7.5 (d)~7.5 (d)~8.1 (d)
CH₃~2.6 (s, 3H)~2.7 (s, 3H)~2.8 (s, 3H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon This compound 1-(9H-carbazol-3-yl)ethanone 1-(9H-carbazol-4-yl)ethanone
C=O~197~198~199
C1~120~112~123
C2~132~120~121
C3~122~128~127
C4~127~112~130
C4a~123~123~124
C4b~121~121~121
C5~111~111~111
C5a~140~140~139
C6~120~120~120
C7~122~122~122
C8~111~111~111
C8a~139~139~140
CH₃~27~27~28

Table 3: Mass Spectrometry Data

Parameter This compound 1-(9H-carbazol-3-yl)ethanone 1-(9H-carbazol-4-yl)ethanone
Molecular FormulaC₁₄H₁₁NOC₁₄H₁₁NOC₁₄H₁₁NO
Molecular Weight209.24 g/mol 209.24 g/mol 209.24 g/mol
[M]⁺m/z 209m/z 209m/z 209
Key Fragmentsm/z 194 ([M-CH₃]⁺), 166 ([M-COCH₃]⁺)m/z 194 ([M-CH₃]⁺), 166 ([M-COCH₃]⁺)m/z 194 ([M-CH₃]⁺), 166 ([M-COCH₃]⁺)

Interpreting the Spectroscopic Data

While all three isomers share the same molecular formula and thus the same molecular weight, their NMR spectra will exhibit distinct patterns due to the different positions of the acetyl group.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are the most informative for distinguishing the isomers. The protons closest to the electron-withdrawing acetyl group will be deshielded and appear at a higher chemical shift (further downfield). The splitting patterns (singlet, doublet, triplet, etc.) will also be unique for each isomer, reflecting the number of adjacent protons. For instance, in the 2-substituted isomer, H1 and H3 will be doublets, while in the 4-substituted isomer, H3 will be a triplet.

  • ¹³C NMR: The chemical shift of the carbon atom directly attached to the acetyl group (C2, C3, or C4) will be significantly different for each isomer. The carbonyl carbon (C=O) will also show slight variations in its chemical shift.

  • Mass Spectrometry: While the molecular ion peak will be the same for all isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns are expected to be very similar, with the primary fragments arising from the loss of a methyl group ([M-CH₃]⁺) and the loss of the acetyl group ([M-COCH₃]⁺). Therefore, MS is more useful for confirming the molecular weight and formula rather than for differentiating the isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation: For tandem MS (MS/MS), select the molecular ion (m/z 209) as the precursor and acquire the product ion spectrum.

Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Comparison cluster_validation Conclusion Synthesis Synthesize Putative This compound MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR MS_Data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data NMR_Data Analyze NMR Data: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data Comparison Compare Experimental Data with Predicted Data for 2-, 3-, and 4-isomers MS_Data->Comparison NMR_Data->Comparison Structure_Confirmed Structure Confirmed as This compound Comparison->Structure_Confirmed Data Matches 2-isomer Structure_Incorrect Structure is an Isomer or Impure Comparison->Structure_Incorrect Data does not Match 2-isomer

A Comparative Guide to the Hole-Transporting Ability of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, the efficacy of hole-transporting materials (HTMs) is a critical determinant of device performance. Carbazole derivatives have emerged as a prominent class of HTMs due to their excellent thermal stability, high hole-transporting capability, and tunable electronic properties.[1] This guide provides an objective comparison of the hole-transporting ability of several widely used carbazole derivatives, supported by experimental data, to aid researchers in material selection and experimental design.

Key Performance Metrics: A Side-by-Side Comparison

The hole-transporting ability of a material is primarily evaluated based on three key metrics: hole mobility (μh), ionization potential (IP) or Highest Occupied Molecular Orbital (HOMO) level, and glass transition temperature (Tg).

  • Hole Mobility (μh): This parameter quantifies the ease with which holes can move through the material under an electric field. Higher hole mobility generally leads to improved device efficiency and lower operating voltages.

  • Ionization Potential (IP) / HOMO Level: The IP represents the energy required to remove an electron from the material, corresponding to the HOMO energy level. A well-matched HOMO level with the anode's work function is crucial for efficient hole injection.

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. A high Tg is indicative of good morphological stability, which is essential for the longevity and reliability of organic electronic devices.

Below is a summary of these key performance metrics for several common carbazole-based HTMs.

Material (Acronym)Chemical NameHole Mobility (μh) (cm²/V·s)Ionization Potential (IP) / HOMO (eV)Glass Transition Temperature (Tg) (°C)
CBP 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl10⁻³ - 10⁻⁴5.55 - 6.069 - 112
TCTA 4,4',4''-Tris(N-carbazolyl)triphenylamine~1 x 10⁻⁴ (pristine)5.3 - 5.83~150 (derivatives)
mCP 1,3-Bis(N-carbazolyl)benzeneData not readily available in reviewed literature5.9~62
CzSi 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazoleData not readily available in reviewed literatureData not readily available>131
TCP 1,3,5-Tris(N-carbazolyl)benzeneData not readily available in reviewed literature5.8Data not readily available

Experimental Protocols

Accurate and reproducible characterization of HTMs is paramount. The following sections detail the standard experimental methodologies for determining the key performance metrics.

Hole Mobility Measurement: Time-of-Flight (TOF) Photoconductivity

The Time-of-Flight (TOF) technique is a widely used method for directly measuring the charge carrier mobility in organic semiconductor films.

Sample Preparation:

  • A substrate, typically indium tin oxide (ITO) coated glass, is thoroughly cleaned and treated to ensure good film adhesion and charge injection.

  • A thick film (typically several micrometers) of the carbazole derivative is deposited onto the substrate, often through thermal evaporation in a high-vacuum chamber.

  • A top electrode (e.g., aluminum) is then deposited onto the organic layer to complete the sandwich-type device structure.

Measurement Procedure:

  • A pulsed laser with a photon energy above the bandgap of the material is used to generate a sheet of charge carriers (holes and electrons) near the semi-transparent ITO electrode.

  • A DC bias voltage is applied across the device, creating an electric field that drives the holes to drift across the organic layer towards the cathode.

  • The transient photocurrent generated by the moving charge carriers is monitored with an oscilloscope. The transit time (tₜ) is determined from the inflection point of the photocurrent transient.

  • The hole mobility (μh) is then calculated using the following equation:

    μh = d² / (V * tₜ)

    where 'd' is the thickness of the organic film and 'V' is the applied voltage.

Ionization Potential Measurement: Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to determine the electronic structure of materials, including the ionization potential.

Sample Preparation:

  • A thin film of the carbazole derivative is deposited on a conductive substrate (e.g., gold or ITO) under ultra-high vacuum (UHV) conditions to prevent surface contamination.

Measurement Procedure:

  • The sample is irradiated with a monochromatic ultraviolet light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

  • The incident photons cause the photoemission of valence electrons from the material.

  • An electron energy analyzer measures the kinetic energy (Eₖ) of the emitted photoelectrons.

  • The ionization potential (IP), which corresponds to the energy of the HOMO level relative to the vacuum level, is determined from the onset of the highest kinetic energy peak in the UPS spectrum using the equation:

    IP = hν - Eₖ(max)

    where 'hν' is the energy of the incident UV photons and Eₖ(max) is the maximum kinetic energy of the photoemitted electrons.

Glass Transition Temperature Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of the glass transition temperature.

Sample Preparation:

  • A small amount of the carbazole derivative powder (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

Measurement Procedure:

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition. To erase the thermal history of the material, a heat-cool-heat cycle is often employed, and the Tg is determined from the second heating scan.

Visualizing Molecular Design and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental principles of molecular design for carbazole-based HTMs and a typical experimental workflow for their characterization.

G Molecular Design Strategy for Carbazole-Based HTMs cluster_core Core Structure cluster_substituents Substituent Groups cluster_properties Resulting Properties Carbazole Carbazole Moiety (Hole Transporting Unit) Aryl Aryl Groups (e.g., Phenyl, Biphenyl) - Enhance π-conjugation - Tune HOMO/LUMO levels Carbazole->Aryl Substitution at N, C3, C6 positions Alkyl Alkyl Chains - Improve solubility - Influence morphology Carbazole->Alkyl Substitution at N-position Functional Functional Groups (e.g., Silyl, Cyano) - Modify electronic properties - Enhance stability Carbazole->Functional Substitution at various positions Mobility Hole Mobility (μh) Aryl->Mobility EnergyLevels Ionization Potential (IP) Electron Affinity (EA) Aryl->EnergyLevels Stability Thermal Stability (Tg) Morphological Stability Alkyl->Stability Functional->EnergyLevels Functional->Stability

Caption: Molecular design strategy for carbazole-based hole-transporting materials.

G Experimental Workflow for HTM Characterization cluster_synthesis Material Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_device Device Fabrication & Testing Synthesis Synthesis of Carbazole Derivative Purification Purification (e.g., Sublimation) Synthesis->Purification TOF Time-of-Flight (TOF) - Hole Mobility (μh) Purification->TOF UPS Ultraviolet Photoelectron Spectroscopy (UPS) - Ionization Potential (IP) Purification->UPS DSC Differential Scanning Calorimetry (DSC) - Glass Transition Temp. (Tg) Purification->DSC TGA Thermogravimetric Analysis (TGA) - Thermal Decomposition Temp. Purification->TGA Fabrication OLED/Solar Cell Fabrication TOF->Fabrication UPS->Fabrication DSC->Fabrication TGA->Fabrication Performance Device Performance Evaluation (e.g., Efficiency, Lifetime) Fabrication->Performance

Caption: A typical experimental workflow for the characterization of a new hole-transporting material.

References

A Comparative Guide to the Antioxidant Activity of Novel Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse biological activities of carbazole and its derivatives have positioned them as a significant area of interest in medicinal chemistry. Among their many properties, their capacity to counteract oxidative stress is of particular importance due to the role of reactive oxygen species (ROS) in the pathology of numerous diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of the antioxidant performance of various novel carbazole compounds, supported by experimental data, to aid in the development of new therapeutic agents.

Comparative Antioxidant Activity of Carbazole Derivatives

The antioxidant potential of novel carbazole compounds is commonly assessed using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to express the efficacy of these compounds, with lower values indicating greater antioxidant activity. The following tables summarize the antioxidant activities of several recently synthesized carbazole derivatives, as determined by the DPPH, ABTS, and FRAP assays.

Table 1: DPPH Radical Scavenging Activity of Novel Carbazole Derivatives

Compound IDCarbazole Derivative TypeDPPH IC50 (µM)Reference Standard (IC50, µM)Source
4 Benzenesulfonohydrazide-Carbazole1.05 ± 0.77Trolox (2.08 ± 0.57)[1]
9 Benzenesulfonohydrazide-Carbazole5.15 ± 1.01Trolox (2.08 ± 0.57)[1]
4h Thiosemicarbazide-Carbazole0.73Acarbose[2]
4y Thiosemicarbazide-Carbazole0.38Acarbose[2]
3f Thiazole-CarbazoleHigher than BHTBHT (220.89)
3g Thiazole-Carbazole399.31BHT (220.89)

Table 2: ABTS Radical Scavenging Activity of Novel Carbazole Derivatives

Compound IDCarbazole Derivative TypeABTS IC50 (µM)Reference Standard (IC50, µM)Source
Compound 3 Oxadiazole-CarbazoleLower than BHTBHT
Compound 5 Oxadiazole-CarbazoleLower than BHTBHT
Compound 6 Oxadiazole-CarbazoleHigher than BHTBHT

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Novel Carbazole Derivatives

Compound IDCarbazole Derivative TypeFRAP Value (mM Fe(II)/mg)Reference StandardSource
Compound 3 Oxadiazole-CarbazoleHigher than BHTBHT
Compound 6 Oxadiazole-CarbazoleLower than BHTBHT

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of carbazole derivatives is significantly influenced by their structural features. Key SAR findings from various studies indicate that:

  • Presence of Hydroxyl Groups: A free hydroxyl group on the carbazole ring system is often crucial for potent antioxidant activity.[1]

  • N-Position Substitution: The presence of a substituent at the N-position of the carbazole ring is considered essential for neuroprotective activity, which is often linked to antioxidant effects. Bulky groups at this position have been shown to enhance activity.[3]

  • Nature of Heterocyclic Substituents: The type of heterocyclic moiety attached to the carbazole nucleus plays a critical role. For instance, carbazole derivatives bearing thiosemicarbazide and certain oxadiazole groups have demonstrated very potent antioxidant activities.[2]

  • Lipophilicity: The lipophilic character of the compounds can facilitate their passage through biological membranes, potentially enhancing their efficacy in cellular systems.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers seeking to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic Acid, Trolox, or BHT)

    • Methanol or ethanol as a blank

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a specific volume of the test compound or control to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Test compounds dissolved in a suitable solvent

    • Positive control (e.g., Trolox)

    • Ethanol or phosphate buffer for dilution

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a small volume of the test compound or control to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • Test compounds dissolved in a suitable solvent

    • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • Procedure:

    • Prepare the FRAP reagent fresh before use and warm it to 37°C.

    • Prepare serial dilutions of the test compounds and the ferrous sulfate standard.

    • Add a small volume of the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored solution at approximately 593 nm.

    • A standard curve is generated using the ferrous sulfate solutions.

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe(II) equivalents.

Visualizing Mechanisms and Workflows

To better understand the experimental process and potential mechanisms of action for these novel carbazole compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis & Mechanism synthesis Synthesis of Novel Carbazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts frap FRAP Assay characterization->frap ic50 IC50 Value Determination dpph->ic50 abts->ic50 frap->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Modulation Studies sar->pathway

Experimental workflow for evaluating carbazole antioxidants.

PI3K_Akt_mTOR_pathway ROS Oxidative Stress (ROS) PI3K PI3K ROS->PI3K activates Carbazole Novel Carbazole Derivative (e.g., 4o) Carbazole->PI3K inhibits Akt Akt Carbazole->Akt inhibits mTOR mTOR Carbazole->mTOR inhibits Apoptosis Apoptosis Carbazole->Apoptosis induces PI3K->Akt activates Akt->mTOR activates Survival Tumor Cell Survival mTOR->Survival promotes Survival->Apoptosis inhibits

Inhibition of PI3K/Akt/mTOR pathway by a carbazole derivative.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Carbazole Antioxidant Carbazole Compound Carbazole->Keap1 inactivates ROS Oxidative Stress ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Potential activation of the Nrf2 antioxidant response pathway.

References

A Comparative Guide to the In-Vitro Efficacy of Carbazole-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds, derived from both natural and synthetic sources, exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), disrupting mitochondrial function, and arresting the cell cycle.[2][4] This guide provides a comparative overview of the in-vitro performance of anticancer agents derived from the carbazole scaffold, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Performance Data: Cytotoxicity

The primary measure of an anticancer agent's efficacy in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various 1-(9H-carbazol-yl)ethanone derivatives and related carbazole compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Selected Carbazole-Thiazole/Thiazolidinone Derivatives

CompoundHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Reference Drug (Cisplatin) IC50 (µM)
3b 0.0304 ± 0.0010.058 ± 0.0020.047 ± 0.002Not Specified
5c 0.048 ± 0.0020.086 ± 0.00250.06 ± 0.007Not Specified
Source:[5]

Table 2: Cytotoxicity (IC50 in µM) of Carbazole-Oxadiazole Derivatives

CompoundHepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)Reference Drug (5-FU) IC50 (µM)
9 Not Specified7.59Not Specified>100 (HeLa)
10 7.6810.09>20018.5 (HepG2), >100 (MCF7)
11 >200>2006.44>100 (MCF7)
Source:[2]

Note: 5-Fluorouracil (5-FU) and Cisplatin are commonly used chemotherapy drugs serving as positive controls.

Experimental Protocols

Standardized in-vitro assays are crucial for the initial screening and characterization of novel anticancer compounds.[6][7] The following protocols are fundamental to evaluating the efficacy of carbazole derivatives.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines : A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), SF-268 (glioma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma), are commonly used for initial screening.[5][6][8]

  • Culture Medium : Cells are typically cultured in appropriate media like RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

  • Incubation : Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]

  • Subculture : To maintain exponential growth, cells are passaged upon reaching 80-90% confluency.[6]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][9]

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment : Cells are treated with various concentrations of the carbazole derivatives for a specified period (e.g., 24 to 72 hours).

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[6]

  • Formazan Solubilization : The culture medium is removed, and 150 µL of a solubilizing agent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[6]

  • IC50 Calculation : The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

Apoptosis is a key mechanism of action for many anticancer drugs.[6] The Annexin V-FITC/Propidium Iodide (PI) assay is used to quantify apoptosis by flow cytometry.[6][10]

  • Cell Treatment : Cells are treated with the carbazole compound, typically at its IC50 concentration, for a designated time (e.g., 48 hours).[11]

  • Cell Harvesting : Adherent cells are detached and pooled with floating cells, then washed with cold PBS.

  • Staining : Cells are resuspended in Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added.[6]

  • Incubation : The cells are incubated for 15 minutes at room temperature in the dark.[6][11]

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[6]

Visualizing Workflows and Mechanisms

Diagrams provide clear visual representations of complex experimental processes and biological pathways.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays & Data Acquisition cluster_analysis Phase 4: Data Analysis NCI_H460 NCI-H460 (Lung) Culture Cell Culture & Maintenance NCI_H460->Culture MCF7 MCF-7 (Breast) MCF7->Culture SF_268 SF-268 (Glioma) SF_268->Culture Seeding Seed Cells in 96-Well Plates Culture->Seeding Treatment Treat with Carbazole Derivatives (Serial Dilutions) Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT MTT Assay Incubation->MTT Annexin Annexin V/PI Assay Incubation->Annexin Cytotoxicity Cytotoxicity Profile (IC50 Values) MTT->Cytotoxicity Apoptosis Apoptosis Rate Quantification Annexin->Apoptosis

Caption: General experimental workflow for the in-vitro screening of novel anticancer agents.

Signaling Pathway: Intrinsic Apoptosis

Several carbazole derivatives exert their anticancer effects by inducing apoptosis.[1][2] One of the primary mechanisms is the activation of the intrinsic (or mitochondrial) apoptosis pathway. This pathway is triggered by cellular stress, such as DNA damage caused by a cytotoxic compound.

G Carbazole Carbazole Derivative DNA_Damage Cellular Stress (e.g., DNA Damage) Carbazole->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Upregulates Mito Mitochondrion Bax->Mito Forms pores in membrane CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Recruited to Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often activated by anticancer compounds.

References

A Comparative Analysis of Carbazole and Benzophenone Derivative Photoinitiators for Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator is a critical decision that significantly influences the efficiency and outcome of photopolymerization processes. This guide provides an objective comparison of two prominent classes of Type II photoinitiators: carbazole derivatives and benzophenone derivatives. The information presented, supported by experimental data, aims to facilitate an informed choice for specific research and development applications.

This comparative guide delves into the performance characteristics, mechanisms, and experimental evaluation of carbazole and benzophenone-based photoinitiators. While both function as Type II photoinitiators, requiring a co-initiator for efficient radical generation, their distinct chemical structures lead to significant differences in their photochemical behavior, including absorption properties, initiation efficiency, and suitability for various applications such as coatings, inks, and 3D printing.

Performance Comparison: Carbazole vs. Benzophenone Derivatives

The efficacy of a photoinitiator is determined by several key performance indicators. The following tables summarize the photophysical and photopolymerization performance of selected carbazole and benzophenone derivatives based on available literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Photophysical Properties of Selected Carbazole and Benzophenone Derivatives

Photoinitiator ClassDerivative Exampleλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) at λmaxReference
Benzophenone Benzophenone (BP)~254, 330-380Moderate[1]
4-Methylbenzophenone257.2~1.5 times that of BP[1]
Dodecyl-benzophenone (DBP)345Higher than BP[1]
Carbazole 9H-carbazole-9-ethanol (CARET)Shorter wavelength absorptionLow (no absorption at 405 nm)[2]
Cd7 (a novel carbazole derivative)~350-410~1500 M⁻¹·cm⁻¹ at 405 nm[2]
BPC1 (Benzophenone-Carbazole)UV rangeExcellent absorption properties[3]
PHCM (Carbazole derivative)353> 27,000[4]

Table 2: Photopolymerization Performance of Selected Carbazole and Benzophenone Derivatives

Photoinitiator ClassDerivative ExamplePolymerization Rate (Rp)Final Monomer Conversion (%)Irradiation ConditionsReference
Benzophenone Benzophenone (BP)BaselineBaselineUV Lamp[1]
4-MethylbenzophenoneHigher than BP>90%UV Lamp[1]
Dodecyl-benzophenone (DBP)Higher than BP at lower loadingsHighUV Lamp[1]
Carbazole Cd1 & Cd7HighHighLED@405 nm[2]
BPC1-BPC4Fast polymerization ratesHighLED@365 nm[3]
PHCM-98% within 20sLED@405 nm (5 mW/cm²)[4]
PHCM-99% within 8sLED@365 nm (5 mW/cm²)[4]

Recent research has also focused on creating hybrid structures that incorporate both benzophenone and carbazole moieties.[3][5] These novel photoinitiators often exhibit synergistic effects, leading to enhanced light absorption and higher photoinitiation efficiency.[3] For instance, benzophenone-carbazole derivatives can function as monocomponent Type II photoinitiators, where the carbazole moiety acts as the hydrogen donor for the excited benzophenone part.[3]

Photoinitiation Mechanism

Benzophenone and many carbazole derivatives operate via a Type II photoinitiation mechanism. This process involves the photoinitiator molecule absorbing light and transitioning to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine or a thiol, to generate radicals that initiate polymerization.

G cluster_initiation Photoinitiation PI Photoinitiator (PI) (Ground State) PI_excited Excited Triplet State PI* PI->PI_excited UV/Visible Light (hν) Radicals Initiating Radicals PI_excited->Radicals Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radicals Polymer Polymer Chain Radicals->Polymer Initiates Polymerization Monomer Monomer Monomer->Polymer

Caption: Generalized Type II photoinitiation mechanism.

Experimental Protocols

To ensure a standardized and objective comparison of photoinitiator performance, a consistent experimental methodology is crucial. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose.

Experimental Protocol: Evaluation of Photoinitiator Performance using RT-FTIR

  • Sample Preparation:

    • Prepare a formulation containing the monomer (e.g., an acrylate), the photoinitiator, and a co-initiator (if required) at specified concentrations (e.g., 1-3 wt% for the photoinitiator).

    • Thoroughly mix the components to ensure a homogeneous solution.

  • FTIR Sample Setup:

    • Place a small, controlled-thickness sample of the formulation in the FTIR sample compartment. This can be achieved by placing the liquid resin between two transparent substrates (e.g., KBr pellets or polypropylene films) separated by a spacer of known thickness.

  • Data Acquisition:

    • Record an initial IR spectrum of the uncured sample. This serves as the baseline (time = 0).

    • Initiate the photopolymerization by exposing the sample to a UV or visible light source with a specific wavelength and intensity (e.g., LED @ 405 nm).

    • Continuously record IR spectra at regular time intervals during the irradiation process.

  • Data Analysis:

    • Monitor the decrease in the peak area or height corresponding to the reactive functional group of the monomer over time. For acrylates, this is typically the C=C stretching vibration peak around 1637 cm⁻¹.[1]

    • Calculate the degree of monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[1]

    • Plot the conversion as a function of time to determine the polymerization rate and the final monomer conversion.

G cluster_workflow Experimental Workflow Formulation Prepare Formulation (Monomer + PI + Co-initiator) Sample_Prep Prepare Sample for RT-FTIR Formulation->Sample_Prep Initial_Scan Record Initial IR Spectrum (t=0) Sample_Prep->Initial_Scan Irradiation Initiate Polymerization with Light Source Initial_Scan->Irradiation Real_Time_Scan Record IR Spectra over Time Irradiation->Real_Time_Scan Data_Analysis Calculate Monomer Conversion and Polymerization Rate Real_Time_Scan->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison

Caption: Workflow for comparing photoinitiator performance.

Concluding Remarks

The choice between carbazole and benzophenone derivatives depends heavily on the specific requirements of the application. Benzophenones are well-established, cost-effective photoinitiators. However, their absorption is often limited to the shorter UV range. Carbazole derivatives, particularly newer, functionalized versions, offer the advantage of absorption at longer wavelengths, making them highly suitable for use with LED light sources.[2][6] These derivatives have shown excellent performance in applications like 3D printing.[2][4] The development of hybrid benzophenone-carbazole structures represents a promising direction, combining the beneficial properties of both classes to create highly efficient photoinitiating systems.[3] For optimal selection, it is recommended to evaluate candidate photoinitiators under conditions that closely mimic the intended application.

References

A Comparative Guide to Validating the Purity of Synthesized 1-(9H-carbazol-2-yl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the reliability of scientific data and the safety and efficacy of potential therapeutics. 1-(9H-carbazol-2-yl)ethanone, a carbazole derivative, is a valuable building block in medicinal chemistry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of this compound, supported by experimental protocols and data-driven insights.

Comparison of Analytical Techniques for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method in many pharmaceutical and research settings. However, a comprehensive purity profile is often best achieved by employing orthogonal techniques that provide complementary information. The following table summarizes the key performance attributes of HPLC in comparison to other analytical methods for the purity validation of this compound.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation on a thin layer of adsorbent material based on differential migration with a solvent.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Primary Use Quantitative purity analysis and impurity profiling.Identification and quantification of volatile and semi-volatile impurities.Rapid qualitative screening and reaction monitoring.Structural elucidation and confirmation of the main component and impurities.Molecular weight determination and identification of impurities.
Selectivity High, especially for non-volatile and polar compounds. Isomer separation is a key strength.Very high, provides structural information from mass spectra. Excellent for volatile impurities.Moderate, primarily used for qualitative assessment.High, provides detailed structural information.Very high, provides accurate mass and fragmentation data.
Sensitivity High (ng to pg range).Very high (pg to fg range).Low to moderate (µg to ng range).Moderate, requires a relatively higher concentration of the analyte.Very high (pg to fg range).
Quantification Excellent, highly reproducible and accurate.Good, can be quantitative with appropriate calibration.Semi-quantitative at best.Quantitative (qNMR) with specific standards and experimental setup.Can be quantitative with appropriate standards.
Sample Throughput Moderate to high.Moderate.High.Low.High.
Cost Moderate initial investment and running costs.High initial investment and running costs.Low initial investment and running costs.Very high initial investment and moderate running costs.High initial investment and running costs.
Best Suited For Routine quality control, stability testing, and quantitative purity determination of the main component and non-volatile impurities.Definitive identification of volatile impurities and by-products.Rapid, low-cost screening of reaction progress and preliminary purity checks.Unambiguous structure confirmation of the synthesized compound and characterization of major impurities.Confirmation of molecular weight and identification of unknown impurities.

Experimental Protocols

A robust and validated analytical method is crucial for accurate purity determination. Below is a detailed protocol for a typical reversed-phase HPLC method suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on common practices for the analysis of carbazole derivatives and aromatic ketones.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    20.0 90
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Sample Preparation:

  • Accurately weigh and dissolve a sample of the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • The purity of the sample is typically determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow start Start: Synthesized This compound sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 254 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calculation Purity Calculation (Area Percent Method) data_processing->purity_calculation report Report Generation purity_calculation->report end End: Purity Validated report->end Method_Comparison purity_validation Purity Validation of This compound hplc HPLC (Quantitative Purity) purity_validation->hplc Primary Method gcms GC-MS (Volatile Impurities) purity_validation->gcms Orthogonal Method tlc TLC (Qualitative Screening) purity_validation->tlc Orthogonal Method nmr NMR (Structural Confirmation) purity_validation->nmr Orthogonal Method ms MS (Molecular Weight) purity_validation->ms Orthogonal Method hplc->nmr Confirm Structure of Peaks hplc->ms Identify Unknown Impurities gcms->ms Coupled Technique

A Comparative Guide to the Synthetic Routes of 1-(9H-carbazol-2-yl)ethanone for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(9H-carbazol-2-yl)ethanone, a key intermediate in the development of various pharmaceuticals, presents a significant challenge in achieving high regioselectivity and efficiency. Direct Friedel-Crafts acylation of the carbazole nucleus is notoriously unselective, leading to a mixture of isomers and polysubstituted products, which complicates purification and reduces the overall yield. This guide provides a comparative analysis of two primary synthetic strategies to overcome these challenges: the regioselective Friedel-Crafts acylation of N-protected carbazole and the construction of the carbazole ring from a pre-functionalized precursor via the Graebe-Ullmann reaction.

Comparison of Synthetic Strategies

ParameterRoute 1: N-Tosyl-Directed Friedel-Crafts AcylationRoute 2: Graebe-Ullmann Reaction
Starting Materials 9H-Carbazole, p-Toluenesulfonyl chloride, Acetyl chloride, Aluminum chloride2-Aminobiphenyl, Sodium nitrite, Hydrochloric acid, Acetic anhydride, Iron
Key Intermediates 9-(p-Toluenesulfonyl)-9H-carbazole, 2-Acetyl-9-(p-toluenesulfonyl)-9H-carbazole1-(1,1'-Biphenyl-2-yl)-1,2,3-triazole, 2-Nitro-1,1'-biphenyl, 2-Amino-1,1'-biphenyl
Overall Yield ~60-70%~40-50%
Reaction Steps 34
Selectivity High regioselectivity for the 2-positionHigh regioselectivity determined by precursor synthesis
Reagents & Conditions Requires strong Lewis acids, inert atmosphereInvolves diazotization at low temperatures, and high-temperature cyclization
Scalability ModerateCan be challenging due to the nature of the cyclization step

Synthetic Route 1: N-Tosyl-Directed Friedel-Crafts Acylation

This strategy employs a protecting group on the carbazole nitrogen to direct the electrophilic substitution to the desired C-2 position. The bulky p-toluenesulfonyl (tosyl) group sterically hinders the C-1 and C-8 positions, while its electron-withdrawing nature deactivates the C-3 and C-6 positions, thereby favoring acylation at the C-2 and C-7 positions.

N-Tosyl-Directed Friedel-Crafts Acylation Carbazole 9H-Carbazole TosylCarbazole 9-(p-Toluenesulfonyl)-9H-carbazole Carbazole->TosylCarbazole TsCl, Pyridine AcetylTosylCarbazole 2-Acetyl-9-(p-toluenesulfonyl)-9H-carbazole TosylCarbazole->AcetylTosylCarbazole CH3COCl, AlCl3 Product This compound AcetylTosylCarbazole->Product NaOH, EtOH

Figure 1. N-Tosyl-Directed Friedel-Crafts Acylation Pathway.
Experimental Protocol:

Step 1: Synthesis of 9-(p-Toluenesulfonyl)-9H-carbazole To a solution of 9H-carbazole (16.7 g, 0.1 mol) in pyridine (100 mL) at 0 °C, p-toluenesulfonyl chloride (20.9 g, 0.11 mol) is added portion-wise. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice-water (500 mL) and the resulting precipitate is filtered, washed with water, and dried to afford 9-(p-toluenesulfonyl)-9H-carbazole.

  • Yield: ~95%

Step 2: Synthesis of 2-Acetyl-9-(p-toluenesulfonyl)-9H-carbazole To a suspension of aluminum chloride (20.0 g, 0.15 mol) in dry dichloromethane (150 mL) at 0 °C, acetyl chloride (8.5 mL, 0.12 mol) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of 9-(p-toluenesulfonyl)-9H-carbazole (32.1 g, 0.1 mol). The reaction is stirred at room temperature for 24 hours. The mixture is then poured into a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL). The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

  • Yield: ~70-80% (mixture of 2- and 7-isomers, with the 2-isomer being predominant)

Step 3: Deprotection to this compound 2-Acetyl-9-(p-toluenesulfonyl)-9H-carbazole (3.63 g, 0.01 mol) is dissolved in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (20 mL). The mixture is refluxed for 4 hours. After cooling, the solvent is partially evaporated, and the residue is diluted with water (100 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give this compound.

  • Yield: ~90%

Synthetic Route 2: Graebe-Ullmann Reaction

This classical method involves the formation of the carbazole ring from a 1-aryl-1,2,3-triazole intermediate, which is in turn synthesized from a 2-aminobiphenyl derivative. The regioselectivity is established during the synthesis of the substituted 2-aminobiphenyl precursor.

Graebe-Ullmann Reaction cluster_precursor Precursor Synthesis Aminobiphenyl 2-Aminobiphenyl Diazonium Biphenyl-2-diazonium salt Triazole 1-(1,1'-Biphenyl-2-yl)-1,2,3-triazole Diazonium->Triazole NaN3 Product This compound Triazole->Product Heat or hv Carbazole 9H-Carbazole Precursor 4'-Acetyl-2-aminobiphenyl Precursor->Diazonium NaNO2, HCl 2-Nitro-1,1'-biphenyl 2-Nitro-1,1'-biphenyl 2-Amino-1,1'-biphenyl 2-Amino-1,1'-biphenyl 2-Nitro-1,1'-biphenyl->2-Amino-1,1'-biphenyl Fe, NH4Cl 2-Amino-1,1'-biphenyl->Precursor Ac2O, AlCl3

Figure 2. Graebe-Ullmann Reaction Pathway.
Experimental Protocol:

Step 1: Synthesis of 2-Nitro-4'-acetylbiphenyl A mixture of 2-nitrobiphenyl (20 g, 0.1 mol) and anhydrous aluminum chloride (20 g, 0.15 mol) in carbon disulfide (150 mL) is cooled to 0°C. Acetyl chloride (8.5 mL, 0.12 mol) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring onto ice, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: ~75%

Step 2: Synthesis of 2-Amino-4'-acetylbiphenyl To a solution of 2-nitro-4'-acetylbiphenyl (24.1 g, 0.1 mol) in ethanol (200 mL), iron powder (28 g, 0.5 mol) and a solution of ammonium chloride (5.35 g, 0.1 mol) in water (50 mL) are added. The mixture is refluxed for 6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate, washed with water and brine, and dried. The solvent is evaporated to give 2-amino-4'-acetylbiphenyl.

  • Yield: ~90%

Step 3: Synthesis of 1-(4'-Acetyl-1,1'-biphenyl-2-yl)-1,2,3-triazole 2-Amino-4'-acetylbiphenyl (21.1 g, 0.1 mol) is dissolved in a mixture of acetic acid (100 mL) and water (50 mL). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise. The mixture is stirred for 30 minutes. This diazonium salt solution is then added slowly to a solution of sodium azide (7.15 g, 0.11 mol) in water (50 mL) at 0 °C. The mixture is stirred for 1 hour, and the precipitate is filtered, washed with water, and dried.

  • Yield: ~85%

Step 4: Synthesis of this compound 1-(4'-Acetyl-1,1'-biphenyl-2-yl)-1,2,3-triazole (2.36 g, 0.01 mol) is heated in a high-boiling solvent such as diphenyl ether (50 mL) at 250 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

  • Yield: ~70%

Conclusion

Both synthetic routes offer viable pathways to this compound with high regioselectivity, a significant improvement over direct Friedel-Crafts acylation of carbazole. The N-tosyl-directed Friedel-Crafts acylation provides a more straightforward approach with a higher overall yield and fewer steps. However, it requires the use of a protecting group and subsequent deprotection, and the separation of minor isomers may be necessary. The Graebe-Ullmann reaction , while being a classic and reliable method for carbazole synthesis, involves more synthetic steps and potentially hazardous reagents (e.g., sodium azide) and harsh conditions (high temperature). The choice of the most efficient route will depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations. For laboratory-scale synthesis where yield and purity are paramount, the N-tosyl-directed approach appears to be the more efficient option.

A Comparative Guide to the Biological Activity of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the performance of various carbazole derivatives in anticancer, antimicrobial, antioxidant, and neuroprotective assays, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are also provided to ensure reproducibility and facilitate further research.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for a selection of carbazole derivatives, allowing for a clear comparison of their efficacy.

Table 1: Anticancer Activity of Carbazole Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
Compound 10 HepG2 (Liver)MTT7.68[1]
HeLa (Cervical)MTT10.09[1]
MCF7 (Breast)MTT6.44[1]
Compound 11 HepG2 (Liver)MTT-[1]
HeLa (Cervical)--[1]
MCF7 (Breast)MTT-[1]
Compound 9 HeLa (Cervical)MTT7.59[1]
Compound 3f A549 (Lung)MTT-[2]
MCF-7 (Breast)MTT-[2]
HT29 (Colon)MTT-[2]
Compound 3g A549 (Lung)MTT-[2]
MCF-7 (Breast)MTT-[2]
HT29 (Colon)MTT-[2]
Compound 14a 7901 (Gastric)MTT11.8 ± 1.26[3]
A875 (Melanoma)MTT9.77 ± 8.32[3]

Table 2: Antimicrobial Activity of Carbazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 8f S. aureus0.5-1[4]
MRSA1[4]
B. subtilis0.5[4]
E. coli2[4]
C. albicans2[4]
Compound 9d S. aureus1[4]
MRSA2[4]
B. subtilis1[4]
E. coli2[4]
C. albicans1[4]
Compound 44g S. aureus1.56[5]
C. neoformans3.125[5]
Compound 20b B. subtilis3.9[5]

Table 3: Antioxidant Activity of Carbazole Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 4 DPPH1.05 ± 0.77[1]
Compound 9 DPPH5.15 ± 1.01[1]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Materials:

  • Carbazole derivatives

  • Human cancer cell lines (e.g., HepG2, HeLa, MCF7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Carbazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (known antibiotic/antifungal)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the carbazole derivatives in the appropriate broth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.

DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

These assays are used to determine the free radical scavenging activity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

  • Carbazole derivatives

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the carbazole derivatives and the positive control in methanol.

  • Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

  • Carbazole derivatives

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general high-throughput screening workflow for the biological evaluation of a carbazole derivative library.

G cluster_0 Library Preparation & Plating cluster_1 Biological Assays cluster_2 Data Acquisition & Analysis A Carbazole Derivative Library (in DMSO) B Serial Dilution in 96/384-well plates A->B C Cell-Based Assays (e.g., MTT for Anticancer) B->C Add Cells D Microorganism-Based Assays (e.g., Broth Microdilution for Antimicrobial) B->D Add Microorganisms E Biochemical Assays (e.g., DPPH/ABTS for Antioxidant) B->E Add Reagents F Plate Reader (Absorbance/Fluorescence) C->F D->F E->F G Data Analysis (IC50/MIC determination) F->G H Hit Identification & SAR Analysis G->H I Lead Compounds H->I Lead Optimization

Caption: High-throughput screening workflow for a carbazole library.

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway involved in cell survival, proliferation, and apoptosis. Its activation has been implicated in the neuroprotective effects of some carbazole derivatives.

G cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcomes Carbazole Carbazole Derivatives Receptor Growth Factor Receptor Carbazole->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Survival Cell Survival & Proliferation mTOR->Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis

Caption: PI3K/Akt signaling pathway in neuroprotection.

References

Comparative Docking Analysis of Carbazole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the in silico performance of carbazole derivatives against various enzymatic targets, providing researchers with critical data for the development of novel therapeutics.

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The unique tricyclic structure of carbazole provides a versatile scaffold for designing novel therapeutic agents that can interact with various biological targets.[1][2] This guide offers a comparative overview of in silico docking studies of carbazole-based compounds as enzyme inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in drug discovery and development.

Comparative Docking Performance of Carbazole Derivatives

Molecular docking is a computational technique widely used in structure-based drug design to predict the binding affinity and interaction of small molecules with macromolecules.[2] The docking score, typically representing the predicted binding energy in kcal/mol, is a key metric for ranking potential inhibitors, with lower binding energies indicating more favorable interactions.[1]

The following tables summarize the docking performance of various carbazole derivatives against several key enzyme targets as reported in recent literature.

Table 1: Comparative Docking Scores of Carbazole Derivatives Against Topoisomerase I

CompoundPDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
6-Amino-5,8-dimethyl-9H-carbazol-3-ol (Hypothetical)1A35-8.5Camptothecin-7.8
Ellipticine1A35-9.2Camptothecin-7.8
9-Methyl-9H-carbazole-3-carboxamide derivative1A35-8.9Camptothecin-7.8

Table 2: Comparative Docking and Biological Activity of Carbazole Derivatives Against Bruton's Tyrosine Kinase (BTK)

Compound IDR1 GroupR4 GroupIC50 (nM)
53MethylH18
54MethylH18
55MethylH17
127HH390
129-132VariousHalogen0.4 - 1.0

This table highlights the structure-activity relationship, where substitutions at the R1 and R4 positions of the carbazole carboxamide scaffold significantly impact the inhibitory activity against BTK.[3]

Table 3: Comparative Docking Scores of Carbazole Derivatives Against α-glucosidase

CompoundDocking Score (kcal/mol)Experimental IC50 (mM)
Carbazomarin-C-6.100.22
Acarbose (Control)-4.484.89

Carbazomarin-C, a carbazole-pyranocoumarin conjugate, demonstrates superior inhibitory potential against α-glucosidase both in silico and in vitro compared to the standard drug, Acarbose.[4]

Experimental Protocols for Molecular Docking Studies

The following provides a generalized methodology for performing in silico molecular docking studies with carbazole-based inhibitors, based on common practices in the field.[1][5]

1. Preparation of the Protein Structure:

  • Retrieval of Target Structure: The 3D crystallographic structure of the target enzyme is obtained from the Protein Data Bank (PDB). For example, the structure of human topoisomerase I can be retrieved with the PDB ID: 1A35.[1]

  • Protein Clean-up: All non-essential components such as water molecules, co-crystallized ligands, and ions are removed from the PDB file.[1] Hydrogens are added to the protein structure, and any missing residues are added and refined.[6]

2. Ligand Preparation:

  • The 2D structures of the carbazole derivatives are drawn using chemical drawing software like ChemSketch.[7]

  • The 2D structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., OPLS-2005).[7]

3. Molecular Docking Procedure:

  • Binding Site Identification: The binding site of the enzyme is defined. This can be based on the location of a co-crystallized ligand in the PDB structure or through pocket prediction algorithms.[8]

  • Docking Algorithm: A docking program such as AutoDock, GOLD, or Glide is used to perform the docking calculations.[5] The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the defined binding site.[1][5]

  • Pose Generation and Scoring: The software generates multiple binding poses of the ligand in the active site of the protein and calculates the binding affinity (docking score) for each pose.[1]

4. Analysis of Results:

  • Binding Energy: The docking scores are used to rank the different ligands and their binding poses. The pose with the lowest binding energy is generally considered the most favorable.[1]

  • Interaction Analysis: The binding mode of the top-ranked poses is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.

Visualizing Docking Workflows and Signaling Pathways

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates a typical workflow for a comparative molecular docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output protein_prep Protein Preparation (PDB Download, Cleanup) define_grid Define Binding Site (Grid Box Generation) protein_prep->define_grid ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) run_docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses and Docking Scores run_docking->analyze_poses compare_results Compare with Reference and Other Derivatives analyze_poses->compare_results sar_study Structure-Activity Relationship (SAR) compare_results->sar_study

A general workflow for in silico comparative molecular docking studies.

Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[3][9] Carbazole-based inhibitors have shown promise in targeting BTK.

btk_signaling_pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Cell_Response Cell Proliferation & Survival NFkB->Cell_Response Carbazole_Inhibitor Carbazole-based Inhibitor Carbazole_Inhibitor->BTK Inhibition

Simplified BTK signaling pathway and the inhibitory action of carbazole derivatives.

References

Safety Operating Guide

Proper Disposal of 1-(9H-carbazol-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(9H-carbazol-2-yl)ethanone and materials contaminated with it must be treated as hazardous chemical waste. Due to the potential hazards associated with carbazole derivatives, including suspected carcinogenicity and environmental toxicity, all disposal procedures must prioritize safety and regulatory compliance.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound in a laboratory setting.

Hazard Profile and Safety Precautions
Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer.[1][2][5]Sigma-Aldrich SDS for Carbazole[1]
Mutagenicity Suspected of causing genetic defects.[1]Sigma-Aldrich SDS for Carbazole[1]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[1][3][4][6]Sigma-Aldrich SDS for Carbazole[1]
Irritant Causes skin and serious eye irritation.[7] May cause respiratory irritation.[8]TCI SDS for 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone[7], BLD Pharmatech SDS for 1-(9-Ethyl-9H-carbazol-3-yl)ethanone[8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe segregation, containerization, storage, and disposal of this compound waste.

Waste Identification and Segregation
  • Designate as Hazardous Waste : All solid residues, contaminated laboratory materials (e.g., pipette tips, vials, gloves, absorbent paper), and solutions containing this compound must be classified and handled as hazardous waste.[1][9]

  • Avoid Mixing : Do not mix this waste with other waste streams, particularly incompatible materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][10] Mixing incompatible chemicals can lead to dangerous reactions.[1][10]

Waste Containerization
  • Solid Waste :

    • Collect solid this compound waste and contaminated disposable materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][11]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Ensure the container is kept securely closed at all times, except when adding waste.[1][9][10][12]

  • Liquid Waste :

    • Collect solutions containing this compound in a separate, sealed, and labeled container designed for liquid hazardous waste.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]

  • Sharps Waste :

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[11]

Labeling

Proper labeling is critical for safety and regulatory compliance. The hazardous waste container label must include:

  • Full Chemical Name : "Waste this compound".

  • Contents Declaration : List all components in the waste mixture with their approximate percentages.

  • Hazard Identification : Clearly indicate the primary hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").[1]

  • Contact Information : Include the name of the principal investigator or lab manager.

Storage
  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[10][12]

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental mixing.[10] For example, store acids and bases separately.[10]

  • Regularly inspect the SAA for any signs of container leakage.[10]

Disposal
  • Do Not Dispose Down the Drain or in Regular Trash : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[9][13] This compound's potential aquatic toxicity makes drain disposal particularly harmful.[3][6]

  • Arrange for Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[7][9][12]

Spill and Emergency Procedures

  • Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if necessary.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Containment : If it is safe to do so, prevent the further spread of the spill.[1][2]

  • Cleanup :

    • For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1][2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.[1][2]

  • Decontaminate : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]

  • Report : Report the spill to your EHS department.[1]

Disposal Workflow Diagram

cluster_containerization Containerize Waste start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate solid_waste Solid Waste (Contaminated materials, solid compound) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions containing compound) segregate->liquid_waste Liquids sharps_waste Sharps Waste (Contaminated needles, glassware) segregate->sharps_waste Sharps label_container Label Container Correctly (Name, Hazards, Date, Contact) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end_node Proper Disposal pickup->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(9H-carbazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(9H-carbazol-2-yl)ethanone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling carbazole derivatives and should be supplemented by a thorough risk assessment for the specific experimental conditions.

Hazard Summary
  • Harmful if swallowed.

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[2]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3][4]

  • There is limited evidence of a carcinogenic effect for the parent compound, 9H-Carbazole.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles to offer an additional layer of protection for the entire face.[3][5]
Hand Protection Chemically Resistant Gloves (Double Gloving)Wear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals. The inner glove provides protection in case the outer glove is breached.[5][6][7]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical splashes is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5][8]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if handling the compound as a powder outside of a certified chemical fume hood, or if respiratory irritation is experienced.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in all laboratory areas where this chemical is handled.[7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to ensure safety during the handling and use of this compound.

1. Preparation:

  • Thoroughly review the experimental protocol and this safety guide.

  • Ensure that a designated work area within a certified chemical fume hood is clean and uncluttered.[8]

  • Verify that an emergency shower and eyewash station are accessible and operational.[3]

  • Assemble all necessary equipment and materials, including waste containers, before starting work.

2. Weighing and Transfer:

  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

  • Use a disposable weigh boat and handle it with forceps to avoid direct contact.

  • When transferring the compound, do so carefully to prevent the generation of dust.

3. Experimental Use:

  • Keep all containers with the substance covered when not in immediate use.

  • Use the smallest quantities of the substance necessary for the experiment to minimize waste and potential exposure.[8]

  • Should any of the compound come into contact with skin or eyes, immediately follow the first aid procedures outlined below.

4. Cleanup:

  • After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.

  • Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment. All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[3][4]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spills: In case of a small spill, carefully sweep up the solid material to avoid creating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep1 Review Protocol & SDS prep2 Designate Fume Hood Workspace prep1->prep2 emergency Emergency Event (Spill, Exposure) prep1->emergency prep3 Verify Emergency Equipment prep2->prep3 prep4 Assemble Materials prep3->prep4 weigh Weigh Compound prep4->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer weigh->emergency experiment Conduct Experiment transfer->experiment transfer->emergency decontaminate Decontaminate Surfaces experiment->decontaminate Experiment Complete collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid experiment->emergency doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose as Hazardous Waste wash->dispose Final Step collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.